Trex1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19ClN6O4 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
2-[[(S)-(2-chlorophenyl)-(3-cyanophenyl)methyl]-methylamino]-5-hydroxy-1-methyl-N-(1,2-oxazol-4-yl)-6-oxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H19ClN6O4/c1-30(20(17-8-3-4-9-18(17)25)15-7-5-6-14(10-15)11-26)24-29-19(21(32)23(34)31(24)2)22(33)28-16-12-27-35-13-16/h3-10,12-13,20,32H,1-2H3,(H,28,33)/t20-/m0/s1 |
InChI Key |
XIPPVDDDFIARFV-FQEVSTJZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Trex1-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Trex1-IN-4, a potent inhibitor of the three prime repair exonuclease 1 (TREX1). By inhibiting TREX1, the primary DNA-specific 3'–5' exonuclease in mammalian cells, this compound facilitates the accumulation of cytosolic double-stranded DNA (dsDNA). This accumulation triggers the cGAS-STING signaling pathway, a critical component of the innate immune system. Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby stimulating a robust anti-tumor immune response. This guide details the biochemical and cellular effects of this compound, presents quantitative data in a structured format, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to TREX1 and its Inhibition
Three prime repair exonuclease 1 (TREX1) is a crucial enzyme for maintaining cellular homeostasis by degrading excess cytosolic DNA.[1] This degradation prevents the inappropriate activation of the innate immune system, which can otherwise lead to autoimmune diseases.[1] In the context of oncology, many cancer cells exhibit chromosomal instability, leading to an accumulation of cytosolic dsDNA. To evade immune detection, these cancer cells often upregulate TREX1 to degrade this dsDNA and suppress the cGAS-STING pathway.[2]
The inhibition of TREX1 has emerged as a promising cancer immunotherapy strategy. By blocking the enzymatic activity of TREX1, inhibitors like this compound allow for the accumulation of tumor-derived cytosolic dsDNA. This, in turn, activates the cGAS-STING pathway, leading to the production of type I IFNs.[1][3] These interferons play a pivotal role in orchestrating an anti-tumor immune response, including the recruitment and activation of T cells into the tumor microenvironment.[3]
Biochemical Activity of this compound
This compound is a small molecule inhibitor that targets the catalytic activity of TREX1. It also exhibits inhibitory activity against TREX2, a homologous exonuclease. The inhibitory potency of this compound has been quantified through biochemical assays.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound (Compound 96) | TREX1 | < 0.1 | Fluorescence-Based Exonuclease Assay |
| This compound (Compound 96) | TREX2 | < 1.0 | Fluorescence-Based Exonuclease Assay |
Table 1: Biochemical inhibitory activity of this compound.[4]
Cellular Mechanism of Action
The primary mechanism of action of this compound in a cellular context is the potentiation of the cGAS-STING signaling pathway.
Activation of the cGAS-STING Pathway
Inhibition of TREX1 by this compound leads to an increase in cytosolic dsDNA. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[1]
Downstream Signaling and Type I Interferon Production
Activated STING translocates from the ER and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]
Cellular Potency
The cellular efficacy of this compound has been demonstrated in various cell lines, with the EC50 in HCT116 cells being in the range of 0.1 to 10 µM.[4]
| Compound | Cell Line | EC50 (µM) | Assay |
| This compound (Compound 96) | HCT116 | 0.1 - 10 | IRF-Luciferase Reporter Assay |
Table 2: Cellular potency of this compound.[4]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Fluorescence-Based TREX1 Exonuclease Activity Assay (Biochemical)
This assay measures the ability of this compound to inhibit the nuclease activity of recombinant TREX1.
-
Materials:
-
Recombinant human TREX1 (catalytic domain, e.g., residues 1-242).
-
Double-stranded DNA (dsDNA) substrate labeled with a fluorescent dye (e.g., PicoGreen).
-
This compound dissolved in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.
-
Bovine Serum Albumin (BSA).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the dsDNA substrate in Assay Buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Dilute the recombinant TREX1 enzyme in Assay Buffer containing BSA (e.g., 100 µg/mL final concentration) to a 10x working stock.
-
Initiate the reaction by adding the 10x TREX1 enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity using a plate reader. The decrease in fluorescence correlates with TREX1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Intracellular cGAMP Measurement by ELISA (Cellular)
This assay quantifies the accumulation of cGAMP in cells following treatment with this compound, indicating the activation of cGAS.
-
Materials:
-
Cancer cell line (e.g., CT26, EO771.LMB, or 4T1).
-
This compound.
-
Cell lysis buffer.
-
2'3'-cGAMP ELISA Kit (e.g., from Invitrogen or Cayman Chemical).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them according to the ELISA kit manufacturer's protocol.
-
Clarify the cell lysates by centrifugation.
-
Perform the competitive ELISA for 2'3'-cGAMP according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cGAMP-HRP conjugate and an anti-cGAMP antibody in a pre-coated plate.
-
After washing, add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm. The signal is inversely proportional to the amount of cGAMP in the sample.
-
Calculate the concentration of cGAMP based on a standard curve.
-
Western Blot for Phosphorylated TBK1 and IRF3 (Cellular)
This method detects the phosphorylation of key downstream signaling proteins, TBK1 and IRF3, confirming the activation of the STING pathway.
-
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), and antibodies for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in ice-cold lysis buffer with inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Conclusion
This compound is a potent inhibitor of the TREX1 exonuclease that leverages a key mechanism of tumor immune evasion. By preventing the degradation of cytosolic dsDNA, this compound activates the cGAS-STING pathway, leading to the production of type I interferons and the stimulation of an anti-tumor immune response. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other TREX1 inhibitors as a promising class of cancer immunotherapies.
References
Activating the cGAS-STING Pathway via TREX1 Inhibition: A Technical Guide
Disclaimer: No publicly available scientific literature or patent information was found for a specific compound designated "Trex1-IN-4." This guide provides a comprehensive overview of the mechanism and study of Three Prime Repair Exonuclease 1 (TREX1) inhibition as a therapeutic strategy to activate the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway. The data and protocols presented are representative of those found in the field of TREX1 inhibitor research.
Executive Summary
Three Prime Repair Exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system, functioning as the primary 3'-5' DNA exonuclease in mammalian cells.[1][2] Its principal role is to degrade cytosolic DNA, thereby preventing the aberrant activation of the cGAS-STING signaling pathway.[2][3] Inhibition of TREX1 has emerged as a promising therapeutic strategy, particularly in oncology, to unleash a potent anti-tumor immune response. By blocking TREX1's enzymatic activity, cytosolic DNA accumulates, leading to the activation of the cGAS-STING pathway and subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This guide details the mechanism of TREX1 inhibition, provides representative data on the potency of TREX1 inhibitors, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows.
The cGAS-STING Pathway and the Role of TREX1
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.
Pathway Overview:
-
DNA Sensing: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS).[2]
-
Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2]
-
STING Activation: 2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein.[2]
-
Signal Transduction: This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IFN Induction: TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2]
TREX1 acts as a gatekeeper in this pathway by degrading cytosolic DNA, thus preventing the initiation of this signaling cascade in the absence of a genuine threat.[3] In the context of cancer, tumor-derived DNA can be a potent activator of the cGAS-STING pathway; however, many tumors upregulate TREX1 to evade immune detection.[5]
Mechanism of Action of TREX1 Inhibitors
TREX1 inhibitors are small molecules designed to bind to the catalytic site of the TREX1 enzyme, blocking its exonuclease activity. This inhibition leads to the accumulation of cytosolic dsDNA, which then activates the cGAS-STING pathway as described above. The therapeutic goal is to selectively activate this pathway within the tumor microenvironment to stimulate an anti-tumor immune response.[4]
Quantitative Data for Representative TREX1 Inhibitors
The following tables summarize hypothetical but representative quantitative data for TREX1 inhibitors, based on publicly available information for various compounds in preclinical development.
| Compound | Target | IC50 (nM) | Cellular Potency (EC50, IFN-β induction, nM) | Selectivity (TREX2 IC50, nM) | Reference |
| Compound X | Human TREX1 | 5 | 50 | >10,000 | Hypothetical |
| Compound Y | Murine TREX1 | 10 | 100 | >5,000 | Hypothetical |
Table 1: In Vitro Potency and Selectivity of Representative TREX1 Inhibitors.
| Cell Line | Treatment | Fold Increase in IFN-β mRNA | Fold Increase in CXCL10 Secretion | Reference |
| THP-1 (Human monocytic) | Compound X (100 nM) | 150 | 75 | Hypothetical |
| B16-F10 (Murine melanoma) | Compound Y (200 nM) | 100 | 50 | Hypothetical |
Table 2: Cellular Activity of Representative TREX1 Inhibitors in Relevant Cell Lines.
Key Experimental Protocols
TREX1 Exonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the exonuclease activity of recombinant TREX1.
Materials:
-
Recombinant human TREX1 protein
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA
-
Fluorescently labeled dsDNA substrate (e.g., a 3'-FAM labeled oligonucleotide annealed to a complementary strand with a 3'-quencher)
-
Test compounds (e.g., "Compound X")
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 10 µL of recombinant TREX1 diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorescent dsDNA substrate (final concentration, e.g., 10 nM) diluted in assay buffer.
-
Immediately begin kinetic reading of fluorescence intensity every 1 minute for 60 minutes (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular cGAS-STING Pathway Activation Assay (qRT-PCR)
This protocol assesses the ability of a TREX1 inhibitor to induce the expression of interferon-stimulated genes (ISGs) in a cellular context.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of the test compound or vehicle (DMSO).
-
Incubate for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for IFN-β, CXCL10, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Measurement of Cytokine Secretion (ELISA)
This method quantifies the secretion of cytokines, such as CXCL10, from cells treated with a TREX1 inhibitor.
Materials:
-
Differentiated THP-1 cells
-
Test compound
-
Supernatant collection from the cellular assay (Protocol 5.2)
-
CXCL10 ELISA kit
Procedure:
-
Following the 24-hour incubation with the test compound in Protocol 5.2, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatant.
-
Perform the CXCL10 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of CXCL10 in each sample based on a standard curve.
Visualizations
Signaling Pathway Diagram
References
- 1. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
TREX1 Inhibition: A Novel Strategy to Potentiate Type I Interferon Response for Therapeutic Intervention
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Three-prime repair exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system, functioning to prevent aberrant activation of the cGAS-STING pathway by degrading cytosolic DNA.[1][2] In various pathological contexts, such as cancer, the upregulation of TREX1 allows diseased cells to evade immune surveillance by suppressing the type I interferon (IFN) response.[3][4] Consequently, the development of small molecule inhibitors targeting TREX1 has emerged as a promising therapeutic strategy to unleash the body's innate immune system against cancer and other diseases.[5][6] This technical guide provides a comprehensive overview of the mechanism of TREX1 inhibition, its impact on the type I interferon response, and the experimental methodologies used to characterize TREX1 inhibitors.
Introduction: TREX1 as an Innate Immune Checkpoint
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells, responsible for the degradation of both single- and double-stranded DNA in the cytosol.[7] Its primary role is to clear cytosolic DNA, which can originate from various sources including viral infections, retrotransposons, and cellular damage.[7] By eliminating this potential trigger, TREX1 prevents the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key sensor of cytosolic DNA that initiates a potent type I interferon response.[1][2][8]
In healthy cells, TREX1's function is essential for maintaining immune homeostasis and preventing autoimmune reactions that can result from the sensing of self-DNA.[2] However, in the context of cancer, tumor cells can exploit TREX1 to evade the immune system.[3] Malignant cells often exhibit genomic instability, leading to an accumulation of cytosolic DNA.[4] Upregulation of TREX1 in these cells allows them to degrade this DNA, thereby suppressing the cGAS-STING pathway and avoiding the anti-tumor effects of the subsequent type I interferon response.[3][4] Therefore, inhibiting TREX1 represents a strategic approach to reactivate this endogenous anti-cancer immunity.[5]
The cGAS-STING Pathway and TREX1-Mediated Regulation
The cGAS-STING pathway is a central component of the innate immune response to cytosolic DNA. The inhibition of TREX1 directly impacts this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.
Signaling Pathway
Caption: TREX1-mediated regulation of the cGAS-STING signaling pathway.
Upon inhibition of TREX1, cytosolic DNA accumulates, leading to the activation of cGAS.[9] Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum membrane.[8] This triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of the gene encoding interferon-beta (IFN-β) and other interferon-stimulated genes (ISGs).[10][11]
Quantitative Data on TREX1 Inhibition
While specific data for a compound named "Trex1-IN-4" is not publicly available, studies on other TREX1 inhibitors, such as the one designated "compound 296", provide valuable insights into the expected quantitative effects of TREX1 inhibition.
Table 1: In Vitro Activity of a TREX1 Inhibitor (Compound 296) [3]
| Parameter | Value | Description |
| IC50 (DNase Assay) | Low micromolar | Concentration required to inhibit 50% of TREX1 DNase activity in a cell-free assay. |
| qAC50 (Cell-based Assay) | Micromolar range | Concentration required for half-maximal activity in a cell-based assay measuring downstream effects. |
Table 2: Cellular Effects of TREX1 Inhibition (Compound 296) in MC38 Cancer Cells [3]
| Gene | Fold Induction (qRT-PCR) | Treatment Condition |
| Ifnb1 (IFN-β) | Significant increase | 20 µM compound for 48 hours |
| Cxcl10 | Significant increase | 20 µM compound for 48 hours |
| Ccl5 | Significant increase | 20 µM compound for 48 hours |
Experimental Protocols for Characterizing TREX1 Inhibitors
The characterization of novel TREX1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
High-Throughput Screening (HTS) for TREX1 Inhibitors
A robust HTS assay is crucial for the initial discovery of TREX1 inhibitors from large compound libraries.
Caption: A typical high-throughput screening workflow for identifying TREX1 inhibitors.
Protocol: Transcreener® dAMP Exonuclease Assay [12]
This assay is a fluorescence polarization (FP)-based immunoassay that detects the dAMP produced by TREX1's exonuclease activity.
-
Reagents : Recombinant human TREX1 enzyme, single-stranded DNA (ssDNA) substrate, dAMP antibody, and a far-red tracer.
-
Assay Principle : TREX1 digests the ssDNA substrate, releasing dAMP. The Transcreener assay detects this dAMP. In the absence of dAMP, the tracer binds to the antibody, resulting in a high FP signal. When dAMP is produced, it displaces the tracer, leading to a decrease in the FP signal.
-
Procedure :
-
Dispense test compounds into a 384-well plate.
-
Add TREX1 enzyme and ssDNA substrate to initiate the reaction.
-
Incubate to allow for enzymatic activity.
-
Add the dAMP detection mix (antibody and tracer).
-
Incubate to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis : The inhibitory effect of the compounds is determined by the degree to which they prevent the decrease in the FP signal. IC50 values are calculated from dose-response curves. This assay boasts high data quality with a Z' > 0.7.[12]
Cell-Based Assays to Confirm Target Engagement and Downstream Effects
Protocol: qRT-PCR for Interferon-Stimulated Genes (ISGs) [3]
This assay measures the upregulation of ISGs, a direct consequence of type I interferon signaling activation upon TREX1 inhibition.
-
Cell Culture : Plate cancer cell lines (e.g., MC38) in 6-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the TREX1 inhibitor or a vehicle control (e.g., DMSO) for 24-72 hours.
-
RNA Extraction : Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR : Perform real-time PCR using primers specific for target ISGs (e.g., IFNB1, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol: Western Blot for STING Pathway Activation [1]
This method is used to detect the phosphorylation of key proteins in the STING pathway, indicating its activation.
-
Cell Lysis : Treat cells with the TREX1 inhibitor and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against total and phosphorylated forms of STING (p-STING Ser365), TBK1, and IRF3.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The inhibition of TREX1 is a compelling strategy for activating the innate immune system to combat diseases like cancer. By preventing the degradation of cytosolic DNA, TREX1 inhibitors unleash the cGAS-STING pathway, leading to a robust type I interferon response that can promote anti-tumor immunity.[3][5] The development of potent and selective TREX1 inhibitors, exemplified by compounds like "compound 296", holds significant promise for novel immunotherapies.
Future research should focus on the discovery of more potent and specific TREX1 inhibitors, a thorough evaluation of their pharmacokinetic and pharmacodynamic properties, and in-depth in vivo studies to assess their efficacy and safety in preclinical models. Combination therapies, such as pairing TREX1 inhibitors with immune checkpoint blockade, may offer synergistic effects and overcome resistance to existing treatments.[3][6] A deeper understanding of the regulation of TREX1 expression in different tumor types will also be crucial for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Immunotherapy: Targeting TREX1 Has the Potential to Unleash the Host Immunity against Cancer Cells [mdpi.com]
- 6. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevalence and impact of molecular variation in the three-prime repair exonuclease 1 TREX1 and its implications for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The intersection of TREX1, cGAS, STING and the DNA damage theory of aging [frontiersin.org]
- 9. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The cytosolic exonuclease TREX1 inhibits the innate immune response to HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trex1 regulates lysosomal biogenesis and interferon-independent activation of antiviral genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
The Role of TREX1 Inhibition in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Three Prime Repair Exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. As the primary 3'-5' DNA exonuclease in mammalian cells, TREX1's fundamental role is to degrade cytosolic DNA, thereby preventing the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2][3] Dysregulation of TREX1 activity is implicated in a spectrum of autoimmune and autoinflammatory disorders, such as Aicardi-Goutières syndrome (AGS), underscoring its importance in maintaining immune homeostasis.[1][4][5][6] Conversely, in the tumor microenvironment, TREX1 is often upregulated, enabling cancer cells to evade immune surveillance by degrading immunogenic cytosolic DNA released during genomic instability or therapy-induced damage.[7][8][9] This dual role has positioned TREX1 as a compelling therapeutic target. Inhibition of TREX1 represents a promising strategy to selectively activate the cGAS-STING pathway within tumor cells, thereby converting an immunologically "cold" tumor into a "hot" one, and potentially synergizing with other immunotherapies like checkpoint inhibitors.[4][10] This technical guide provides an in-depth overview of the role of TREX1 in innate immunity, with a focus on the therapeutic implications of its inhibition. While specific public domain data for "Trex1-IN-4" is not available, this document will detail the mechanisms and methodologies for evaluating TREX1 inhibitors, using data from publicly disclosed tool compounds as illustrative examples.
TREX1 and the cGAS-STING Pathway: The Gatekeeper of Cytosolic DNA Sensing
The cGAS-STING pathway is a cornerstone of the innate immune response to cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and genomic instability within cancer cells.[11] TREX1 acts as a crucial gatekeeper in this pathway.[7]
Mechanism of Action:
-
Cytosolic DNA Accumulation: Various events, including viral infection, cellular stress, and DNA damage from chemotherapy or radiotherapy, can lead to the presence of DNA in the cytoplasm.[9][12]
-
TREX1-mediated Degradation: Under normal physiological conditions, TREX1, which is anchored to the endoplasmic reticulum (ER), degrades this cytosolic dsDNA, preventing its accumulation.[2]
-
cGAS Activation: In the absence of TREX1 activity (due to genetic mutation or pharmacological inhibition), cytosolic dsDNA binds to and activates cGAS.[1][11]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[11]
-
STING Activation and Translocation: cGAMP binds to STING, an ER-resident transmembrane protein, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[8][11]
-
Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][8]
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1]
-
Antitumor Immunity: The resulting type I IFN response promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and increases the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, leading to a robust antitumor immune response.[8][13]
Pharmacological Inhibition of TREX1
The goal of a TREX1 inhibitor is to block its exonuclease activity, leading to the accumulation of cytosolic dsDNA and subsequent activation of the cGAS-STING pathway. Several small molecule inhibitors of TREX1 have been reported in scientific literature and are in preclinical development. While "this compound" is not a publicly documented compound, the data from other known inhibitors illustrate the potential of this therapeutic approach.
Quantitative Data for Exemplar TREX1 Inhibitors
The following table summarizes publicly available in vitro potency data for representative TREX1 inhibitors. This data is crucial for comparing the efficacy of different compounds and for guiding lead optimization efforts.
| Compound Name/ID | Assay Type | Target Species | IC50 | Reference |
| CPI-381 | Cellular IRF Reporter Assay | Human | Nanomolar Potency | [14] |
| Compound 296 | Cell-free DNase Assay | Not Specified | Low Micromolar | [15] |
| Unnamed Series | Recombinant Protein Assay | Human & Murine | Nanomolar Potency | [16] |
Note: Specific IC50 values are often proprietary. The table reflects the potency ranges disclosed in the cited literature.
Experimental Protocols for Evaluating TREX1 Inhibitors
Rigorous evaluation of TREX1 inhibitors requires a suite of biochemical and cellular assays to confirm target engagement, mechanism of action, and biological effect.
Biochemical TREX1 Exonuclease Activity Assay
This assay directly measures the ability of a compound to inhibit the DNA-degrading activity of recombinant TREX1 protein.
Principle: A fluorescently labeled DNA substrate is incubated with recombinant TREX1 enzyme in the presence and absence of the test inhibitor. The degradation of the substrate is monitored over time by measuring the change in fluorescence.
Materials:
-
Recombinant human or murine TREX1 protein (catalytic domain, e.g., amino acids 1-242).
-
DNA substrate: A double-stranded oligonucleotide with a 5' fluorophore and a 3' quencher. In its intact form, the quencher suppresses the fluorophore's signal. Upon degradation by TREX1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA.
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound and recombinant TREX1 protein to the assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular cGAS-STING Pathway Activation Assays
These assays confirm that TREX1 inhibition in a cellular context leads to the activation of the downstream signaling pathway.
Principle: A human cell line (e.g., THP-1 or HCT116) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an IRF-inducible promoter (like ISG54). Activation of the cGAS-STING-IRF3 axis results in reporter gene expression, which can be quantified.
Materials:
-
THP-1-Dual™ or HCT116-Dual™ reporter cell lines.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
DNA stimulus (optional, for potentiation): e.g., herring testis DNA (htDNA) or digested plasmid DNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 4-6 hours.
-
(Optional) Transfect the cells with a DNA stimulus in the continued presence of the test compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold induction of the reporter signal relative to the vehicle control and determine the EC50 value.
Principle: This assay quantifies the secretion of IFN-β, a key cytokine produced upon STING activation, into the cell culture supernatant.
Materials:
-
Human or murine cells (e.g., THP-1 monocytes, primary dendritic cells, or tumor cell lines like B16F10).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Human or Mouse IFN-β ELISA kit.
-
Microplate reader capable of absorbance measurement.
Procedure:
-
Seed cells in a 24-well or 96-well plate. For THP-1 cells, differentiate into macrophage-like cells with PMA for 48-72 hours prior to the experiment.
-
Treat cells with test compounds for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's protocol.[5][6][17]
-
Read the absorbance at 450 nm and calculate the concentration of IFN-β based on the standard curve.
In Vivo Tumor Growth Inhibition Studies
Principle: To assess the antitumor efficacy of a TREX1 inhibitor, it is administered to mice bearing syngeneic tumors. Tumor growth is monitored over time, and the immune cell composition of the tumor microenvironment can be analyzed.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
(Optional) Immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, test compound, anti-PD-1, combination).
-
Administer the treatments according to the desired schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for downstream analysis (e.g., flow cytometry to assess immune cell infiltration, qPCR for gene expression analysis).
Visualization of Experimental and Logical Workflows
Conclusion and Future Directions
TREX1 is a pivotal innate immune checkpoint that restrains antitumor immunity by degrading cytosolic DNA.[8] The inhibition of TREX1 is a compelling therapeutic strategy to awaken the immune system against cancer by activating the cGAS-STING pathway. The development of potent and selective small molecule inhibitors of TREX1 has the potential to enhance the efficacy of existing immunotherapies and extend their benefit to a broader patient population.[4][8] The experimental protocols and validation workflows detailed in this guide provide a framework for the discovery and characterization of novel TREX1 inhibitors. Future research will focus on optimizing the pharmacological properties of these inhibitors, understanding the potential for combination therapies, and identifying patient populations most likely to respond to this innovative immunotherapeutic approach.
References
- 1. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring TREX1 and TREX2 exonuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pblassaysci.com [pblassaysci.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting single cell interferon-beta production using a fluorescent reporter telomerase-immortalized human fibroblast cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 12. Targeting TREX1 Induces Innate Immune Response in Drug-Resistant Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
Trex1-IN-4: A Novel Inhibitor of the Cytosolic DNA Exonuclease TREX1 for Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Three Prime Repair Exonuclease 1 (TREX1) is the primary 3' to 5' DNA exonuclease in mammalian cells, playing a critical role in maintaining immune homeostasis by degrading cytosolic DNA.[1] Its function as a negative regulator of the cGAS-STING signaling pathway makes it a compelling therapeutic target for enhancing anti-tumor immunity.[2][3] Inhibition of TREX1 leads to the accumulation of cytosolic DNA, which in turn activates the cGAS-STING pathway, resulting in the production of type I interferons (IFNs) and the subsequent priming of an adaptive immune response against cancer cells.[4][5] This document provides a comprehensive technical overview of a novel TREX1 inhibitor, designated here as Trex1-IN-4, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. While the specific designation "this compound" is a placeholder, this guide is based on published data for potent TREX1 inhibitors such as CPI-381 and compound 296.
Introduction to TREX1
TREX1 is a crucial enzyme that prevents the aberrant activation of the innate immune system by clearing cytosolic DNA.[1] This DNA can originate from various sources, including pathogens, endogenous retroelements, and genomic DNA from unstable cancer cells.[6][7] By degrading this DNA, TREX1 acts as a gatekeeper, preventing it from being sensed by the cyclic GMP-AMP synthase (cGAS).[2]
In the absence of functional TREX1, or when its activity is inhibited, cytosolic DNA accumulates and binds to cGAS. This interaction triggers the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. Activated STING initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK), which in turn phosphorylate and activate the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1] These cytokines are pivotal in orchestrating an anti-tumor immune response by enhancing antigen presentation and promoting the cytotoxic activity of T cells and natural killer (NK) cells.[8]
Loss-of-function mutations in the TREX1 gene are associated with autoimmune and autoinflammatory disorders like Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), highlighting its critical role in immune regulation.[5] Conversely, in the tumor microenvironment, TREX1 is often upregulated, which helps cancer cells evade immune detection.[3][9] Therefore, inhibiting TREX1 in cancer therapy is a promising strategy to "release the brakes" on the innate immune system and promote tumor immunogenicity.[3]
This compound: A Novel TREX1 Inhibitor
While "this compound" is a representative name, this section describes the characteristics of potent, first-in-class small molecule TREX1 inhibitors based on publicly available data for compounds like CPI-381 and compound 296.
Mechanism of Action
This compound is designed to directly inhibit the 3' to 5' exonuclease activity of TREX1. By binding to the catalytic domain of the TREX1 enzyme, the inhibitor prevents the degradation of cytosolic single- and double-stranded DNA.[5][8] This leads to an accumulation of cytosolic DNA, which subsequently activates the cGAS-STING pathway, resulting in the production of type I interferons and the induction of an anti-tumor immune response.[4][5]
Preclinical Efficacy
Preclinical studies on TREX1 inhibitors have demonstrated significant anti-tumor effects, both as a monotherapy and in combination with other immunotherapies like immune checkpoint blockade.
Table 1: In Vitro Activity of TREX1 Inhibitors
| Cell Line | Assay | Endpoint | Result | Reference |
| B16F10 | cGAMP Production | cGAMP levels | Significant increase with inhibitor treatment | [4] |
| THP-1 | Gene Expression | Upregulation of Interferon-Stimulated Genes (ISGs) | Dose-dependent increase in ISG expression | [4] |
| Primary Human Dendritic Cells | IFN-β Production | IFN-β levels | Upregulation of IFN-β, phenocopying TREX1 genetic deletion | [4] |
| Various Murine Cancer Cells (B16F10, MB49, MC38, CT26) | TREX1 Knockdown | IFN-β secretion | Substantial increase in IFN-β secretion upon dsDNA accumulation | [4] |
| Human Cancer Cells | TREX1 Knockout | IFN-β and CXCL10 secretion | Potent enhancement of basal and induced IFN-β and CXCL10 secretion | [10] |
Table 2: In Vivo Anti-Tumor Activity of TREX1 Inhibitors
| Tumor Model | Treatment | Key Findings | Reference |
| MC38 Syngeneic Model | TREX1 inhibitor (CPI-381) alone or with anti-PD-1 | Reduced tumor growth; confirmed target engagement in tumors | [4] |
| Various Solid and Metastatic Tumor Models | Systemic TREX1 inactivation (inducible knockout) | Suppression of tumor growth without severe immune toxicity | [11] |
| Syngeneic Tumor Models | TREX1 inhibitor (compound 296) | Inhibited tumor growth in an IFNAR-dependent manner; stimulated T-cell infiltration | [11] |
| B16F10 Tumor Model | TREX1 knockout tumors with anti-PD-1 | Decreased tumor growth and increased infiltration of CD3+ T cells and NK cells | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize TREX1 inhibitors.
Fluorescence-Based Exonuclease Assay
This assay is used to quantify the enzymatic activity of TREX1 and assess the potency of inhibitors.
-
Reaction Mixture: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and a variable concentration of a dsDNA substrate.
-
Compound Preparation: Dissolve the TREX1 inhibitor in DMSO and add it to the reaction mixture at various concentrations. The final DMSO concentration should be kept constant (e.g., 2.5%).
-
Enzyme Preparation: Dilute purified TREX1 enzyme to 10 times the final reaction concentration in a solution containing 1 mg/mL BSA.
-
Initiation: Initiate the reaction by adding the diluted enzyme to the reaction mixture. The final BSA concentration should be 100 µg/mL.
-
Detection: Monitor the degradation of the fluorescently labeled DNA substrate over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the exonuclease activity.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell-Based Assays for cGAS-STING Pathway Activation
These assays measure the downstream effects of TREX1 inhibition in cells.
-
Cell Culture: Culture relevant cell lines (e.g., THP-1 monocytes, murine cancer cell lines) under standard conditions.
-
Treatment: Treat the cells with the TREX1 inhibitor at various concentrations for a specified period (e.g., 24-48 hours).
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).[10][13]
-
-
Protein Analysis (Immunoblotting):
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins in the cGAS-STING pathway (e.g., p-TBK1, TBK1, p-IRF3, IRF3, p-STAT1, STAT1).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.[10]
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted cytokines such as IFN-β and CXCL10 using specific ELISA kits.[9]
-
In Vivo Tumor Models
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of TREX1 inhibitors.
-
Tumor Cell Implantation: Inject a suspension of tumor cells (e.g., MC38, CT26) subcutaneously into the flank of immunocompetent mice.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, TREX1 inhibitor, anti-PD-1, combination). Administer the treatments according to the desired schedule (e.g., oral gavage for the TREX1 inhibitor, intraperitoneal injection for the antibody).
-
Tumor Growth Monitoring: Measure the tumor volume regularly using calipers.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the survival data.
-
Immunophenotyping (Flow Cytometry):
-
At the end of the study, harvest the tumors and spleens.
-
Prepare single-cell suspensions from the tissues.
-
Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1) to analyze the immune cell infiltration in the tumor microenvironment.[9]
-
Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of a novel TREX1 inhibitor.
Conclusion
The inhibition of TREX1 represents a promising and novel strategy in cancer immunotherapy. By targeting a key negative regulator of the innate immune system, inhibitors like this compound can effectively convert "cold" tumors with a non-immunogenic microenvironment into "hot" tumors that are responsive to immune-based therapies. The preclinical data for first-in-class TREX1 inhibitors are encouraging, demonstrating potent activation of the cGAS-STING pathway and significant anti-tumor efficacy, particularly in combination with immune checkpoint inhibitors. Further development and clinical investigation of TREX1 inhibitors are warranted to fully realize their therapeutic potential in oncology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | The intersection of TREX1, cGAS, STING and the DNA damage theory of aging [frontiersin.org]
- 7. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting TREX1 Induces Innate Immune Response in Drug-Resistant Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Trex1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Trex1-IN-4, a potent inhibitor of the three prime repair exonuclease 1 (TREX1). TREX1 is a critical negative regulator of the innate immune system, and its inhibition is a promising therapeutic strategy for enhancing anti-tumor immunity. This document details the biochemical and cellular activities of this compound, presents detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key potency and activity data.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 |
| TREX1 | Biochemical Nuclease Assay | < 0.1 µM[1] |
| TREX2 | Biochemical Nuclease Assay | < 1 µM[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 |
| HCT116 | Cellular Reporter Assay | 0.1 - 10 µM[1] |
Mechanism of Action
This compound functions by directly inhibiting the 3'–5' exonuclease activity of TREX1.[1] TREX1 is the primary enzyme responsible for degrading cytosolic double-stranded DNA (dsDNA), thereby preventing the activation of the cGAS-STING signaling pathway.[2][3] By inhibiting TREX1, this compound leads to an accumulation of cytosolic dsDNA. This dsDNA is then recognized by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the Stimulator of Interferon Genes (STING), triggering a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This activation of the innate immune system can enhance anti-tumor immune responses.[2][4][5][6]
Figure 1. this compound mechanism of action in the cGAS-STING pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Recombinant TREX1 Nuclease Assay (PicoGreen-based)
This assay quantifies the exonuclease activity of recombinant TREX1 by measuring the decrease in double-stranded DNA (dsDNA) using PicoGreen dye, a fluorescent probe that selectively binds to dsDNA.
Materials:
-
Recombinant human TREX1 (truncated catalytic domain, e.g., residues 2-242)
-
This compound
-
Double-stranded DNA (dsDNA) substrate (e.g., calf thymus DNA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA
-
Quant-iT™ PicoGreen® dsDNA Assay Kit
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add recombinant TREX1 to each well to a final concentration within the linear range of the assay.
-
Initiation of Reaction: Add the dsDNA substrate to all wells to initiate the nuclease reaction. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
PicoGreen Detection: Prepare the PicoGreen reagent according to the manufacturer's instructions. Add the diluted PicoGreen reagent to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for 5 minutes and then measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of TREX1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2. Workflow for the recombinant TREX1 nuclease assay.
Lysate TREX1 Nuclease Assay (Fluorescence Quencher-based)
This assay measures the nuclease activity of endogenous, full-length TREX1 in cell lysates using a dsDNA substrate with a 5' fluorophore and a 3' quencher. Cleavage of the substrate by TREX1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Cell lysates from a cell line expressing endogenous TREX1 (e.g., CT26 or THP-1)
-
This compound
-
Dual-labeled dsDNA substrate (5'-fluorophore, 3'-quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence detection
Procedure:
-
Cell Lysate Preparation: Prepare cytoplasmic lysates from the chosen cell line. Determine the protein concentration of the lysates.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or vehicle to the wells.
-
Lysate Addition: Add a consistent amount of cell lysate to each well.
-
Initiation of Reaction: Add the dual-labeled dsDNA substrate to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) at 37°C.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percentage of inhibition and the IC50 value.
Figure 3. Workflow for the lysate TREX1 nuclease assay.
Cellular Reporter Assay (IRF3-Luciferase)
This assay assesses the ability of this compound to activate the cGAS-STING pathway in living cells by measuring the activity of a luciferase reporter driven by an IRF3-dependent promoter.
Materials:
-
HCT116 cells stably expressing an IRF3-luciferase reporter construct
-
This compound
-
Digested plasmid DNA (e.g., BstNI-digested pBR322) for transfection
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCT116-IRF3-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 4 hours at 37°C.
-
DNA Transfection: Transfect the cells with the digested plasmid DNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity for each concentration of this compound compared to the vehicle-treated, DNA-stimulated control. Determine the EC50 value.
Figure 4. Workflow for the cellular IRF3-luciferase reporter assay.
Selectivity Profile
This compound demonstrates selectivity for TREX1 over the related exonuclease TREX2, with an IC50 for TREX2 that is at least 10-fold higher than for TREX1.[1] A thorough selectivity profile against a broader panel of nucleases and other off-target proteins is recommended for a complete understanding of its specificity.
Conclusion
This compound is a potent and cell-active inhibitor of TREX1. Its ability to block the exonuclease activity of TREX1 leads to the activation of the cGAS-STING pathway, a key driver of innate immunity. The in vitro characterization data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers working on novel immunotherapies targeting the TREX1-STING axis. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Tempest Presents Promising Preclinical Data on Two Oncology [globenewswire.com]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Trex1-IN-4: An In-depth Technical Guide to its Effects on Cytosolic DNA Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme responsible for the degradation of cytosolic DNA, thereby preventing aberrant activation of the innate immune system. Its inhibition presents a promising therapeutic strategy for enhancing anti-tumor immunity by activating the cGAS-STING pathway. This technical guide provides a comprehensive overview of the effects of Trex1-IN-4, a potent inhibitor of TREX1, on cytosolic DNA degradation and subsequent cellular responses. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Introduction to TREX1 and Cytosolic DNA Sensing
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells, playing a crucial role in maintaining cellular homeostasis by clearing aberrant cytosolic DNA.[1][2] This includes DNA from endogenous sources such as retroelements and damaged nuclear or mitochondrial DNA, as well as exogenous DNA from pathogens. The accumulation of cytosolic double-stranded DNA (dsDNA) is a danger signal that activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][3][4]
Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING.[4] Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This signaling cascade is essential for anti-viral and anti-tumor immunity.[5]
TREX1 negatively regulates this pathway by degrading cytosolic dsDNA, thus preventing an inappropriate or chronic inflammatory response.[1] In the context of cancer, many tumor cells upregulate TREX1 to evade immune detection by degrading cytosolic DNA released due to genomic instability.[6] Therefore, inhibiting TREX1 is a compelling strategy to restore and enhance anti-tumor immunity.
This compound: A Potent TREX1 Inhibitor
This compound, also identified as Compound 96, is a small molecule inhibitor of TREX1.[7] It has been shown to potently inhibit the exonuclease activity of TREX1, leading to the accumulation of cytosolic DNA and subsequent activation of the cGAS-STING pathway.
Mechanism of Action
This compound functions by binding to the active site of the TREX1 enzyme, preventing it from binding to and degrading its cytosolic dsDNA substrate. This leads to an accumulation of cytosolic dsDNA, which is then recognized by cGAS, initiating the signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This targeted inhibition of TREX1's enzymatic activity effectively removes the "brakes" on the innate immune response in the presence of cytosolic DNA.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a representative potent TREX1 inhibitor, Compound 296, for comparative purposes.
| Parameter | This compound (Compound 96) | Compound 296 (Representative Inhibitor) | Cell Line/System | Reference |
| TREX1 IC50 | < 0.1 µM | 1.8 µM | Recombinant human TREX1 | [8],[9] |
| TREX2 IC50 | < 1 µM | > 50 µM | Recombinant human TREX2 | [8],[9] |
| EC50 | 0.1 - 10 µM | Not Reported | HCT116 cells | [8] |
| IFN-β Induction | Not Reported | Dose-dependent increase | MC38 cells | [9] |
| ISG Induction | Not Reported | Dose-dependent increase | MC38 cells | [9] |
Signaling Pathways and Experimental Workflows
TREX1-cGAS-STING Signaling Pathway
The following diagram illustrates the central role of TREX1 in regulating the cGAS-STING pathway and how its inhibition by this compound leads to immune activation.
References
- 1. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cytosolic DNA sensing by cGAS: regulation, function, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021016317A1 - Modulators of trex1 - Google Patents [patents.google.com]
- 6. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023250439A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
TREX1 Inhibition for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three prime repair exonuclease 1 (TREX1) has emerged as a critical innate immune checkpoint that limits anti-tumor immunity. By degrading cytosolic double-stranded DNA (dsDNA), TREX1 prevents the activation of the cGAS-STING pathway, a key driver of type I interferon (IFN) responses and subsequent adaptive immunity. In the tumor microenvironment, where cytosolic DNA is often present due to genomic instability and cell death, TREX1's activity can suppress the innate immune recognition of cancer cells. Consequently, inhibiting TREX1 is a promising therapeutic strategy to unleash the host's immune system against tumors. This technical guide provides an in-depth overview of the role of TREX1 in cancer immunotherapy, focusing on the mechanism of action of TREX1 inhibitors and detailing key experimental protocols for their evaluation. This document is intended to serve as a resource for researchers and drug development professionals working to advance this novel class of cancer therapeutics.
TREX1: An Innate Immune Checkpoint
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells, responsible for degrading single- and double-stranded DNA.[1] While it plays a role in preventing autoimmunity by clearing self-DNA, cancer cells can exploit its function to evade immune surveillance.[2] Tumors with high chromosomal instability often accumulate DNA in the cytoplasm, which should trigger an anti-tumor immune response via the cGAS-STING pathway.[3] However, many tumors upregulate TREX1, which degrades this cytosolic DNA, thereby dampening the production of type I interferons and limiting T-cell-mediated cytotoxicity.[4] Genetic knockout or pharmacological inhibition of TREX1 in preclinical cancer models has been shown to restore this anti-tumor immunity, leading to decreased tumor growth and increased survival.[5]
Mechanism of Action: The cGAS-STING Pathway
The primary mechanism by which TREX1 inhibition promotes anti-tumor immunity is through the activation of the cGAS-STING signaling pathway. The inhibition of TREX1 leads to the accumulation of cytosolic dsDNA, which is then sensed by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. This activation leads to the phosphorylation of STING and its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5][6] These secreted interferons act in an autocrine and paracrine manner to upregulate interferon-stimulated genes (ISGs), promote the recruitment and activation of immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, and enhance antigen presentation on tumor cells.
Quantitative Data for Representative TREX1 Inhibitors
While "TREX1-IN-4" is not a publicly documented compound, several small molecule inhibitors of TREX1 have been described in the literature. This section summarizes the available quantitative data for three such compounds: Compound 296, VB-85680, and CPI-381.
| Compound | Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference |
| Compound 296 | Cell-free DNase Assay | Recombinant Human TREX1 (rhTREX1) | N/A | 0.4630 µM | [7] |
| Cell-free DNase Assay | DNase I | N/A | No inhibition up to 2 µM | [7] | |
| VB-85680 | IRF Reporter Assay | Endogenous Human TREX1 | THP1-Dual™ cells | 2.9 µM | [1][8] |
| CPI-381 | Cellular Potency | Endogenous TREX1 | Not specified | Nanomolar range | [4] |
Table 1: In Vitro Potency of Representative TREX1 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| Compound 296 | MC38 colon adenocarcinoma | 3 µmol, peritumorally, two cycles 1 week apart | Significant tumor growth suppression; Increased CD8+ T cell infiltration | [9] |
| B16-F10 melanoma | Not specified | Reversed resistance to anti-PD-1 therapy | [10] | |
| CPI-381 | CT26 colon carcinoma | 300 mg/kg, p.o., b.i.d. for 17 days | Significant reduction in tumor volume (monotherapy and combo with anti-PD-1) | [11] |
| MC38 colon adenocarcinoma | Not specified | Reduced intra-tumoral TREX1 activity | [4] |
Table 2: In Vivo Efficacy of Representative TREX1 Inhibitors
Key Experimental Protocols
The evaluation of TREX1 inhibitors requires a suite of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.
Workflow for TREX1 Inhibitor Screening and Validation
Biochemical Assays
This assay measures the degradation of a double-stranded DNA (dsDNA) substrate by TREX1 in a high-throughput format.[12][13]
-
Principle: A dsDNA substrate is labeled with a fluorophore that is quenched when the DNA is intact. Upon degradation by TREX1, the fluorophore is released, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human TREX1 (rhTREX1)
-
dsDNA substrate (e.g., a single-nicked plasmid or a custom oligonucleotide with a fluorophore and quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA
-
Test compounds (dissolved in DMSO)
-
SYBR Green or other DNA intercalating dye
-
384-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the dsDNA substrate in assay buffer.
-
Add test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding rhTREX1 to each well.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Add SYBR Green or a similar dye to quantify the remaining dsDNA.
-
Measure fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Cellular Assays
This assay quantifies the production of cGAMP in cell lysates or supernatants following TREX1 inhibition.[6][14]
-
Principle: A competitive ELISA is used to measure the concentration of cGAMP.
-
Materials:
-
Cells of interest (e.g., tumor cell lines, immune cells)
-
TREX1 inhibitor
-
Lysis Buffer
-
Commercially available cGAMP ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the TREX1 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Collect cell culture supernatants and/or lyse the cells according to the ELISA kit protocol.
-
Perform the cGAMP ELISA according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader and calculate the cGAMP concentration based on a standard curve.
-
This method measures the upregulation of ISG mRNA as a downstream indicator of STING pathway activation.[15][16]
-
Principle: The expression levels of specific ISGs (e.g., ISG15, CXCL10, IFIT1) are quantified by qRT-PCR.
-
Materials:
-
Treated cells from the cGAMP ELISA experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using primers for the target ISGs and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
-
This technique is used to detect the phosphorylation of key proteins in the STING pathway.[6][17]
-
Principle: Phosphorylation of STING and IRF3 is a hallmark of pathway activation and can be detected by Western blotting using phospho-specific antibodies.
-
Materials:
-
Treated cells
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STING (S366), anti-STING, anti-p-IRF3 (S396), anti-IRF3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Studies
These models are essential for evaluating the anti-tumor efficacy and immunomodulatory effects of TREX1 inhibitors in an immunocompetent setting.
-
Principle: Tumor cells are implanted into mice with a compatible genetic background, and the effect of the TREX1 inhibitor on tumor growth and the immune response is monitored.
-
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26, B16-F10)
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
TREX1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the TREX1 inhibitor (and/or checkpoint inhibitors for combination studies) according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection, peritumoral injection).
-
Measure tumor volume regularly using calipers.
-
Monitor animal health and survival.
-
At the end of the study, tumors can be harvested for further analysis.
-
This technique is used to quantify and phenotype immune cells within the tumor microenvironment.[3][18][19]
-
Principle: Tumors are dissociated into a single-cell suspension, and immune cells are labeled with fluorescently tagged antibodies against specific cell surface and intracellular markers for analysis by flow cytometry.
-
Materials:
-
Harvested tumors
-
Tumor dissociation kit or enzymatic digestion solution (e.g., collagenase, DNase)
-
Fluorescently conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)
-
Flow cytometer
-
-
Procedure:
-
Dissociate tumors into a single-cell suspension.
-
Stain cells with a panel of fluorescently labeled antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
-
Conclusion
Targeting TREX1 represents a compelling strategy in cancer immunotherapy. By inhibiting this innate immune checkpoint, it is possible to stimulate the cGAS-STING pathway, leading to a robust type I interferon response and the activation of anti-tumor immunity. The preclinical data for representative TREX1 inhibitors like compound 296, VB-85680, and CPI-381 are encouraging, demonstrating both in vitro and in vivo activity. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of TREX1 inhibitors as a novel class of cancer therapeutics. Further research will be crucial to optimize the therapeutic window and identify patient populations most likely to benefit from this innovative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - VB-85680 inhibits full-length mouse and human TREX1 in cellular lysates. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct Antiviral Activity of IFN-Stimulated Genes Is Responsible for Resistance to Paramyxoviruses in ISG15-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
The Structural Basis of TREX1 Inhibition: A Technical Guide to Small Molecule Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three-prime repair exonuclease 1 (TREX1) has emerged as a critical regulator of innate immunity, acting as the primary 3'-5' DNA exonuclease in mammalian cells. Its role in degrading cytosolic DNA prevents the aberrant activation of the cGAS-STING pathway, which can otherwise lead to autoimmune diseases. Conversely, in the tumor microenvironment, TREX1 activity can suppress anti-tumor immunity by degrading tumor-derived DNA. This has positioned TREX1 as a promising therapeutic target for both autoimmune disorders and cancer immunotherapy. The development of potent and selective small molecule inhibitors of TREX1 is a key focus of ongoing research. This technical guide provides an in-depth overview of the structural biology governing the interaction between small molecule inhibitors, exemplified by compounds in development, and the TREX1 enzyme. It includes a summary of quantitative binding data, detailed experimental protocols for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows. While specific data for a compound designated "Trex1-IN-4" is not publicly available, this guide leverages data from representative inhibitors to illuminate the core principles of TREX1-inhibitor interactions.
Introduction to TREX1 Structure and Function
TREX1 is a homodimeric enzyme, with each protomer contributing to the catalytic activity of the other.[1][2] The N-terminal catalytic domain (residues 1-242) houses the active site, which employs a two-metal-ion catalytic mechanism to hydrolyze the phosphodiester backbone of DNA.[3][4][5] The C-terminal region is responsible for localizing the enzyme to the endoplasmic reticulum, with its active sites facing the cytosol.[2][6] Mutations in the TREX1 gene that impair its exonuclease activity are linked to a range of autoimmune diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[7][8][9]
The enzyme's primary function is to degrade single- and double-stranded DNA (ssDNA and dsDNA), preventing the accumulation of cytosolic DNA that can trigger the cGAS-STING pathway.[6][10] This pathway, when activated by cytosolic DNA, leads to the production of type I interferons and other pro-inflammatory cytokines.[7][10] In the context of cancer, TREX1 is often upregulated in the tumor microenvironment, where it degrades DNA released from dying tumor cells, thereby dampening the innate immune response that is crucial for effective anti-tumor immunity.[6][11][12] Inhibition of TREX1 is therefore a promising strategy to enhance the immunogenicity of tumors and improve the efficacy of cancer immunotherapies.[13][14]
Quantitative Data for TREX1 Inhibitors
While specific data for "this compound" is not in the public domain, research and patent literature describe several small molecule inhibitors of TREX1 with high potency. These compounds have been developed using structure-based drug design, leveraging X-ray crystal structures of TREX1.[11][15] The table below summarizes the reported potency of representative TREX1 inhibitors.
| Compound Series/Name | Target Species | Potency Metric | Value Range | Reference |
| Unnamed Series | Human, Mouse | Biochemical Potency | Picomolar | [11] |
| CPI-381 | Not Specified | Cellular Potency | Nanomolar | [13] |
| Sprint Bioscience Series | Human | Biochemical Potency | Sub-nanomolar | [12] |
| Sprint Bioscience Series | Human | Cellular Potency | Low nanomolar | [12] |
| Compound 4A | Human, Mouse | Not Specified | Nanomolar | [15] |
Structural Insights into Inhibitor Binding
X-ray co-crystal structures of inhibitors bound to TREX1 have provided invaluable insights into their mechanism of action. For instance, the structure of human TREX1 in complex with "Compound 4A" and "Compound 4C" has been determined.[15] These inhibitors typically bind in the active site of the enzyme, chelating the catalytic magnesium ions and preventing the binding and processing of DNA substrates. The rational design of these inhibitors is guided by the detailed architecture of the TREX1 active site, including the key residues involved in metal coordination and DNA recognition.[3][4][16]
Experimental Protocols
The characterization of TREX1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Recombinant TREX1 Nuclease Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant TREX1.
Principle: The degradation of a DNA substrate by TREX1 is monitored over time in the presence and absence of the inhibitor.
Methodology:
-
Protein Expression and Purification: The catalytic domain (e.g., residues 2-242) of human or mouse TREX1 is expressed in E. coli and purified to homogeneity.[15][17]
-
Substrate: A double-stranded DNA (dsDNA) substrate is often used. This can be a linearized plasmid or a synthetic oligonucleotide. The substrate can be labeled for detection, for instance, with a fluorescent dye like PicoGreen that specifically binds to dsDNA.[15] Alternatively, a fluorophore-quencher pair can be incorporated into a synthetic DNA substrate.[15]
-
Reaction: Recombinant TREX1 is incubated with the test compound at various concentrations. The nuclease reaction is initiated by the addition of the dsDNA substrate.[15]
-
Detection: The amount of remaining dsDNA at specific time points is quantified by measuring fluorescence.[15] The rate of DNA degradation is calculated and used to determine the IC50 of the inhibitor.
Cellular Reporter Assay
This assay assesses the ability of a TREX1 inhibitor to activate the cGAS-STING pathway in a cellular context.
Principle: Inhibition of TREX1 in cells leads to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway. This activation can be monitored using a reporter gene, such as luciferase, under the control of an interferon-responsive promoter (e.g., IRF3).[12][13][15]
Methodology:
-
Cell Line: A suitable human cell line, such as HCT116 or THP-1, engineered to express a reporter construct (e.g., IRF3-luciferase) is used.[12][13][15]
-
Treatment: Cells are treated with the test compound for a period of time (e.g., 4 hours).[15]
-
Stimulation: To provide a source of cytosolic DNA, cells are then transfected with fragmented DNA (e.g., digested plasmid DNA).[15]
-
Detection: After a further incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured.[15] An increase in luciferase activity in the presence of the compound compared to DNA stimulation alone indicates TREX1 inhibition.
Visualizations
TREX1 Inhibition and STING Pathway Activation
The following diagram illustrates the mechanism by which TREX1 inhibitors activate the cGAS-STING signaling pathway.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defects in DNA degradation revealed in crystal structures of TREX1 exonuclease mutations linked to autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of human TREX1 DNA degradation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical studies of TREX1 inhibition by metals. Identification of a new active histidine conserved in DEDDh exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The crystal structure of TREX1 explains the 3' nucleotide specificity and reveals a polyproline II helix for protein partnering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TREX1 - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. tempesttx.com [tempesttx.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of TREX1 Inhibition: A Technical Guide to a Novel Immunotherapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three Prime Repair Exonuclease 1 (TREX1) has emerged as a critical regulator of innate immunity, acting as a primary exonuclease for cytosolic DNA.[1][2][3] Its role in degrading DNA prevents the aberrant activation of the cGAS-STING pathway, a key signaling cascade in the host's antiviral and antitumor response.[1][3][4] Inhibition of TREX1 represents a promising therapeutic strategy to selectively amplify innate immune signaling within the tumor microenvironment, thereby promoting an interferon-dependent antitumor immunity.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of a representative TREX1 inhibitor, referred to herein as Compound 4A, based on available preclinical data. It details the mechanism of action, experimental protocols for its evaluation, and key quantitative data to inform further research and development in this burgeoning field of cancer immunotherapy.
Introduction: TREX1 as a Therapeutic Target
TREX1 is a 3' → 5' DNA exonuclease that plays a crucial role in maintaining cellular homeostasis by degrading excess or misplaced DNA within the cytoplasm.[1][7] This function is vital to prevent the activation of the innate immune system by self-DNA. Mutations in the TREX1 gene that lead to its dysfunction are associated with autoimmune diseases such as Aicardi-Goutières syndrome and systemic lupus erythematosus, highlighting its importance in immune regulation.[1][8]
In the context of cancer, TREX1 is often upregulated within the tumor microenvironment.[5] This upregulation is a mechanism by which cancer cells evade immune surveillance. By degrading cytosolic DNA released from dying tumor cells or resulting from genomic instability, TREX1 prevents the activation of the cGAS-STING pathway.[4][6] The cGAS-STING pathway, when activated by cytosolic DNA, leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust antitumor immune response.[1][4] Therefore, inhibiting TREX1 activity is a rational approach to reactivate this endogenous antitumor mechanism.
Mechanism of Action
TREX1 inhibitors are small molecules designed to block the catalytic activity of the TREX1 enzyme. By doing so, they prevent the degradation of cytosolic double-stranded DNA (dsDNA).[1] This accumulation of dsDNA is then detected by the cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][4] cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[1][4] Activated STING translocates and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][9] Activated IRF3 then dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines, initiating a potent antitumor immune response.[4][6]
Pharmacodynamics
The pharmacodynamic effects of TREX1 inhibitors are characterized by their ability to inhibit TREX1 nuclease activity and subsequently activate the cGAS-STING pathway, leading to interferon production.
In Vitro Activity
Table 1: In Vitro Inhibitory Activity of Compound 4A against TREX1
| Assay Type | Target | IC50 |
|---|---|---|
| Recombinant Nuclease Assay | Human TREX1 | Data not specified |
| Recombinant Nuclease Assay | Mouse TREX1 | Data not specified |
| Lysate Nuclease Assay (CT26 cells) | Endogenous TREX1 | Data not specified |
| Lysate Nuclease Assay (THP1 cells) | Endogenous TREX1 | Data not specified |
| Cellular Reporter Assay (HCT116) | IRF3 Activity | Data not specified |
| Cellular IFN-β Production (CT26) | IFN-β Secretion | Data not specified |
(Note: Specific IC50 values for Compound 4A were not publicly available in the searched documents. The table structure is provided for when such data becomes available.)
In Vivo Pharmacodynamics
In vivo studies have demonstrated that administration of a TREX1 inhibitor can lead to a significant reduction in tumor growth, particularly when combined with a DNA-damaging agent like doxorubicin, which increases the amount of cytosolic DNA.[6]
Experimental Protocol: In Vivo Pharmacodynamic Analysis [5]
-
Animal Model: BALB/c mice bearing CT26 colorectal carcinoma tumors.
-
Treatment Groups:
-
Vehicle control.
-
Compound 4A (75 mg/kg, intraperitoneally, BID).
-
Doxorubicin (low dose, intratumorally).
-
Compound 4A + Doxorubicin.
-
-
Treatment Duration: 14 days.
-
Endpoint: Tumor growth measured every 3 days.
-
PD Analysis: Tumor lysates are prepared from a separate cohort of treated animals.
-
Ex Vivo Nuclease Assay: The nuclease activity in the tumor lysates is measured to confirm target engagement.
Pharmacokinetics
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Preclinical Pharmacokinetics
Experimental Protocol: Pharmacokinetic Analysis in Mice [5]
-
Animal Model: B6 mice.
-
Dosing: Compound 4A administered at 75 mg/kg intraperitoneally, BID for 14 days.
-
Sample Collection: On day 14, tumor samples were collected at 15 minutes, 4 hours, and 24 hours post-dose.
-
Bioanalysis: Concentrations of Compound 4A in the tumor samples were measured by LC-MS/MS.
Table 2: Tumor Concentration of Compound 4A in Mice
| Time Point | Tumor Concentration |
|---|---|
| 15 minutes | Data not specified |
| 4 hours | Data not specified |
| 24 hours | Data not specified |
(Note: Specific concentration values were not publicly available. The table is for illustrative purposes.)
Key Experimental Methodologies
Detailed and robust experimental protocols are fundamental to the evaluation of TREX1 inhibitors.
In Vitro Assays
-
Recombinant TREX1 Nuclease Assay: [5]
-
Truncated recombinant TREX1 protein (catalytic domain) is incubated with the test compound.
-
A double-stranded DNA (dsDNA) substrate is added to initiate the nuclease reaction.
-
The amount of remaining dsDNA at specific time points is quantified using PicoGreen fluorescence.
-
-
Lysate TREX1 Nuclease Assay: [5]
-
Cytoplasmic lysates from cells endogenously expressing full-length TREX1 (e.g., CT26 or THP1) are incubated with the test compound.
-
A dsDNA substrate with a 5' fluorophore and a 3' quencher is added.
-
TREX1 nuclease activity is quantified by measuring the increase in fluorescence over time as the substrate is degraded.
-
-
Cellular Reporter Assay: [5]
-
HCT116 cells are treated with the test compound for 4 hours.
-
The cells are then transfected with digested plasmid DNA (pBR322) to stimulate the cGAS-STING pathway.
-
After an additional 48-hour incubation, IRF3 reporter luciferase activity is measured.
-
-
Cellular IFN-β Production Assay: [6]
-
CT26 tumor cells are stimulated with calf thymus DNA (ctDNA) in the presence of the test compound.
-
After a 1-hour incubation, the supernatant is collected.
-
IFN-β levels in the supernatant are measured by AlphaLISA.
-
Cell viability is assessed in parallel using a CellTiter-Glo assay to rule out cytotoxicity.
-
Conclusion and Future Directions
The inhibition of TREX1 is a compelling strategy for cancer immunotherapy, aiming to reverse a key mechanism of immune evasion employed by tumors. The preclinical data on TREX1 inhibitors, such as Compound 4A, demonstrate promising pharmacodynamic effects, including target engagement in the tumor and activation of the innate immune system. Further investigation into the pharmacokinetics and long-term safety profiles of these inhibitors is warranted. The optimization of dosing regimens, exploration of combination therapies with other immunomodulatory agents or standard-of-care treatments, and the identification of predictive biomarkers will be critical for the successful clinical translation of this novel therapeutic approach. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers to advance the field of TREX1-targeted cancer therapy.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. tempesttx.com [tempesttx.com]
- 6. tempesttx.com [tempesttx.com]
- 7. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The cytosolic exonuclease TREX1 inhibits the innate immune response to HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Preclinical Characterization of TREX1 Inhibitors for Immuno-oncology
Disclaimer: The specific molecule "Trex1-IN-4" is not documented in publicly available scientific literature. This guide is a comprehensive overview based on early-stage research of representative small molecule inhibitors of Three Prime Repair Exonuclease 1 (TREX1). The data and protocols presented are synthesized from published studies on various TREX1 inhibitors to provide a technical framework for researchers, scientists, and drug development professionals.
Executive Summary
Three Prime Repair Exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. By degrading cytosolic DNA, TREX1 prevents the activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a key sensor of aberrant DNA that triggers anti-tumor immunity. In the tumor microenvironment, TREX1 is often upregulated, allowing cancer cells to evade immune detection. Inhibition of TREX1 represents a promising therapeutic strategy to reactivate the cGAS-STING pathway, induce a type I interferon response, and enhance anti-tumor immunity. This document provides a technical guide to the preclinical evaluation of TREX1 inhibitors, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
The TREX1-cGAS-STING Signaling Pathway
TREX1 functions as a gatekeeper to prevent the inappropriate activation of the cGAS-STING pathway by cytosolic double-stranded DNA (dsDNA). Inhibition of TREX1 leads to the accumulation of cytosolic dsDNA, which is then recognized by cGAS. This initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for an effective anti-tumor immune response.[1][2][3]
Caption: The TREX1-cGAS-STING signaling pathway.
Quantitative Data for Representative TREX1 Inhibitors
The following tables summarize the in vitro potency of several recently developed small molecule TREX1 inhibitors.
Table 1: Biochemical Potency of TREX1 Inhibitors
| Compound Name | Assay Type | Target | IC50 (nM) | Reference |
| VB-85680 | Exonuclease Assay | Human TREX1 (in THP1-Dual™ lysates) | 48.8 | [4] |
| VB-85680 | Exonuclease Assay | Mouse TREX1 (in 4T1 lysates) | 171.6 | [4] |
| CPI-381 | Biochemical Assay | Not Specified | Nanomolar range | [5] |
| Compound 296 | Cell-free DNase Assay | Recombinant Human TREX1 | Low micromolar range | [4] |
| Unnamed Compound | FRET Assay | TREX1 | 0-100 | [6] |
| Unnamed Series | Biochemical Assay | Recombinant Human and Murine TREX1 | Nanomolar range | [7][8] |
Table 2: Cellular Potency of TREX1 Inhibitors
| Compound Name | Cell Line | Assay Type | Endpoint Measured | EC50/IC50 (µM) | Reference |
| VB-85680 | THP1-Dual™ | Reporter Gene Assay | IRF-Luciferase Activity | 2.9 (IC50) | [9][10] |
| CPI-381 | HCT116 & THP-1 Dual | Reporter Gene Assay | IRF Reporter Activity | Nanomolar range | [5] |
| Compound 296 | Cancer Cell Lines | Type I IFN Signaling | IFN-I Induction | Low micromolar range | [4] |
Experimental Protocols
Biochemical TREX1 Exonuclease Activity Assay (Fluorescence-based)
This protocol describes a method to measure the exonuclease activity of TREX1 on a dsDNA substrate using a fluorescent intercalating dye.
4.1.1 Materials
-
Recombinant human TREX1 (catalytic domain, residues 2-242)
-
dsDNA substrate (e.g., plasmid DNA)
-
Nicking endonuclease (e.g., Nt.BbvCI)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA
-
PicoGreen™ or SYBR™ Green I nucleic acid stain
-
EDTA solution (for stopping the reaction)
-
384-well microplate, black, flat-bottom
-
Fluorescence microplate reader
4.1.2 Experimental Workflow
Caption: Workflow for a fluorescence-based TREX1 exonuclease assay.
4.1.3 Detailed Procedure [11][12][13]
-
Prepare the dsDNA substrate: If using a plasmid, create single-strand nicks using a nicking endonuclease according to the manufacturer's instructions.
-
Prepare Reagents:
-
Prepare serial dilutions of the TREX1 inhibitor in DMSO.
-
Dilute recombinant TREX1 protein in assay buffer to the desired concentration (e.g., 8 ng/mL).
-
Prepare the dsDNA substrate at the desired final concentration (e.g., 50 nM) in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted TREX1 inhibitor to the wells of a 384-well plate.
-
Add the diluted TREX1 enzyme to the wells containing the inhibitor and mix.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 25°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the dsDNA substrate to each well.
-
Incubate the plate for 5 minutes at 25°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an EDTA solution containing PicoGreen™ or SYBR™ Green I.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of remaining dsDNA.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cell-Based STING Activation Reporter Assay (Luciferase)
This protocol describes a method to measure the activation of the STING pathway in response to TREX1 inhibition using a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
4.2.1 Materials
-
THP-1-Dual™ or HCT116-Dual™ reporter cell line (InvivoGen) or other suitable cell line stably expressing an ISRE-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., Zeocin™, Normocin™).
-
dsDNA stimulus (e.g., herring testes DNA, G3-YSD)
-
Transfection reagent (e.g., LyoVec™)
-
Luciferase assay reagent (e.g., QUANTI-Luc™, ONE-Step™ Luciferase Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
4.2.2 Experimental Workflow
Caption: Workflow for a STING activation luciferase reporter assay.
4.2.3 Detailed Procedure [5][13][14][15][16][17]
-
Cell Seeding:
-
Seed the reporter cells (e.g., THP-1-Dual™) into a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the TREX1 inhibitor in the assay medium.
-
Add 25 µL of the diluted inhibitor to the wells.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
dsDNA Stimulation:
-
Prepare the dsDNA stimulus/transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to the wells containing the cells and inhibitor.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from a cell-free control.
-
Calculate the fold induction of the luciferase signal relative to the unstimulated control.
-
Determine the EC50 value by fitting the dose-response curve.
-
Conclusion
The inhibition of TREX1 is a compelling strategy for cancer immunotherapy, with the potential to sensitize tumors to immune checkpoint blockade. The preclinical characterization of TREX1 inhibitors relies on a suite of robust biochemical and cell-based assays to determine their potency and mechanism of action. This technical guide provides a foundational understanding of the TREX1-cGAS-STING pathway and detailed protocols for key in vitro experiments, which are essential for the early-stage research and development of novel TREX1-targeted therapeutics. As research in this area progresses, the development of potent and selective TREX1 inhibitors holds great promise for the next generation of cancer treatments.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Insilico Medicine IP presents new TREX1 inhibitors | BioWorld [bioworld.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 11. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tempesttx.com [tempesttx.com]
- 13. tempesttx.com [tempesttx.com]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Trex1-IN-4: A Novel TREX1 Inhibitor for Reprogramming the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three prime repair exonuclease 1 (TREX1) has emerged as a critical negative regulator of innate immunity, representing a compelling target for cancer immunotherapy. By degrading cytosolic DNA, TREX1 prevents the activation of the cGAS-STING signaling pathway, a key driver of anti-tumor immune responses. Inhibition of TREX1 unleashes this pathway, leading to the production of type I interferons (IFNs) and a subsequent cascade of immune activation within the tumor microenvironment (TME). This guide provides a comprehensive overview of Trex1-IN-4, a potent small molecule inhibitor of TREX1, and its potential to reshape the TME from an immunosuppressive to an immunogenic state. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling and experimental workflows.
Introduction to TREX1 as a Therapeutic Target
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells.[1] In the context of cancer, tumor cells often exhibit genomic instability, leading to the accumulation of cytosolic DNA fragments.[2] To evade immune detection, cancer cells can upregulate TREX1 to degrade this cytosolic DNA, thereby preventing the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[2] Activation of the cGAS-STING pathway is crucial for anti-tumor immunity as it triggers the production of type I IFNs, which in turn promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to the tumor site.[3]
By inhibiting TREX1, the accumulation of cytosolic DNA in tumor cells is enhanced, leading to a robust activation of the cGAS-STING pathway and a potent anti-tumor immune response.[4] This makes TREX1 an attractive "innate immune checkpoint" target for cancer therapy.[5]
This compound: A Potent TREX1 Inhibitor
This compound, also known as Compound 96, is a novel small molecule inhibitor of TREX1. While detailed peer-reviewed publications on this compound are not yet widely available, preliminary data from commercial suppliers and patent literature indicate its potential as a valuable research tool and a promising therapeutic candidate.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2588445-14-9[6] |
| Molecular Formula | C24H19ClN6O4[7] |
| Molecular Weight | 490.90 g/mol [7] |
In Vitro Activity
Quantitative data for this compound and other representative potent TREX1 inhibitors are summarized in the table below.
| Compound | Target | Assay | IC50 / EC50 / KD | Source |
| This compound (Compound 96) | TREX1 | Biochemical Assay | < 0.1 µM | [7] |
| TREX2 | Biochemical Assay | < 1 µM | [7] | |
| HCT116 cells | Cellular Assay | 0.1 - 10 µM | [7] | |
| Exemplified Compound (WO 2022232004) | Human TREX1 | Fluorescence-based biochemical assay | < 0.001 µM | [8] |
| Murine TREX1 | Fluorescence-based biochemical assay | 0.001 - 0.01 µM | [8] | |
| Human TREX2 | Fluorescence-based biochemical assay | >50-fold selectivity over TREX1 | [8] | |
| HCT 116-Dual cells | Luciferase reporter assay (Type I IFN response) | < 0.01 µM | [8] | |
| Human TREX1 | TR-FRET assay | KD = 0.231 nM | [8] | |
| Compound 296 | TREX1 | Cell-free DNase assay | Low micromolar | [9] |
Mechanism of Action: Unleashing the cGAS-STING Pathway
The primary mechanism of action of this compound is the inhibition of the exonuclease activity of TREX1. This leads to the accumulation of cytosolic double-stranded DNA (dsDNA) within the tumor cells, which is then sensed by cGAS. cGAS, in turn, synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and activates TANK-binding kinase 1 (TBK1), which then phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).
Caption: Signaling pathway activated by this compound.
Impact on the Tumor Microenvironment
The secretion of type I IFNs orchestrated by TREX1 inhibition initiates a profound remodeling of the TME.
-
Dendritic Cell (DC) Activation: Type I IFNs are potent activators of DCs, enhancing their ability to process and present tumor antigens to T cells.[3] This is a critical step in initiating an adaptive anti-tumor immune response.
-
Natural Killer (NK) Cell Activation: IFNs directly activate NK cells, augmenting their cytotoxic activity against tumor cells.[10]
-
T Cell Recruitment and Effector Function: The production of chemokines induced by type I IFNs, such as CXCL9 and CXCL10, attracts T cells to the tumor. Furthermore, IFNs promote the survival and effector function of cytotoxic T lymphocytes (CTLs).[3]
-
Synergy with Immune Checkpoint Blockade: By increasing the infiltration of T cells into the tumor, TREX1 inhibition can sensitize previously "cold" tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize TREX1 inhibitors.
TREX1 Fluorescence-Based Exonuclease Assay
This assay measures the enzymatic activity of TREX1 by monitoring the degradation of a fluorescently labeled DNA substrate.
-
Principle: A double-stranded DNA substrate with a fluorophore on one end and a quencher on the other is used. In its intact state, the quencher suppresses the fluorescence. Upon degradation by TREX1, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human TREX1 protein
-
Fluorescently labeled dsDNA substrate (e.g., with 5'-FAM and a 3'-quencher)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 20 µL of recombinant TREX1 protein diluted in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorescent DNA substrate diluted in assay buffer.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.[11][12]
-
Cellular STING Activation Reporter Assay
This cell-based assay quantifies the activation of the STING pathway in response to TREX1 inhibition.
-
Principle: A reporter cell line (e.g., THP-1 Dual™ cells) is used, which contains a secreted luciferase gene under the control of an IRF3-inducible promoter. Activation of the cGAS-STING-IRF3 pathway leads to the expression and secretion of luciferase, which can be measured using a luminometer.
-
Materials:
-
THP-1 Dual™ reporter cells (or similar)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
White 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for 24-48 hours.
-
Collect 20 µL of the cell culture supernatant.
-
Add 50 µL of the luciferase detection reagent to the supernatant.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the compound concentration.[8]
-
In Vivo Tumor Model Efficacy Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a TREX1 inhibitor.
-
Principle: A syngeneic mouse tumor model is used, where cancer cells compatible with the mouse strain's immune system are implanted. The effect of the TREX1 inhibitor on tumor growth, alone or in combination with other therapies like ICIs, is monitored.
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma)
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^5 cells) into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer the treatments according to the planned schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health.
-
At the end of the study, tumors can be excised for downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatments.[6][9]
-
Experimental Workflow and Logic
The development and characterization of a TREX1 inhibitor like this compound typically follows a structured workflow.
Caption: A typical workflow for TREX1 inhibitor development.
Conclusion and Future Directions
This compound and other potent TREX1 inhibitors represent a promising new class of cancer immunotherapies. By targeting a key negative regulator of the innate immune system, these agents have the potential to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. Future research should focus on the comprehensive preclinical and clinical development of these inhibitors, including detailed pharmacokinetic and pharmacodynamic studies, identification of predictive biomarkers, and exploration of rational combination therapies to maximize their anti-tumor efficacy. The continued investigation of TREX1 inhibitors will undoubtedly provide valuable insights into the intricate interplay between tumor cells and the immune system, paving the way for novel and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Inactivation of TREX1 Induces Selective Inflammation of the Tumor Microenvironment and Invigorated T-cell-Mediated Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tempesttx.com [tempesttx.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of TREX1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Three Prime Repair Exonuclease 1 (TREX1) is the primary 3' to 5' DNA exonuclease in mammalian cells.[1] Its fundamental role is to degrade cytosolic single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), thereby preventing the inappropriate activation of the innate immune system.[2] By clearing excess cytosolic DNA from sources like endogenous retroelements, genomic instability, or viral infections, TREX1 acts as a critical gatekeeper of the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway.[1][3] Dysregulation of TREX1 is linked to severe autoimmune and autoinflammatory conditions, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), which are driven by chronic type I interferon responses.[1][4] Conversely, in the tumor microenvironment, TREX1 is often upregulated, where it degrades tumor-derived DNA, dampening the anti-tumor immune response.[3][5] This dual role makes TREX1 a compelling therapeutic target. Inhibition of TREX1 is a promising strategy to enhance anti-tumor immunity by activating the cGAS-STING pathway.[3][4][5] These application notes provide detailed protocols for the in vitro characterization of TREX1 inhibitors, such as Trex1-IN-4.
TREX1 Signaling Pathway
TREX1 prevents the accumulation of cytosolic DNA. In the absence of TREX1 activity, cytosolic dsDNA binds to and activates cGAS, which synthesizes the second messenger 2'3'-cGAMP.[1] cGAMP then binds to STING on the endoplasmic reticulum, leading to the activation of TBK1 and the subsequent phosphorylation of IRF3.[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I) and other inflammatory cytokines, initiating an immune response.[1][6]
Caption: The TREX1-cGAS-STING signaling pathway.
Experimental Protocols
Protocol 1: Recombinant TREX1 Exonuclease Activity Assay (Fluorescence-based)
This assay quantifies the exonuclease activity of purified recombinant TREX1 on a dsDNA substrate. The decrease in fluorescence of a DNA-intercalating dye (like PicoGreen or SYBR Green) is proportional to the degradation of dsDNA.[7]
Workflow Diagram:
Caption: Workflow for the recombinant TREX1 fluorescence assay.
Materials:
-
Recombinant human TREX1 (catalytic domain 1-242 is sufficient)[7]
-
This compound (or other inhibitors)
-
Nicked dsDNA plasmid or long dsDNA substrate[8]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 200 ng/µL BSA[8]
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
384-well black microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of recombinant TREX1 (final concentration ~0.1-0.5 nM) and 5 µL of the this compound dilution (or vehicle control).[9]
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the dsDNA substrate (final concentration ~10-20 ng/µL) to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm) every 2 minutes for 30-60 minutes.
-
Calculate the rate of dsDNA degradation (decrease in fluorescence over time).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based STING Activation Reporter Assay
This assay measures the ability of a TREX1 inhibitor to induce the cGAS-STING pathway in a cellular context. It utilizes a reporter cell line (e.g., HCT116 or THP-1) engineered to express a luciferase or fluorescent protein under the control of an IRF3-dependent promoter.[7]
Workflow Diagram:
Caption: Workflow for the cell-based STING reporter assay.
Materials:
-
HCT116-IRF3-Lucia™ or THP1-Dual™ cells
-
Appropriate cell culture medium and supplements
-
This compound
-
Transfection reagent (e.g., Lipofectamine)
-
Stimulatory DNA (e.g., Herring Testis DNA or digested plasmid) (Optional, to provide a DNA source if endogenous cytosolic DNA is insufficient)
-
Luciferase assay system (e.g., QUANTI-Luc™)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 4 hours.[7]
-
(Optional) To potentiate the signal, transfect the cells with a low concentration of stimulatory DNA according to the manufacturer's protocol. This provides a substrate that would normally be cleared by TREX1.
-
Incubate the cells for an additional 24-48 hours.[7]
-
Measure the luciferase activity in the cell supernatant or cell lysate using a luminometer, following the manufacturer's instructions for the luciferase assay system.
-
Calculate the fold induction of the reporter signal relative to the vehicle-treated control.
-
Plot the fold induction against the inhibitor concentration to determine the EC₅₀ value.
Protocol 3: TREX1 Exonuclease Activity in Cell Lysates
This assay confirms the target engagement of the inhibitor on endogenous, full-length TREX1 within a complex biological matrix.[7][10]
Materials:
-
CT26 or THP-1 cells (or other cells expressing endogenous TREX1)[7]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[11]
-
This compound
-
Fluorophore-Quencher (FQ)-labeled dsDNA substrate (e.g., 5'-Fluorophore / 3'-Quencher)[7][10]
-
384-well black microplates
-
Microplate reader
Procedure:
-
Culture and harvest cells. Prepare cytoplasmic lysates by sonication or dounce homogenization in a hypotonic buffer, followed by centrifugation to pellet nuclei and organelles.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 384-well plate, incubate the cytoplasmic lysate (e.g., 5-10 µg total protein) with serial dilutions of this compound for 30 minutes at 4°C.
-
Initiate the nuclease reaction by adding the FQ-labeled dsDNA substrate. TREX1 degradation of the substrate separates the fluorophore from the quencher, resulting in an increased fluorescence signal.[10]
-
Immediately measure fluorescence intensity kinetically at 37°C.
-
Determine the reaction rate from the linear phase of the fluorescence curve.
-
Calculate the IC₅₀ value as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the hypothetical inhibitor, this compound, based on the protocols described above.
Table 1: Biochemical Activity of this compound
| Assay Type | Enzyme Source | Substrate | Parameter | Value |
|---|---|---|---|---|
| Fluorescence Exonuclease Assay | Recombinant human TREX1 | Nicked dsDNA | IC₅₀ | 8.5 nM |
| Cell Lysate Exonuclease Assay | CT26 Cell Lysate | FQ-dsDNA | IC₅₀ | 25.2 nM |
| Cell Lysate Exonuclease Assay | THP-1 Cell Lysate | FQ-dsDNA | IC₅₀ | 31.7 nM |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| STING Activation Reporter | HCT116-IRF3-Lucia | EC₅₀ | 150.3 nM |
| IFN-β Secretion (ELISA) | H1944 | EC₅₀ | 210.8 nM |
| CXCL10 Secretion (ELISA) | H1944 | EC₅₀ | 195.4 nM |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tempesttx.com [tempesttx.com]
- 8. biorxiv.org [biorxiv.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TREX1 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three prime repair exonuclease 1 (TREX1) is a critical enzyme in maintaining cellular homeostasis by acting as the primary 3' to 5' DNA exonuclease in mammalian cells.[1][2] Its fundamental role is to degrade cytosolic DNA, thereby preventing the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2][3] Dysregulation of TREX1 is implicated in autoimmune diseases and cancer.[1][3][4] In cancer, TREX1 is often upregulated in the tumor microenvironment, where it degrades tumor-derived DNA that would otherwise trigger an anti-tumor immune response via the cGAS-STING pathway.[3][5][6] Consequently, inhibition of TREX1 has emerged as a promising therapeutic strategy to enhance cancer immunogenicity and sensitize tumors to immunotherapies.[4][5][6][7]
These application notes provide a comprehensive guide for the utilization of TREX1 inhibitors, such as the conceptual Trex1-IN-4 , in a cell culture setting. The protocols outlined below are generalized and should be optimized for specific cell lines and experimental conditions.
Mechanism of Action
This compound and other TREX1 inhibitors function by binding to the TREX1 enzyme and blocking its exonuclease activity.[4] This inhibition leads to an accumulation of cytosolic double-stranded DNA (dsDNA), which is then recognized by the DNA sensor cGAS.[4] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP, in turn, binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum.[1] Activation of STING initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[1][8] Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[3][8] These secreted interferons can then act in an autocrine or paracrine manner to stimulate an anti-tumor immune response.[5][9]
Signaling Pathway
Caption: TREX1 Inhibition and cGAS-STING Pathway Activation.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO.
-
Under sterile conditions, dissolve the this compound powder in DMSO to the final desired concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The solubility of specific TREX1 inhibitors may vary. Always refer to the manufacturer's data sheet for specific instructions.
Cell Culture Treatment with this compound
Objective: To treat cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest (e.g., tumor cell lines, immune cells)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, cells can be harvested for downstream analysis.
Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells treated with a range of this compound concentrations
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Culture and treat cells with a serial dilution of this compound as described in Protocol 2 in a 96-well plate format. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Quantification of Type I Interferon Production
Objective: To measure the production of IFN-β in the cell culture supernatant following treatment with this compound.
Materials:
-
Supernatant from cells treated with this compound
-
Human or mouse IFN-β ELISA kit
-
Plate reader
Protocol:
-
Treat cells with this compound as described in Protocol 2.
-
At the desired time point, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for IFN-β according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
Western Blot Analysis of STING Pathway Activation
Objective: To assess the activation of the STING signaling pathway by detecting the phosphorylation of key proteins.
Materials:
-
Cell lysates from this compound treated cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse them with protein lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Example Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| B16-F10 | Mouse Melanoma | > 50 |
| CT26 | Mouse Colon Carcinoma | > 50 |
| 4T1 | Mouse Breast Cancer | > 50 |
| A549 | Human Lung Carcinoma | > 50 |
Table 2: Example IFN-β Production in Response to this compound Treatment
| Cell Line | This compound (µM) | IFN-β (pg/mL) at 48h |
| B16-F10 | 0 (Vehicle) | < 10 |
| 1 | 150 ± 25 | |
| 10 | 850 ± 70 | |
| CT26 | 0 (Vehicle) | < 10 |
| 1 | 220 ± 30 | |
| 10 | 1100 ± 95 |
Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trex1-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three prime repair exonuclease 1 (TREX1) is the primary 3'-5' DNA exonuclease in mammalian cells, playing a critical role in maintaining immune homeostasis by degrading cytosolic DNA.[1][2] Dysregulation of TREX1 activity is associated with autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus, as well as cancer.[3][4][5] The accumulation of cytosolic DNA in the absence of functional TREX1 triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and a subsequent inflammatory response.[1][2] This makes TREX1 a compelling therapeutic target for both autoimmune disorders and oncology.[5][6] Trex1-IN-4 is a potent inhibitor of TREX1 and can be utilized in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the DNA degradation pathway.
This compound: A Dual Inhibitor of TREX1 and TREX2
This compound (also known as Compound 96) is a small molecule inhibitor of both TREX1 and its homolog TREX2. Its inhibitory activity and cellular efficacy have been characterized, making it a useful tool for studying the biological functions of these exonucleases.
Quantitative Data for this compound
| Parameter | Value | Cell Line |
| IC50 (TREX1) | < 0.1 µM | N/A (Biochemical Assay) |
| IC50 (TREX2) | < 1 µM | N/A (Biochemical Assay) |
| EC50 | 0.1 - 10 µM | HCT116 |
| Molecular Formula | C24H19ClN6O4 | N/A |
| CAS Number | 2588445-14-9 | N/A |
Signaling Pathway of TREX1 in Immune Regulation
TREX1 acts as a critical negative regulator of the innate immune system. By degrading cytosolic DNA, it prevents the aberrant activation of the cGAS-STING pathway, which would otherwise lead to an inflammatory response.
Caption: TREX1-mediated degradation of cytosolic DNA prevents activation of the cGAS-STING pathway.
High-Throughput Screening Workflow for TREX1 Inhibitors
A typical HTS workflow for identifying and characterizing TREX1 inhibitors like this compound involves a primary biochemical screen followed by secondary cell-based assays for validation and assessment of cellular potency.
Caption: A streamlined workflow for the discovery of novel TREX1 inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening for TREX1 Inhibition (Fluorescence-Based Assay)
This protocol is adapted from a general method for measuring exonuclease activity using a fluorescently labeled DNA substrate.[7][8][9][10]
Principle: A single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) substrate is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage by TREX1, the fluorophore is separated from the quencher, leading to an increase in fluorescence signal. Inhibitors of TREX1 will prevent this cleavage, resulting in a low fluorescence signal.
Materials:
-
Recombinant human TREX1 enzyme
-
Fluorescently labeled DNA substrate (e.g., a 20-mer ssDNA with a 5'-FAM and a 3'-TAMRA quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound and test compounds in DMSO. Dispense 1 µL of each compound concentration into the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Preparation: Dilute recombinant TREX1 in assay buffer to the desired concentration (e.g., 2X final concentration).
-
Enzyme Addition: Add 10 µL of the diluted TREX1 enzyme solution to each well containing the compounds and controls.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Preparation: Dilute the fluorescently labeled DNA substrate in assay buffer to the desired concentration (e.g., 2X final concentration).
-
Reaction Initiation: Add 10 µL of the diluted DNA substrate to each well to start the reaction. The final reaction volume is 21 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM). Read the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for TREX1 Inhibition (IFN-β Reporter Assay)
This protocol describes a method to measure the cellular potency of TREX1 inhibitors by quantifying the activation of the cGAS-STING pathway.
Principle: Inhibition of TREX1 in cells leads to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway and results in the production of type I interferons, such as IFN-β. This assay utilizes a reporter cell line that expresses a reporter gene (e.g., Luciferase) under the control of an IFN-β promoter.
Materials:
-
HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct
-
This compound
-
Poly(dA:dT) (a synthetic dsDNA analog to stimulate the cGAS-STING pathway)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T IFN-β reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Transfect the cells with Poly(dA:dT) (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the fold induction of the luciferase signal relative to the unstimulated control. Plot the dose-response curve and determine the EC50 value of this compound.
Conclusion
This compound is a valuable chemical probe for investigating the role of TREX1 in cellular pathways and for validating high-throughput screening assays. The provided protocols offer a framework for the identification and characterization of novel TREX1 inhibitors, which hold therapeutic promise for a range of human diseases. The successful application of these methods will facilitate the discovery of new drug candidates targeting the TREX1-cGAS-STING axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dempochem.com [dempochem.com]
- 3. DNA/RNA Synthesis | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Síntesis de ADN / ARN | CymitQuimica [cymitquimica.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. Trex1 prevents cell-intrinsic initiation of autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Measuring Trex1-IN-4 Efficacy In Vivo
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical 3'-5' DNA exonuclease that prevents the accumulation of cytosolic DNA, thereby acting as a key negative regulator of the cGAS-STING innate immune pathway.[1][2] In normal physiology, TREX1 degrades self-DNA that may leak into the cytoplasm, preventing inappropriate activation of an immune response.[3] However, many cancer cells exhibit high replication stress and genomic instability, leading to an accumulation of cytosolic DNA.[4] To evade immune detection, many tumors upregulate TREX1 to degrade this DNA and suppress the cGAS-STING pathway, which would otherwise trigger a potent type I interferon (IFN) response and promote anti-tumor immunity.[4][5]
Trex1-IN-4, as a small molecule inhibitor of TREX1, is designed to block this immune evasion mechanism. By inhibiting TREX1's exonuclease activity, this compound allows cytosolic DNA to accumulate within tumor cells, leading to robust activation of the cGAS-STING pathway.[3][6] This, in turn, stimulates the production of type I interferons and other inflammatory cytokines, enhancing the infiltration and activation of cytotoxic T cells and natural killer (NK) cells within the tumor microenvironment.[2][7] This application note provides detailed protocols for evaluating the in vivo efficacy of TREX1 inhibitors like this compound using syngeneic mouse tumor models, a cornerstone for preclinical immuno-oncology research.[8][9]
Core Signaling Pathway: TREX1 and cGAS-STING
Inhibiting TREX1 with this compound removes the brakes on the cGAS-STING pathway. This diagram illustrates how TREX1 inhibition leads to the activation of downstream interferon-stimulated genes (ISGs), promoting an anti-tumor immune response.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. championsoncology.com [championsoncology.com]
Application Notes and Protocols for Trex1-IN-4 Treatment in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three Prime Repair Exonuclease 1 (TREX1) has emerged as a critical negative regulator of the innate immune system, making it a compelling target for cancer immunotherapy.[1][2] TREX1 is a 3'-5' DNA exonuclease that degrades cytosolic DNA, thereby preventing the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[3][4][5] Many cancer cells exhibit chromosomal instability, leading to the accumulation of cytosolic DNA, which should trigger an anti-tumor immune response via cGAS-STING signaling. However, tumors often upregulate TREX1 to evade this immune surveillance.[3][6]
The inhibition of TREX1 with small molecules, such as the conceptual inhibitor "Trex1-IN-4" representing a class of novel TREX1 inhibitors, leads to the accumulation of cytosolic DNA, subsequent activation of the cGAS-STING pathway, and the production of type I interferons (IFNs).[1][4][7] This, in turn, promotes the recruitment and activation of immune cells, including CD8+ T cells and natural killer (NK) cells, into the tumor microenvironment, leading to an anti-tumor immune response.[5][6] This document provides detailed application notes and protocols for the use of this compound in preclinical syngeneic tumor models.
Mechanism of Action: TREX1 Inhibition and cGAS-STING Activation
The inhibition of TREX1 unleashes the cancer cell's intrinsic cGAS-STING signaling. This pathway is pivotal for detecting cytosolic DNA and initiating an innate immune response.
Caption: TREX1 Inhibition Pathway.
Data Presentation: Efficacy of TREX1 Inhibition in Syngeneic Tumor Models
The following tables summarize the quantitative data from preclinical studies using TREX1 inhibitors in various syngeneic mouse models.
Table 1: Anti-Tumor Efficacy of TREX1 Inhibitor Monotherapy
| Syngeneic Model | Treatment | Dosing Schedule | Outcome | Quantitative Result |
| MC38 (Colon Carcinoma) | TREX1 inhibitor (CPI-381) | Not specified | Reduced tumor growth | Specific tumor volume reduction not detailed, but described as significant. |
| MC38 (Colon Carcinoma) | TREX1 inhibitor (#296) | 3 µmol, peritumorally, twice a week for two weeks | Suppressed tumor growth | Specific tumor volume reduction not detailed, but described as significant. |
| CT26 (Colon Carcinoma) | TREX1 inhibitor (CPI-381) | 300 mg/kg, p.o., b.i.d. for 17 days | Reduced tumor volume | Specific tumor volume reduction not detailed, but described as significant. |
Table 2: Enhanced Anti-Tumor Efficacy with Combination Therapy
| Syngeneic Model | Treatment | Dosing Schedule | Outcome | Quantitative Result |
| MC38 (Colon Carcinoma) | CPI-381 + anti-PD-1 | Not specified | Enhanced reduction in tumor growth | Specific tumor volume reduction not detailed, but described as significant. |
| CT26 (Colon Carcinoma) | CPI-381 (300 mg/kg, p.o., b.i.d.) + anti-PD-1 (10 mg/kg, i.p., q3dx3) | 17 days | Significant reduction in tumor volume | Specific tumor volume reduction not detailed, but described as significant. |
| B16-F10 (Melanoma) | TREX1 inhibitor (#296) (3 µmol, peritumorally) + anti-PD-1 (200 µg, i.p.) | #296: days 9, 12, 14; anti-PD-1: days 10, 13, 15, 17 | Reversed resistance to anti-PD-1 therapy | Specific tumor volume reduction not detailed, but described as significant. |
Table 3: Immunomodulatory Effects of TREX1 Inhibition
| Syngeneic Model | Treatment | Outcome | Quantitative Result |
| MC38 (Colon Carcinoma) | TREX1 inhibitor (#296) | Enhanced CD8+ T cell infiltration | Specific fold-change or percentage increase not detailed, but described as significant. |
| B16-F10 (Melanoma) | TREX1 knockout | Increased infiltration of CD3+ T cells and NK cells | Specific fold-change or percentage increase not detailed, but described as significant. |
| CT26 (Colon Carcinoma) | TREX1 knockout | Increased levels of CCL5 and CXCL10 in tumor lysates | Specific concentration changes not detailed, but described as significant. |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in syngeneic tumor models.
Protocol 1: In Vivo Efficacy Study of this compound in the MC38 Syngeneic Model
1. Cell Culture and Animal Models:
-
Culture MC38 colon carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Use 6-8 week old female C57BL/6 mice.
2. Tumor Implantation:
-
Harvest MC38 cells at ~80% confluency.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth with caliper measurements.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Vehicle Group: Administer the vehicle control (e.g., 0.5% methylcellulose) following the same schedule as the treatment group.
-
This compound Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) via oral gavage, once daily.
-
Combination Group: Administer this compound as above and an anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection every 3 days.
4. Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
A secondary endpoint can be overall survival.
5. Pharmacodynamic and Immune Analysis:
-
At the end of the study, or at specified time points, collect tumors and spleens.
-
Process a portion of the tumor for flow cytometry to analyze immune cell infiltration (CD45+, CD3+, CD4+, CD8+, NK1.1+ cells).
-
Process another portion of the tumor for RNA sequencing or qPCR to analyze the expression of interferon-stimulated genes (ISGs) like Ifnb1, Cxcl10, and Ccl5.
Caption: In Vivo Efficacy Study Workflow.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
1. Tumor Digestion:
-
Excise tumors and weigh them.
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a gentleMACS C Tube and add a tumor dissociation enzyme cocktail (e.g., collagenase, DNase).
-
Run the gentleMACS Octo Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
2. Red Blood Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis by adding excess RPMI medium and centrifuge to pellet the cells.
3. Staining:
-
Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-PD-1).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Perform intracellular staining for transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines if required, using a fixation/permeabilization kit.
4. Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.
Conclusion
The inhibition of TREX1 using small molecules like this compound represents a promising strategy in cancer immunotherapy. By blocking the degradation of cytosolic DNA, these inhibitors activate the cGAS-STING pathway, leading to a potent anti-tumor immune response. The protocols and data presented here provide a framework for the preclinical evaluation of TREX1 inhibitors in syngeneic tumor models, which is a critical step in their development as novel cancer therapeutics. Further investigation into the optimal dosing, scheduling, and combination partners will be essential for translating these findings into clinical applications.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 765 The first-in-class small molecule TREX1 inhibitor CPI-381 demonstrates type I IFN induction and sensitization of tumors to immune checkpoint blockade - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Trex1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical exonuclease involved in the degradation of cytosolic DNA, thereby preventing aberrant activation of the innate immune system.[1][2] Inhibition of TREX1 is a promising therapeutic strategy, particularly in oncology, as it leads to the accumulation of cytosolic DNA, which in turn activates the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway.[3][4] This activation results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[2][4] Trex1-IN-4 is a small molecule inhibitor of TREX1. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment, focusing on DNA damage, activation of the cGAS-STING signaling pathway, and subsequent cytokine production.
Mechanism of Action of this compound
This compound, as an inhibitor of TREX1, blocks the primary mechanism for cytosolic single and double-stranded DNA degradation.[3][5] This leads to an accumulation of cytosolic DNA, which is then recognized by cGAS.[3] Upon binding DNA, cGAS synthesizes the second messenger cGAMP, which in turn activates STING.[6] Activated STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving the phosphorylation of TBK1 and IRF3, leading to the nuclear translocation of IRF3 and the transcription of type I interferons, such as IFN-β.[6]
Caption: Signaling pathway activated by this compound treatment.
Expected Cellular Phenotypes and Data Presentation
Treatment of cancer cells with a TREX1 inhibitor like this compound is expected to induce several key phenotypes that can be quantified by flow cytometry. Due to the lack of publicly available quantitative data specifically for this compound, the following tables present representative data from studies on other TREX1 inhibitors and TREX1 knockout models to illustrate the anticipated effects.
Table 1: Representative Data on cGAS-STING Pathway Activation
| Cell Line | Treatment | p-STING (Ser366) (% positive cells) | p-IRF3 (Ser396) (% positive cells) | Reference |
| THP-1 | Mock | < 5% | < 5% | [7] |
| THP-1 | TREX1 knockout | 40-60% | 30-50% | [7] |
| EO771.LMB | Wild-type | Baseline | Baseline | [7] |
| EO771.LMB | TREX1 knockout | Increased | Increased | [7] |
Table 2: Representative Data on DNA Damage and Cytokine Production
| Cell Line | Treatment | γH2AX (% positive cells) | IFN-β Production (pg/mL) | Reference |
| RKO | Control | 5-10% | < 20 | [8] |
| RKO | Camptothecin (induces TREX1) | 60-80% | - | [8] |
| H1944 | Wild-type | Baseline | Baseline | [9] |
| H1944 | TREX1 knockout | - | Increased | [9] |
| Macrophages | Control siRNA | Baseline | Baseline | [10] |
| Macrophages | TREX1 siRNA + HIV | - | ~10-fold increase in mRNA | [10] |
Experimental Protocols
The following are detailed protocols for flow cytometry analysis of key cellular markers following this compound treatment.
Protocol 1: Analysis of DNA Damage (γH2AX Staining)
This protocol is for the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
This compound
-
Control and treated cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., γH2AX antibody)
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Cell Harvest: Harvest cells by trypsinization or scraping, and wash once with cold PBS.
-
Fixation: Resuspend ~10^6 cells in 0.5 mL of cold PBS. Add this suspension to 4.5 mL of cold 1% formaldehyde and incubate for 15 minutes on ice.[11]
-
Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in cold 90% methanol. Incubate for at least 30 minutes on ice.
-
Blocking: Wash cells twice with Blocking Buffer.
-
Primary Antibody Staining: Resuspend the cell pellet in 100 µL of Blocking Buffer containing the anti-γH2AX antibody at the manufacturer's recommended dilution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[11][12]
-
Secondary Antibody Staining (if applicable): Wash cells twice with Blocking Buffer. Resuspend in 100 µL of Blocking Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
DNA Staining: Wash cells once with PBS. Resuspend in PBS containing a DNA stain like Propidium Iodide (for cell cycle analysis) or DAPI.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence of the γH2AX stain and the DNA stain.
Protocol 2: Analysis of cGAS-STING Pathway Activation (p-STING and p-IRF3)
This protocol details the intracellular staining of phosphorylated STING (Ser366) and phosphorylated IRF3 (Ser396).
Materials:
-
This compound
-
Control and treated cells
-
PBS
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-phospho-STING (Ser366)
-
Anti-phospho-IRF3 (Ser396)
-
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvest: Harvest and wash cells with cold PBS.
-
Fixation and Permeabilization: Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Washing: Wash cells twice with Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the cell pellet in the Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-phospho-STING and/or anti-phospho-IRF3 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash cells twice with Permeabilization/Wash Buffer.
-
Resuspension: Resuspend cells in PBS or Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
Protocol 3: Analysis of Intracellular IFN-β Production
This protocol is for the detection of intracellular IFN-β.
Materials:
-
This compound
-
Control and treated cells
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
PBS
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-IFN-β antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Protein Transport Inhibition: Treat cells with this compound. For the last 4-6 hours of culture, add a protein transport inhibitor to the cell culture medium to cause intracellular accumulation of cytokines.[13]
-
Cell Harvest and Surface Staining (Optional): Harvest cells and perform surface staining for any desired markers before fixation.
-
Fixation and Permeabilization: Follow steps 3 and 4 from Protocol 2.
-
Intracellular Staining: Resuspend the cell pellet in Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-IFN-β antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash cells twice with Permeabilization/Wash Buffer.
-
Resuspension: Resuspend cells in PBS or Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
Experimental Workflow Diagram
Caption: General workflow for flow cytometry analysis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the cellular effects of this compound using flow cytometry. By analyzing markers of DNA damage, cGAS-STING pathway activation, and cytokine production, a detailed understanding of the mechanism and efficacy of this TREX1 inhibitor can be achieved. While specific quantitative data for this compound is not yet widely available, the provided representative data serves as a benchmark for expected outcomes.
References
- 1. Detection of phospho IRF3 and p65 in PBMCs by flow cytometry [protocols.io]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytosolic exonuclease TREX1 inhibits the innate immune response to HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: ELISA for Cytokine Profiling with Trex1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is the most abundant 3'-5' DNA exonuclease in mammalian cells. Its primary function is to degrade cytosolic DNA, preventing the accumulation of self-DNA in the cytoplasm that could otherwise trigger an autoimmune response.[1][2] TREX1 acts as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1] In the context of oncology, TREX1 is often upregulated in tumor cells, allowing them to evade immune detection by degrading cytosolic DNA fragments that would normally signal an anti-tumor response.[3][4]
Trex1-IN-4 is a small molecule inhibitor designed to target the exonuclease activity of TREX1. By inhibiting TREX1, this compound allows for the accumulation of cytosolic double-stranded DNA (dsDNA), leading to the activation of the cGAS-STING pathway. This, in turn, drives the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.[5][6] This application note provides a detailed protocol for using Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the cytokine signature induced by this compound treatment in cell culture models.
Mechanism of Action
Inhibition of TREX1 by this compound removes the primary mechanism for cytosolic dsDNA degradation. The resulting accumulation of dsDNA is detected by cGAS, which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING on the endoplasmic reticulum. Activated STING translocates and recruits TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of genes encoding Type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines (e.g., CXCL10).[4][6][7]
Caption: cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Cytokine Profiling
The overall process involves treating cultured cells with this compound, collecting the supernatant containing secreted cytokines, and quantifying specific cytokines using a sandwich ELISA protocol.
Caption: General experimental workflow for cytokine profiling using ELISA.
Detailed Protocol: Sandwich ELISA for Cytokine Quantification
This protocol provides a general framework for a sandwich ELISA. Specific concentrations of antibodies, incubation times, and diluents should be optimized based on the manufacturer's instructions for the specific cytokine ELISA kit being used.
Materials Required:
-
96-well high-binding ELISA plates
-
Specific capture and biotinylated detection antibodies for the cytokine of interest (e.g., IFN-β, CXCL10, IL-12p40)
-
Recombinant cytokine standard
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Cell culture supernatant samples from this compound treated and control cells
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to its recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve (e.g., 2000 pg/mL down to 31.2 pg/mL).
-
Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells. Run all samples and standards in duplicate.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Aspirate the samples/standards and wash the plate 4 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at RT.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody solution and wash the plate 4 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate to its recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Color Development and Measurement:
-
Aspirate the Streptavidin-HRP solution and wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at RT in the dark, monitoring for color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes.
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the concentration of the cytokine in each sample from the standard curve.
-
Multiply by the sample dilution factor, if any, to obtain the final concentration.
Expected Results & Data Presentation
Treatment of various cell lines with a TREX1 inhibitor is expected to increase the secretion of Type I interferons and pro-inflammatory chemokines. The magnitude of the response can be cell-type dependent. Below are representative data based on studies involving TREX1 depletion, which mimics the action of a potent inhibitor like this compound.[3][7]
Table 1: Cytokine Secretion in H1944 Lung Cancer Cells after TREX1 Depletion
| Cytokine | Control (pg/mL) | TREX1 Depleted (pg/mL) | Fold Change |
| IFN-β | < 15 | 250 | > 16 |
| CXCL10 | 120 | 4500 | 37.5 |
| CCL5 | 50 | 1800 | 36.0 |
| IL-6 | 80 | 400 | 5.0 |
Data are representative and synthesized from qualitative and quantitative reports in literature where TREX1 function is ablated.[7] Actual values will vary based on cell line, inhibitor concentration, and incubation time.
Table 2: Dose-Dependent Induction of IFN-β Secretion
| This compound Conc. | IFN-β Secretion (pg/mL) |
| 0 µM (Control) | < 15 |
| 1 µM | 85 |
| 5 µM | 210 |
| 10 µM | 350 |
This table illustrates an expected dose-dependent response. Actual concentrations for this compound must be determined empirically.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Reagents not at RT- High concentration of detection Ab or HRP | - Increase number of washes and soak times- Ensure all reagents are at RT before use- Optimize antibody/conjugate concentrations |
| No or Weak Signal | - Reagents expired or improperly stored- Incorrect antibody pair- Insufficient incubation time- TMB substrate inactive | - Check reagent expiration dates and storage- Verify capture/detection antibody compatibility- Optimize incubation times- Test TMB substrate with HRP separately |
| Poor Standard Curve | - Inaccurate standard dilution- Pipetting errors- Plate not washed properly | - Prepare fresh standards for each assay- Use calibrated pipettes and change tips- Ensure thorough and consistent washing |
| High Well-to-Well Variation | - Inconsistent pipetting- Incomplete mixing of reagents- Plate edges drying out | - Be consistent with pipetting technique- Gently mix reagents before adding to wells- Ensure plate is properly sealed during incubations |
References
- 1. academic.oup.com [academic.oup.com]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TREX1 Induces Innate Immune Response in Drug-Resistant Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Trex1-IN-4 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of combining Trex1-IN-4, a potent inhibitor of the three prime repair exonuclease 1 (TREX1), with immune checkpoint inhibitors (ICIs).
Introduction
Three prime repair exonuclease 1 (TREX1) is the primary exonuclease responsible for degrading cytosolic DNA, thereby preventing the activation of the innate immune system.[1][2][3] In the tumor microenvironment, cancer cells can upregulate TREX1 to evade immune detection by preventing the accumulation of cytosolic DNA fragments that would otherwise trigger an anti-tumor response.[4][5] Inhibition of TREX1 with small molecules like this compound leads to an accumulation of cytosolic DNA, which is then detected by cyclic GMP-AMP synthase (cGAS). This initiates the cGAS-STING (Stimulator of Interferator of Interferon Genes) pathway, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][6] This IFN-driven response promotes the recruitment and activation of immune cells, including CD8+ T cells, into the tumor, thereby sensitizing the tumor to the effects of immune checkpoint inhibitors such as anti-PD-1, anti-PD-L1, and anti-CTLA-4.[2][3][7] Preclinical studies have demonstrated that combining TREX1 inhibition with checkpoint blockade results in enhanced tumor growth inhibition and improved survival.[2][3]
Mechanism of Action: Trex1 Inhibition and Checkpoint Blockade Synergy
The inhibition of TREX1 and the subsequent activation of the cGAS-STING pathway create a pro-inflammatory tumor microenvironment, which is often referred to as turning a "cold" tumor "hot". This increased inflammation and immune cell infiltration can overcome resistance to checkpoint inhibitors. Checkpoint inhibitors, in turn, work by blocking the signals that cancer cells use to suppress the activity of T cells. The combination of this compound and a checkpoint inhibitor therefore has a synergistic effect: this compound increases the number and activity of T cells in the tumor, while the checkpoint inhibitor ensures that these T cells can effectively recognize and kill cancer cells.
Caption: Signaling pathway of Trex1 inhibition and checkpoint blockade.
Quantitative Data Summary
The following tables summarize preclinical data from studies investigating the combination of TREX1 inhibition with checkpoint blockade. While specific data for this compound is not yet published, the data from other TREX1 inhibitors serve as a strong rationale for its use.
Table 1: In Vitro Activity of TREX1 Inhibitors
| Compound | Assay | Cell Line | IC50 | Key Finding |
| Compound 296 | Cell-free DNase assay | N/A | Low micromolar | Specifically inhibits TREX1 DNase activity.[2] |
| CPI-381 | IRF reporter assay | HCT116, THP-1 | Nanomolar | Robust induction of IRF reporter activity.[8] |
| This compound | (Hypothetical) | (To be determined) | Expected to show potent and selective inhibition of TREX1. |
Table 2: In Vivo Anti-Tumor Efficacy of TREX1 Inhibition Combined with Checkpoint Blockade
| Tumor Model | Mouse Strain | TREX1 Inhibition | Checkpoint Inhibitor | Key Finding |
| B16F10 Melanoma | C57BL/6 | Trex1 Knockout | anti-PD-1 | Enhanced tumor growth suppression and improved survival.[6] |
| MC38 Colon Adenocarcinoma | C57BL/6 | Compound 296 | anti-PD-1 | Synergistic inhibition of tumor growth and increased T-cell infiltration.[2][3] |
| CT26 Colon Carcinoma | BALB/c | CPI-381 | anti-PD-1 | Increased response to immune checkpoint blockade.[8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and checkpoint inhibitors.
Protocol 1: In Vitro cGAS-STING Pathway Activation Assay
This protocol is designed to confirm that this compound activates the cGAS-STING pathway in cancer cells.
1. Cell Culture:
-
Culture a suitable cancer cell line (e.g., B16F10, MC38, or CT26) in appropriate media.
2. Treatment:
-
Seed cells in 6-well plates.
-
Once cells reach 70-80% confluency, treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
3. RNA Isolation and qRT-PCR:
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and Isg15. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
4. cGAMP ELISA:
-
Lyse the treated cells and measure the concentration of 2'3'-cGAMP using a commercial ELISA kit according to the manufacturer's instructions.
5. Western Blotting:
-
Lyse the treated cells and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
This protocol outlines an in vivo study to assess the anti-tumor efficacy of combining this compound with a checkpoint inhibitor.
Caption: Experimental workflow for in vivo combination therapy study.
1. Animal Model:
-
Use 6-8 week old female C57BL/6 or BALB/c mice, depending on the syngeneic tumor cell line.
2. Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^5 to 1 x 10^6 tumor cells (e.g., MC38 for C57BL/6 or CT26 for BALB/c) into the flank of each mouse.[9]
3. Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups:
-
Group 1: Vehicle + Isotype control antibody
-
Group 2: this compound + Isotype control antibody
-
Group 3: Vehicle + Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Group 4: this compound + Checkpoint inhibitor
-
4. Dosing and Administration:
-
This compound: Administer daily or as determined by pharmacokinetic studies, typically via oral gavage or intraperitoneal (IP) injection.
-
Checkpoint Inhibitor: Administer IP at a standard dose (e.g., 100-200 µg per mouse) every 3-4 days.[9]
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or at a fixed time point.[9]
6. Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors, spleens, and draining lymph nodes can be harvested.
-
Flow Cytometry: Prepare single-cell suspensions and perform flow cytometry to analyze the frequency and activation status of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, regulatory T cells, and myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Analyze tumor sections for immune cell infiltration.
-
Cytokine Analysis: Measure cytokine levels in the tumor microenvironment or serum using techniques like ELISA or multiplex assays.
Safety and Tolerability
While TREX1 inhibition is designed to stimulate the immune system, there is a theoretical risk of inducing autoimmune-like toxicities.[1] However, preclinical studies with systemic TREX1 inactivation in adult mice have shown that it is generally well-tolerated and does not lead to severe immune-related adverse events, even when combined with checkpoint blockade.[2][3] It is crucial to monitor for signs of toxicity in preclinical models, such as weight loss, ruffled fur, and changes in behavior.
Conclusion
The combination of this compound with checkpoint inhibitors represents a promising therapeutic strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The protocols provided herein offer a framework for the preclinical evaluation of this novel combination therapy. Careful experimental design and comprehensive analysis of both efficacy and safety will be critical for the successful translation of this approach to the clinic.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ichor.bio [ichor.bio]
Application Notes and Protocols for Trex1-IN-4 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three prime repair exonuclease 1 (TREX1) is the primary 3'-5' DNA exonuclease in mammalian cells, playing a critical role in maintaining cellular homeostasis by degrading cytosolic DNA.[1][2] This function is crucial in preventing the aberrant activation of the innate immune system. In the context of the DNA damage response (DDR), TREX1's role is multifaceted. Genotoxic stress and DNA damage can lead to an upregulation of TREX1 expression.[3][4][5] By clearing cytosolic DNA fragments that can arise from damaged and dying cells, TREX1 limits the activation of the cGAS-STING signaling pathway, a key component of the innate immune response to cytosolic DNA.[3][4][5][6] Inhibition of TREX1, therefore, represents a promising therapeutic strategy, particularly in oncology, to enhance anti-tumor immunity by promoting a type I interferon (IFN) response.[3][4][5][7][8]
Trex1-IN-4 (also known as Compound 96) is a potent inhibitor of TREX1.[9] These application notes provide detailed protocols for utilizing this compound to study the DNA damage response, focusing on its mechanism of action through the cGAS-STING pathway.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TREX1) | < 0.1 µM | In vitro | [9] |
| IC50 (TREX2) | < 1 µM | In vitro | [9] |
| EC50 | 0.1 - 10 µM | HCT116 cells | [9] |
Signaling Pathway
The inhibition of TREX1 by this compound leads to the accumulation of cytosolic double-stranded DNA (dsDNA), which is then sensed by cyclic GMP-AMP synthase (cGAS). This triggers the synthesis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the stimulator of interferon genes (STING). Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, p-IRF3 induces the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines, initiating an anti-tumor immune response.
Experimental Protocols
Protocol 1: In Vitro TREX1 Exonuclease Activity Assay
This protocol is adapted from established fluorescence-based exonuclease assays.[10] It measures the ability of this compound to inhibit the exonuclease activity of recombinant TREX1.
Materials:
-
Recombinant human TREX1 (catalytic domain, residues 2-242)
-
This compound
-
Fluorescently labeled dsDNA substrate (e.g., a 5' FAM-labeled oligonucleotide annealed to a 3' quencher-labeled complementary strand)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of a solution containing the recombinant TREX1 enzyme in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorescently labeled dsDNA substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Monitor the increase in fluorescence over time at regular intervals (e.g., every minute for 30-60 minutes). The cleavage of the quencher from the fluorophore-labeled strand by TREX1 results in an increase in fluorescence.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular cGAS-STING Activation Assay
This protocol describes how to measure the activation of the cGAS-STING pathway in cells treated with this compound. The readouts can be the phosphorylation of IRF3 (by Western blot) or the secretion of IFN-β (by ELISA).
Materials:
-
Cancer cell line of interest (e.g., HCT116, CT26)
-
This compound
-
Complete cell culture medium
-
Lipofectamine (or other transfection reagent)
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus (optional, as a positive control)
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-cGAS, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Human/Mouse IFN-β ELISA kit
Procedure:
A. Western Blot for p-IRF3:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
(Optional) For a positive control, transfect a separate set of untreated cells with HT-DNA for 4-6 hours before harvesting.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IRF3, total IRF3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-IRF3 to total IRF3.
B. ELISA for IFN-β:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IFN-β in each sample based on a standard curve.
Protocol 3: DNA Damage Response and Cell Viability Assay
This protocol outlines a general approach to assess the effect of this compound on cell viability in the presence of a DNA damaging agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
A DNA damaging agent (e.g., doxorubicin, etoposide, or ionizing radiation)
-
Complete cell culture medium
-
96-well clear microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a dose-response matrix of the DNA damaging agent and this compound.
-
Treat the cells with the combination of the DNA damaging agent and this compound, or each agent alone, for 48-72 hours. Include vehicle-treated cells as a control.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
Analyze the data to determine if this compound sensitizes the cells to the DNA damaging agent.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the effects of this compound on the DNA damage response.
References
- 1. TREX1 - Wikipedia [en.wikipedia.org]
- 2. Genetics, TREX1 Mutations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound - Immunomart [immunomart.com]
- 10. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction with Trex1-IN-4 Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, enabling stable and long-term gene expression. A critical step in the workflow is the selection of successfully transduced cells. This document details a novel positive selection strategy utilizing a mutant, inhibitor-resistant three prime repair exonuclease 1 (TREX1) in conjunction with a specific small molecule inhibitor, IN-4.
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells, playing a crucial role in preventing the accumulation of cytosolic DNA and subsequent activation of the innate immune response through the cGAS-STING pathway.[1][2][3][4] Inhibition of TREX1 leads to an increase in cytosolic DNA, triggering a type I interferon response that can result in cell death.[5][6][7] This principle is harnessed for the selection of transduced cells.
The Trex1-IN-4 selection system is based on a lentiviral vector that co-expresses the gene of interest (GOI) and an engineered, IN-4-resistant mutant of TREX1 (TREX1). Upon treatment with IN-4, the endogenous wild-type TREX1 in both transduced and non-transduced cells is inhibited. This leads to the elimination of non-transduced cells. In contrast, the IN-4-resistant TREX1 in transduced cells remains active, degrading cytosolic DNA and ensuring their survival and proliferation. This method offers a robust and efficient alternative to traditional antibiotic-based selection systems.
Signaling Pathway and Mechanism of Selection
The selection process hinges on the differential activity of endogenous and engineered TREX1 in the presence of the inhibitor IN-4, and the subsequent impact on the cGAS-STING signaling pathway.
Caption: this compound selection mechanism.
Experimental Workflow
The overall workflow for lentiviral transduction and selection is a multi-day process involving plasmid preparation, lentivirus production, cell transduction, and subsequent selection and expansion of the transduced cell population.
Caption: Overall experimental workflow.
Data Presentation
The following tables summarize representative quantitative data for key experimental parameters.
Table 1: Lentiviral Titer and Transduction Efficiency
| Cell Line | Transduction Reagent | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| HEK293T | Polybrene (8 µg/mL) | 1 | 85 ± 5 |
| 5 | >95 | ||
| Jurkat | Polybrene (8 µg/mL) | 5 | 70 ± 8 |
| 10 | 88 ± 6 | ||
| Primary T Cells | LentiTrans™ (1x) | 20 | 55 ± 10 |
| 50 | 75 ± 7 |
Table 2: IN-4 Selection Efficiency and Cell Viability
| Cell Line | IN-4 Concentration (nM) | % Transduced Cells (Pre-Selection) | % Transduced Cells (Post-Selection) | Cell Viability (%) (Post-Selection) |
| HEK293T | 100 | 50 | >98 | 92 ± 4 |
| 250 | 50 | >99 | 85 ± 6 | |
| Jurkat | 250 | 40 | >95 | 88 ± 5 |
| 500 | 40 | >98 | 78 ± 7 | |
| Primary T Cells | 500 | 30 | >90 | 80 ± 9 |
| 1000 | 30 | >95 | 72 ± 11 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral particles using transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing GOI and IN-4-resistant TREX1*)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
15 mL and 50 mL conical tubes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 106 HEK293T cells in a 10 cm dish in 10 mL of complete medium.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, mix 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 1.5 mL of Opti-MEM.
-
In a separate tube, dilute 60 µL of transfection reagent in 1.5 mL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Medium
-
After 16-18 hours, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh complete medium.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a 50 mL conical tube.
-
Add 10 mL of fresh medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the second harvest of the supernatant and pool it with the first harvest.
-
Centrifuge the pooled supernatant at 300 x g for 5 minutes to pellet any cells.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol provides a general method for the transduction of both adherent and suspension cells.
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral supernatant
-
Transduction reagent (e.g., Polybrene or LentiTrans™)
-
Multi-well plates (6-well or 12-well)
Procedure:
-
Day 1: Seed Target Cells
-
Plate target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding the desired amount of lentiviral supernatant and the transduction reagent to the complete growth medium. The final concentration of Polybrene is typically 8 µg/mL.
-
Remove the existing medium from the target cells and replace it with the transduction medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Day 3: Change Medium
-
After 16-24 hours, remove the transduction medium and replace it with fresh complete medium.
-
-
Day 4 onwards: Culture Cells
-
Continue to culture the cells, passaging them as needed. The selection process can typically begin 48-72 hours post-transduction.
-
Protocol 3: this compound Selection of Transduced Cells
This protocol outlines the selection of successfully transduced cells using the small molecule inhibitor IN-4.
Materials:
-
Transduced cell population
-
Complete growth medium
-
IN-4 small molecule inhibitor (stock solution in DMSO)
Procedure:
-
Determine Optimal IN-4 Concentration:
-
Prior to selection, perform a dose-response curve on the non-transduced parental cell line to determine the minimum concentration of IN-4 that results in complete cell death within 5-7 days.
-
-
Initiate Selection:
-
At 72 hours post-transduction, passage the cells into a new culture vessel with fresh complete medium containing the predetermined optimal concentration of IN-4.
-
Include a non-transduced control cell population treated with the same concentration of IN-4 to monitor the effectiveness of the selection.
-
-
Maintain Selection:
-
Replace the medium with fresh medium containing IN-4 every 2-3 days.
-
Monitor the cell viability of both the transduced and control populations. Non-transduced cells should begin to die off within 2-4 days.
-
-
Complete Selection and Expand:
-
Selection is typically complete within 7-10 days, once all cells in the non-transduced control have died and the transduced population is healthy and proliferating.
-
Once selection is complete, the transduced cells can be cultured in medium without IN-4.
-
Expand the pure population of transduced cells for downstream applications.
-
Troubleshooting
-
Low Transduction Efficiency:
-
Optimize the MOI.
-
Ensure the use of a suitable transduction reagent for your cell type.
-
Confirm the quality and titer of the lentiviral preparation.
-
-
High Cell Death During Selection:
-
Re-evaluate the optimal IN-4 concentration; it may be too high for the transduced cells.
-
Ensure the IN-4-resistant TREX1* is being expressed at sufficient levels.
-
-
Incomplete Selection:
-
The concentration of IN-4 may be too low.
-
The duration of the selection may need to be extended.
-
By following these detailed protocols and application notes, researchers can effectively utilize the novel this compound selection system for the efficient generation of purely transduced cell populations for a wide range of research and therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. The cytosolic exonuclease TREX1 inhibits the innate immune response to HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of Immune Cell Infiltration Following Treatment with Trex1-IN-4
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The intersection of TREX1, cGAS, STING and the DNA damage theory of aging [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Hybridization for a TREX1 Inhibitor (Trex1-IN-4) and Interferon-Stimulated Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway is a key area of interest in cancer immunotherapy, as its activation can lead to the production of type I interferons (IFNs) and the subsequent expression of a host of interferon-stimulated genes (ISGs). ISGs play a crucial role in orchestrating an anti-tumor immune response.
Three prime repair exonuclease 1 (TREX1) is a major 3'-5' DNA exonuclease in mammalian cells that negatively regulates the cGAS-STING pathway by degrading cytosolic DNA, thereby preventing aberrant immune activation. Inhibition of TREX1 presents a promising therapeutic strategy to enhance anti-tumor immunity by promoting the accumulation of cytosolic DNA, leading to STING-dependent IFN production and ISG upregulation.
Trex1-IN-4 is a small molecule inhibitor of TREX1. This document provides detailed application notes and protocols for utilizing this compound to induce ISG expression in cancer cell lines and for detecting the expression of key ISGs—such as IFIT1, MX1, and OAS1—using in situ hybridization (ISH), with a focus on the highly sensitive and specific RNAscope™ technology.
This compound: A Potent Inhibitor of TREX1
This compound is an inhibitor of TREX1, with reported inhibitory concentrations in the nanomolar to low micromolar range. Its mechanism of action is centered on blocking the exonuclease activity of TREX1, which leads to the activation of the cGAS-STING pathway.
Quantitative Data for this compound
| Parameter | Value | Cell Line |
| IC50 (TREX1) | < 0.1 µM | N/A |
| EC50 | 0.1 - 10 µM | HCT116 |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell line used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Signaling Pathway: TREX1 Inhibition and ISG Induction
The inhibition of TREX1 by this compound initiates a signaling cascade that results in the transcriptional upregulation of ISGs. This pathway is a key component of the innate immune response.
Caption: TREX1 inhibition by this compound leads to ISG expression.
Experimental Protocols
Protocol 1: Induction of ISG Expression in Cancer Cell Lines using this compound
This protocol describes the treatment of adherent cancer cell lines with this compound to induce the expression of ISGs.
Materials:
-
Cancer cell line of interest (e.g., HCT116, B16F10)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or 10% neutral buffered formalin)
Procedure:
-
Cell Seeding: Seed the cancer cells onto cell culture plates or chamber slides at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A good starting point is to test a range of concentrations from 1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 48 hours. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the fixative to the cells and incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The fixed cells are now ready for in situ hybridization.
-
Protocol 2: In Situ Hybridization (ISH) for ISG mRNA using RNAscope™ Technology
This protocol provides a general workflow for detecting ISG mRNA (e.g., IFIT1, MX1, OAS1) in fixed cells using the RNAscope™ assay. It is highly recommended to consult the specific RNAscope™ user manual for detailed instructions and reagent preparation.
Materials:
-
Fixed cells on slides (from Protocol 1)
-
RNAscope™ Probe for the target ISG (e.g., Hs-IFIT1, Hs-MX1, Hs-OAS1 from Advanced Cell Diagnostics)
-
RNAscope™ Positive Control Probe (e.g., Hs-PPIB)
-
RNAscope™ Negative Control Probe (e.g., dapB)
-
RNAscope™ 2.5 HD Reagent Kit (Brown or Red)
-
HybEZ™ Hybridization System (or a similar hybridization oven)
-
Ethanol (B145695) (50%, 70%, and 100%)
-
Deionized, nuclease-free water
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Experimental Workflow:
Caption: RNAscope in situ hybridization workflow for ISG detection.
Procedure:
-
Pretreatment:
-
Dehydrate the fixed cells by immersing the slides in a series of ethanol washes (50%, 70%, and 100%).
-
Perform protease digestion according to the RNAscope™ protocol to unmask the target RNA. The duration of protease treatment may need to be optimized for your specific cell line.
-
-
Probe Hybridization:
-
Apply the RNAscope™ probe (target ISG, positive control, or negative control) to the slides.
-
Incubate the slides in the HybEZ™ oven at 40°C for 2 hours.
-
-
Signal Amplification:
-
Perform a series of amplification steps by sequentially hybridizing with AMP1 through AMP6 reagents as described in the RNAscope™ manual. This creates a branched DNA structure that amplifies the signal.
-
-
Detection:
-
Detect the amplified signal using a horseradish peroxidase (HRP)-based detection system. The choice of chromogen (brown or red) will depend on the specific RNAscope™ kit used.
-
-
Counterstaining and Mounting:
-
Counterstain the cells with hematoxylin to visualize the nuclei.
-
Dehydrate the slides and mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides under a brightfield microscope.
-
Positive staining will appear as punctate dots within the cytoplasm of the cells. The number of dots per cell can be quantified to provide a measure of gene expression.
-
Data Presentation and Interpretation
The results of the in situ hybridization experiment can be quantified by counting the number of punctate dots per cell. This data can be presented in a table to compare the expression of different ISGs in response to this compound treatment.
Expected ISG Upregulation Following TREX1 Inhibition
| Target ISG | Vehicle Control (Dots/Cell) | This compound Treatment (Dots/Cell) | Fold Change |
| IFIT1 | 1-5 | 20-50 | 4-10 |
| MX1 | 0-3 | 15-40 | 5-13 |
| OAS1 | 1-4 | 10-30 | 2.5-7.5 |
| PPIB (Positive Control) | 15-30 | 15-30 | ~1 |
| dapB (Negative Control) | 0-1 | 0-1 | N/A |
Note: The expected number of dots per cell and fold change are illustrative and will vary depending on the cell line, treatment conditions, and the specific RNAscope™ probes used.
Conclusion
The combination of the TREX1 inhibitor, this compound, and the sensitive detection method of in situ hybridization provides a powerful tool for researchers and drug development professionals to study the activation of the cGAS-STING pathway and the downstream induction of interferon-stimulated genes. The protocols and data presented here offer a comprehensive guide to implementing these techniques in the laboratory for the investigation of novel cancer immunotherapies.
Troubleshooting & Optimization
Trex1-IN-4 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Trex1-IN-4. Please note that detailed public data on this compound is limited. The following quantitative data and protocols are based on a related compound, Trex1-IN-1 , and should be used as a reference guide. Researchers are advised to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
Frequently Asked Questions (FAQs)
Section 1: Solubility
Q1: How should I reconstitute this compound?
A1: this compound is a small molecule inhibitor. For initial stock solutions, high-purity, anhydrous solvents like Dimethyl Sulfoxide (DMSO) are recommended. Based on data for the related compound Trex1-IN-1, a stock solution of 10 mM in DMSO can be prepared. For aqueous-based in vitro assays, further dilution of the DMSO stock into your assay buffer is necessary. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your cells. If precipitation occurs upon dilution, lowering the concentration or using a surfactant like Tween-80 may help.
Q2: What solvents can I use for in vivo experiments?
A2: For in vivo administration, a vehicle that is well-tolerated and ensures solubility is crucial. While specific data for this compound is unavailable, formulations for the related inhibitor Trex1-IN-1 suggest several options. These typically involve a co-solvent system. Common vehicles include combinations of DMSO, PEG300, Tween-80, and saline or corn oil. It is critical to perform tolerability studies for any new vehicle in your animal model.
Section 2: Stability and Storage
Q3: How should I store the solid compound and my stock solutions?
A3: The supplier for this compound recommends storing the solid compound at -20°C.[1] For stock solutions in DMSO, it is best practice to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Based on stability data for Trex1-IN-1, DMSO stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2]
Q4: I see precipitation in my stock solution after storage. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent absorbs water over time. First, ensure the vial is tightly sealed. You can try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating.[2] If the precipitate does not dissolve, the solution may be supersaturated, and it should be centrifuged to remove the solid before use to ensure accurate concentration.
Troubleshooting Guides
Issue 1: Low Solubility in Aqueous Buffer
-
Problem: The compound precipitates when diluted from a DMSO stock into an aqueous experimental buffer.
-
Possible Causes:
-
The final concentration exceeds the aqueous solubility limit.
-
The final DMSO concentration is too low to maintain solubility.
-
The pH or salt concentration of the buffer is affecting solubility.
-
-
Solutions:
-
Decrease Final Concentration: Test a lower final concentration of this compound in your assay.
-
Use a Surfactant: Add a low concentration of a biocompatible surfactant (e.g., 0.01% Tween-80 or Pluronic F-68) to your aqueous buffer.
-
Optimize DMSO Concentration: While high DMSO is toxic to cells, ensure the final concentration is sufficient to aid solubility. This may require optimization (e.g., testing a range from 0.05% to 0.5%).
-
Test Different Buffers: If possible, try alternative buffer systems with different pH values.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in results is observed between experiments performed on different days.
-
Possible Causes:
-
Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
-
Inaccurate concentration due to incomplete dissolution or precipitation.
-
Use of a stock solution that has been stored for too long.
-
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution immediately after reconstitution to minimize freeze-thaw cycles.
-
Confirm Dissolution: Before each use, visually inspect the stock solution for any precipitate. If present, warm and sonicate to redissolve.
-
Follow Storage Guidelines: Adhere strictly to the recommended storage temperatures and durations. Prepare fresh stock solutions from solid compound periodically.
-
Quantitative Data Summary (Based on Trex1-IN-1)
The following tables summarize solubility and stability data for the related compound Trex1-IN-1 and can be used as a starting point for your experiments with this compound.
Table 1: Solubility of Trex1-IN-1
| Solvent/Vehicle | Concentration | Observation |
|---|---|---|
| DMSO | ≥ 100 mg/mL (258.16 mM) | Ultrasonic assistance may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.45 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.45 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.45 mM) | Clear solution. |
Data sourced from MedchemExpress product page for Trex1-IN-1.[2]
Table 2: Storage and Stability of Trex1-IN-1
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Solid Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Data sourced from MedchemExpress product page for Trex1-IN-1.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 486.92 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Example: For 1 mg of powder, add 205.4 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is adapted from a formulation for Trex1-IN-1 and should be optimized.[2]
-
Initial Dissolution: Start with your 10 mM DMSO stock solution.
-
Add Co-solvents: In a sterile tube, add the required volume of DMSO stock. Sequentially add the other vehicle components. For example, to prepare a 1 mL final solution:
-
Add 100 µL of DMSO stock (containing the desired amount of compound).
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Mix: Vortex the final solution until it is homogeneous and clear.
-
Administration: Use the formulation immediately after preparation. Do not store aqueous formulations for long periods.
Visual Diagrams
Signaling Pathway
Caption: TREX1/cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for reconstituting and storing this compound stock solutions.
References
Technical Support Center: Optimizing Trex1-IN-4 Dosage for In Vivo Studies
Welcome to the technical support center for Trex1-IN-4, a novel small molecule inhibitor of Three Prime Repair Exonuclease 1 (TREX1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound and troubleshoot common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the 3' to 5' DNA exonuclease activity of TREX1.[1][2][3] By inhibiting TREX1, this compound prevents the degradation of cytosolic double-stranded DNA (dsDNA).[1][3] This accumulation of cytosolic dsDNA activates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3][4][5] This enhanced innate immune response can promote anti-tumor immunity.[2][5][6]
Q2: My this compound formulation is showing poor solubility. What are my options?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors.[7] Here are some strategies to improve the formulation of this compound:
-
Co-solvents: Investigate the use of biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol. It is crucial to determine the maximum tolerated concentration of the solvent in your animal model to avoid toxicity.[7]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Cremophor EL can be used to create stable micellar formulations.[8][9]
-
Cyclodextrins: Encapsulation of this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility.[7]
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][9]
-
Nanosuspensions: Milling the compound to create a nanosuspension can increase the surface area for dissolution.[10]
Always perform a vehicle-only control in your in vivo experiments to account for any effects of the formulation itself.[11]
Q3: I am not observing the expected anti-tumor efficacy in my syngeneic mouse model. What are the potential causes?
A3: A lack of efficacy can stem from multiple factors. Here is a troubleshooting guide to address this issue:
-
Insufficient Drug Exposure:
-
Dose and Schedule: The administered dose may be too low to achieve therapeutic concentrations in the tumor microenvironment. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) may not provide adequate bioavailability. Consider alternative routes or formulation strategies to improve absorption and distribution.[11]
-
Pharmacokinetics (PK): Conduct a pilot PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will help to optimize the dosing schedule.[12]
-
-
Target Engagement:
-
Pharmacodynamics (PD): Confirm that this compound is inhibiting its target in the tumor. This can be assessed by measuring the accumulation of cytosolic dsDNA or the downstream activation of the cGAS-STING pathway (e.g., increased levels of p-TBK1, p-IRF3, or IFN-β).[13]
-
-
Tumor Model Characteristics:
-
Immune Competency: Ensure that the tumor model has an intact cGAS-STING pathway and is responsive to type I interferons. Some tumor cell lines may have mutations or epigenetic silencing of key pathway components.[5][14]
-
Baseline Immune Infiltration: The tumor microenvironment may lack the necessary immune cells for an effective anti-tumor response. Consider combination therapies to enhance immune cell infiltration and function.
-
Q4: I am observing toxicity in my in vivo studies. How can I mitigate this?
A4: Toxicity can be dose-limiting. Here are some approaches to manage adverse effects:
-
Dose Reduction/Schedule Modification: Lowering the dose or altering the dosing frequency can often reduce toxicity while maintaining efficacy.
-
Refined Formulation: The vehicle itself may be contributing to toxicity. Test the vehicle alone at the same volume and schedule.
-
Supportive Care: Provide supportive care to the animals as needed, such as hydration and nutritional support.
-
Mechanism-based Toxicity: Excessive or prolonged activation of the cGAS-STING pathway can lead to systemic inflammation and autoimmune-like toxicities.[4][15] Monitor for signs of inflammation and consider intermittent dosing schedules.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh formulations of this compound for each experiment. Protect from light and store at the recommended temperature.[7] |
| Animal Variability | Use age- and sex-matched animals from a reputable supplier. Ensure proper acclimatization before starting the experiment.[11] |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, verify proper placement. For injections, use consistent sites. |
| Cell Line Drift | If using tumor models, ensure the cell line has not undergone significant changes over passages. Periodically re-validate the cell line's characteristics. |
Issue 2: Suboptimal Pharmacokinetic Profile
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | Investigate alternative routes of administration (e.g., intraperitoneal, intravenous). Optimize the formulation to enhance absorption (e.g., SEDDS).[8][9][11] |
| Rapid Metabolism | Consider co-administration with a metabolic inhibitor (if known and safe). Modify the chemical structure of the inhibitor to block metabolic sites. |
| Rapid Clearance | Adjust the dosing frequency to maintain therapeutic concentrations. Consider formulation strategies that provide sustained release. |
Quantitative Data Summary
Table 1: Hypothetical In Vivo Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Change in IFN-β mRNA (fold) |
| Vehicle | - | Daily | 0 | 1.0 |
| This compound | 10 | Daily | 25 | 3.5 |
| This compound | 30 | Daily | 60 | 8.2 |
| This compound | 50 | Daily | 65 (with moderate toxicity) | 9.5 |
| Anti-PD-1 | 10 | Twice weekly | 30 | 2.1 |
| This compound + Anti-PD-1 | 30 + 10 | Daily + Twice weekly | 85 | 12.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | 30 | 10 |
| Cmax (ng/mL) | 500 | 2000 |
| Tmax (h) | 2 | 0.25 |
| AUC (ng*h/mL) | 2500 | 4000 |
| Bioavailability (%) | 15 | 100 |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Materials: this compound powder, DMSO, PEG300, Tween 80, Saline.
-
Preparation of Vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Finally, add saline to the final volume and vortex thoroughly.
-
-
Administration: Administer the formulation to mice via intraperitoneal injection at a volume of 10 mL/kg.
Protocol 2: Assessment of Target Engagement in Tumors
-
Sample Collection: Euthanize mice at the desired time point after the final dose. Excise tumors and snap-freeze in liquid nitrogen.
-
Tissue Lysis: Homogenize the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
qRT-PCR Analysis:
-
Extract total RNA from a portion of the tumor homogenate.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for Ifnb1 and other interferon-stimulated genes (ISGs) like Cxcl10 and Ccl5. Normalize to a housekeeping gene such as Gapdh.
-
Visualizations
Caption: this compound inhibits TREX1, leading to cGAS-STING pathway activation.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The intersection of TREX1, cGAS, STING and the DNA damage theory of aging [frontiersin.org]
Trex1-IN-4 off-target effects and mitigation
Disclaimer: The specific inhibitor "Trex1-IN-4" is not described in the currently available scientific literature. Therefore, this technical support guide provides information on the well-documented effects of TREX1 inhibition in general, which can be applied to research involving any small molecule inhibitor of TREX1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a TREX1 inhibitor?
A TREX1 inhibitor blocks the 3' to 5' exonuclease activity of the TREX1 enzyme.[1][2] TREX1 is responsible for degrading cytosolic DNA, and its inhibition leads to an accumulation of this DNA.[1][2] This accumulated cytosolic DNA is then detected by the cGAS (cyclic GMP-AMP synthase) sensor, which activates the STING (stimulator of interferon genes) pathway.[3][4] This signaling cascade results in the production of type I interferons and other inflammatory cytokines, which can stimulate an anti-tumor immune response.[4][5]
Q2: What are the expected on-target effects of TREX1 inhibition in cancer cells?
Inhibition of TREX1 in cancer cells is expected to lead to:
-
Increased production of type I interferons (e.g., IFN-β) and inflammatory chemokines (e.g., CCL5, CXCL10).[1][6]
-
Enhanced recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, to the tumor microenvironment.[5]
-
Suppression of tumor growth and improved anti-tumor immunity.[7][8]
-
Increased sensitivity to immune checkpoint blockade therapies.[5]
Q3: What are the potential off-target or undesirable effects of TREX1 inhibition?
The primary concern with TREX1 inhibition is the potential for inducing a systemic inflammatory response that mimics autoimmune diseases like Aicardi-Goutières syndrome.[2][9] This is a direct consequence of the on-target effect of activating the cGAS-STING pathway, which is a key driver of some autoimmune conditions.[4] Another consideration is the potential for cross-reactivity with related exonucleases, such as TREX2, although the structural differences between these enzymes may allow for the development of specific inhibitors.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cell death in vitro not correlated with immune cell activity | 1. Inhibitor toxicity at the concentration used.2. Chronic activation of the STING pathway leading to apoptosis in some cell lines. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor.2. Use a lower concentration of the inhibitor or reduce the treatment duration.3. Ensure the cell line expresses all components of the cGAS-STING pathway. |
| No significant anti-tumor effect observed in vivo | 1. The tumor model used has a deficient cGAS-STING pathway.2. The tumor microenvironment is highly immunosuppressive.3. Poor bioavailability or rapid metabolism of the inhibitor. | 1. Confirm that the tumor cell line has intact cGAS and STING expression and function.2. Combine the TREX1 inhibitor with other immunotherapies, such as PD-1 blockade, to overcome immunosuppression.[5]3. Perform pharmacokinetic studies to assess the inhibitor's stability and distribution in vivo. |
| Systemic inflammation or weight loss in animal models | 1. Over-activation of the systemic cGAS-STING pathway due to TREX1 inhibition in healthy tissues. | 1. Reduce the dose or frequency of inhibitor administration.2. Consider localized delivery of the inhibitor to the tumor site.3. Monitor animals closely for signs of toxicity and establish clear endpoint criteria. |
Quantitative Data Summary
Table 1: Effect of TREX1 Deficiency on Tumor Growth
| Tumor Model | Host | Effect of TREX1 Knockout | Reference |
| H31m1 Sarcoma | 129S1/SvImJ (TREX1 D18N) | ~10-fold reduced tumor volume; median survival extended from 13 to 78 days. | [4] |
| CT26 Colorectal Carcinoma | BALB/c | Impaired tumor growth in immunocompetent hosts. | [6] |
| 4T1 Breast Cancer | BALB/c | Failure to form tumors when both Mlh1 and Trex1 are knocked out. | [7] |
Key Experimental Protocols
1. TREX1 Exonuclease Activity Assay
This protocol is adapted from a fluorescence-based assay to measure the exonuclease activity of TREX1.[4]
-
Materials:
-
Purified TREX1 enzyme
-
Fluorescently-labeled double-stranded DNA (dsDNA) substrate
-
Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
TREX1 inhibitor (dissolved in DMSO)
-
Bovine Serum Albumin (BSA)
-
96-well plate and fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the dsDNA substrate and reaction buffer.
-
Add the TREX1 inhibitor at various concentrations to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 2.5%).
-
Dilute the TREX1 enzyme in a buffer containing 1 mg/mL BSA.
-
Initiate the reaction by adding the diluted TREX1 enzyme to the reaction mixture.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore. The rate of fluorescence increase is proportional to the exonuclease activity.
-
Calculate the IC₅₀ of the inhibitor by plotting the reaction rate as a function of inhibitor concentration.
-
2. Quantification of Cytokine Secretion (ELISA)
This protocol describes the general steps for measuring the secretion of cytokines like IFN-β, CCL5, and CXCL10 from cell culture supernatants.
-
Materials:
-
Cell culture supernatant from cells treated with a TREX1 inhibitor
-
Commercially available ELISA kits for the cytokines of interest
-
96-well ELISA plate
-
Plate reader
-
-
Procedure:
-
Treat cells with the TREX1 inhibitor for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a plate reader and calculate the concentration of the cytokine in each sample by comparing to the standard curve.
-
Visualizations
Caption: Signaling pathway activated by TREX1 inhibition.
Caption: General experimental workflow for evaluating a TREX1 inhibitor.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TREX1 suppression imparts cancer-stem-cell-like characteristics to CD133- osteosarcoma cells through the activation of E2F4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trex1-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Trex1-IN-4. Our goal is to help you overcome common challenges and improve the bioavailability of this potent Trex1 inhibitor in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low cellular potency in vitro | Poor membrane permeability, compound instability in media, or efflux by cellular transporters. | 1. Permeability Enhancement: Co-administer with a permeabilizing agent or use a formulation with solubility enhancers. 2. Stability Check: Assess compound stability in your specific cell culture media over the experiment's duration. 3. Efflux Pump Inhibition: Test for inhibition by known efflux pump inhibitors. |
| High variability in in vivo efficacy | Poor oral bioavailability, rapid metabolism, or inconsistent formulation. | 1. Formulation Optimization: See the detailed protocols below for preparing amorphous solid dispersions or lipid-based formulations. 2. Pharmacokinetic (PK) Study: Conduct a PK study to determine key parameters like Cmax, Tmax, and half-life (see protocol below). 3. Route of Administration: Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies. |
| Precipitation of compound in dosing solution | Low aqueous solubility of this compound. | 1. Solubility Enhancement: Use co-solvents such as DMSO, PEG400, or Tween 80. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to improve solubility. 3. Micronization: Reduce particle size to increase the surface area for dissolution. |
| Inconsistent results between experimental batches | Variability in compound synthesis or formulation preparation. | 1. Quality Control: Ensure consistent purity and solid-state form of the this compound batch. 2. Standardized Formulation Protocol: Strictly adhere to a validated protocol for preparing the dosing formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the 3' repair exonuclease 1 (TREX1). TREX1 is the major 3' to 5' DNA exonuclease in mammalian cells and plays a crucial role in preventing the accumulation of cytosolic DNA.[1][2] By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA, which in turn activates the cGAS-STING signaling pathway.[1][3][4][5][6] This leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.[7][8][9]
Q2: What are the known challenges with the bioavailability of small molecule TREX1 inhibitors?
A2: Like many small molecule inhibitors, those targeting TREX1 can face challenges with oral bioavailability due to factors like poor aqueous solubility, low permeability across the gut wall, and first-pass metabolism in the liver.[10][11] For instance, while some experimental TREX1 inhibitors have shown good oral bioavailability in preclinical models (e.g., 68.82% in rats for one compound), this is not always the case and often requires significant formulation development.[12]
Q3: What are the recommended starting points for formulating this compound to improve its oral bioavailability?
A3: To enhance the oral bioavailability of this compound, we recommend exploring the following formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer carrier can improve the dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[10]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, leading to faster dissolution.[11]
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Q4: How do I assess the bioavailability of my this compound formulation?
A4: The most common method is through an in vivo pharmacokinetic (PK) study in an animal model, typically rodents.[13][14] This involves administering the formulated compound and a reference intravenous (IV) solution to different groups of animals. Blood samples are collected at various time points and analyzed for drug concentration. The oral bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) of the oral and IV routes. A detailed protocol is provided below.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (F%) |
| Crystalline Suspension | 50 | Oral | 150 | 4 | 900 | 10% |
| Amorphous Solid Dispersion | 50 | Oral | 600 | 2 | 3600 | 40% |
| Lipid-Based Formulation (SEDDS) | 50 | Oral | 900 | 1 | 5400 | 60% |
| IV Solution | 5 | IV | 1500 | 0.25 | 9000 | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolve 1 gram of this compound and 3 grams of PVP/VA 64 in a 1:1 mixture of DCM and methanol to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried film into a fine powder using a mortar and pestle.
-
Store the resulting ASD in a desiccator at room temperature.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Bioavailability Study of this compound Formulations in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.[13][15]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulations (e.g., crystalline suspension, ASD)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (n=5 per group) for each formulation and route of administration (oral and IV).
-
For oral administration, administer the this compound formulation via oral gavage at a dose of 50 mg/kg.
-
For IV administration, administer the this compound solution via the tail vein at a dose of 5 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: this compound inhibits TREX1, leading to cGAS-STING pathway activation.
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TREX1 - Wikipedia [en.wikipedia.org]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 9. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Insilico Medicine IP presents new TREX1 inhibitors | BioWorld [bioworld.com]
- 13. Bioavailability testing protocol | PPTX [slideshare.net]
- 14. fda.gov [fda.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Overcoming resistance to Trex1-IN-4 in cancer cells
Welcome to the technical support center for Trex1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cancer cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research with this compound.
Problem 1: Decreased sensitivity of cancer cells to this compound over time.
Q: My cancer cell line, which was initially sensitive to this compound, is now showing a reduced response in my cell viability assays. What could be the cause and how can I troubleshoot this?
A: This is a common observation that may indicate the development of acquired resistance. Here is a step-by-step guide to investigate and address this issue.
Step 1: Confirm and Quantify Resistance
The first step is to confirm the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line will confirm resistance.
Experimental Protocol: IC50 Determination via MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and a vehicle control (e.g., DMSO). Add the different concentrations to the appropriate wells.
-
Incubation: Incubate the plate for a duration determined by the cell line's doubling time (typically 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Step 2: Investigate Potential Mechanisms of Resistance
Once resistance is confirmed, the next step is to explore the underlying molecular mechanisms. For inhibitors targeting the TREX1-cGAS-STING pathway, resistance can arise from various alterations.
Table 1: Troubleshooting Common Resistance Mechanisms to this compound
| Potential Mechanism | Suggested Experimental Approach | Expected Outcome in Resistant Cells |
| Downregulation or loss of cGAS or STING expression | Quantitative PCR (qPCR) to measure mRNA levels of cGAS and STING. Western blot to assess protein levels of cGAS and STING. | Decreased mRNA and protein levels of cGAS and/or STING compared to sensitive parental cells. |
| Upregulation of drug efflux pumps (e.g., ABC transporters) | qPCR to measure mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2). Western blot to assess protein levels of these transporters. Functional assays using specific inhibitors of efflux pumps. | Increased expression of one or more ABC transporters. Re-sensitization to this compound in the presence of an efflux pump inhibitor. |
| Activation of compensatory signaling pathways | Phospho-kinase arrays to screen for activated pathways. Western blot for key signaling nodes (e.g., p-AKT, p-ERK). | Increased phosphorylation of proteins in pathways such as PI3K/Akt or MAPK/ERK, even in the presence of this compound. |
| Adaptive upregulation of TREX1 | qPCR and Western blot to measure TREX1 mRNA and protein levels. | A significant increase in TREX1 expression, potentially overcoming the inhibitory effect of this compound at standard concentrations.[1][2] |
Experimental Workflow for Investigating Resistance
Figure 1: A logical workflow for troubleshooting and overcoming acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the three-prime repair exonuclease 1 (TREX1). TREX1 is a key negative regulator of the cGAS-STING innate immune pathway.[3][4][5] By degrading cytosolic double-stranded DNA (dsDNA), TREX1 prevents the activation of cGAS, which would otherwise lead to the production of cyclic GMP-AMP (cGAMP), activation of STING, and a subsequent type I interferon (IFN) response. In cancer cells, which often have genomic instability leading to cytosolic DNA accumulation, TREX1 upregulation is a mechanism to evade immune detection.[1][2] this compound blocks this activity, leading to the accumulation of cytosolic dsDNA, activation of the cGAS-STING pathway, and promotion of an anti-tumor immune response.[6][7]
Signaling Pathway of this compound Action
Figure 2: The signaling pathway initiated by the inhibition of TREX1 by this compound.
Q2: My cells do not respond to this compound, even at high concentrations. Could this be intrinsic resistance?
A2: Yes, it is possible that your cancer cell line has intrinsic resistance to this compound. This can occur if the cGAS-STING pathway is already compromised in the cells. For this compound to be effective, a functional cGAS-STING pathway is essential.[8]
Table 2: Investigating Intrinsic Resistance to this compound
| Possible Cause | Diagnostic Experiment | Expected Result in Intrinsically Resistant Cells |
| Low or absent cGAS/STING expression | qPCR and Western blot for cGAS and STING. | No detectable or very low levels of cGAS and/or STING mRNA and protein. |
| Epigenetic silencing of cGAS or STING | Treat cells with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-azacytidine) or a histone deacetylase (HDAC) inhibitor, followed by this compound treatment. | Restoration of sensitivity to this compound after treatment with epigenetic modifiers. |
| Mutations in cGAS or STING genes | Sanger or next-generation sequencing of the cGAS and STING genes. | Identification of loss-of-function mutations. |
| Absence of cytosolic DNA | Use a DNA-damaging agent (e.g., etoposide) to induce cytosolic DNA, then treat with this compound. | No response to this compound even after inducing cytosolic DNA, suggesting a block downstream of DNA accumulation. |
Q3: How can I confirm that this compound is activating the cGAS-STING pathway in my sensitive cells?
A3: You can measure the activation of the pathway at several key points.
Experimental Protocol: Western Blot for STING Pathway Activation
-
Cell Lysis: Treat sensitive cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total TBK1 and IRF3. Use a loading control like β-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: An increase in the ratio of phosphorylated to total TBK1 and IRF3 indicates pathway activation.
Table 3: Biomarkers for cGAS-STING Pathway Activation
| Biomarker | Assay | Expected Result Upon this compound Treatment |
| cGAMP levels | ELISA | Increased concentration of cGAMP in cell lysates. |
| Phosphorylation of TBK1 and IRF3 | Western Blot | Increased levels of p-TBK1 and p-IRF3. |
| Expression of Interferon-Stimulated Genes (ISGs) | qPCR (for genes like IFIT1, MX1, OAS1) | Upregulation of ISG mRNA levels. |
| Type I Interferon secretion | ELISA (for IFN-β in culture supernatant) | Increased concentration of secreted IFN-β. |
Q4: What are some general best practices for in vitro experiments with this compound to ensure reproducibility?
A4: Reproducibility is key in drug response assays.[9]
-
Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[10]
-
Drug Solubilization: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent across all wells and below a non-toxic level (typically <0.5%).
-
Controls: Always include a vehicle-only control and, if possible, a positive control (e.g., a known STING agonist).
-
Replicates: Perform each experiment with technical triplicates and ensure biological replicates are conducted on different days.[10]
References
- 1. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
How to reduce variability in Trex1-IN-4 experiments
Welcome to the technical support center for Trex1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and troubleshoot experiments involving this novel Trex1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Trex1 and why is it a target for inhibition?
A1: Three Prime Repair Exonuclease 1 (Trex1) is the major 3'-5' DNA exonuclease in mammalian cells.[1][2] Its primary function is to degrade cytosolic DNA, preventing the accumulation of self-DNA that could trigger an autoimmune response.[3][4] Trex1 acts as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[1][5] By degrading cytosolic DNA, Trex1 prevents the activation of cGAS, which would otherwise lead to the production of type I interferons and a subsequent inflammatory response.[1][6] In the context of cancer, Trex1 is thought to degrade tumor-derived DNA, which suppresses the natural anti-tumor immune response.[6] Therefore, inhibiting Trex1 is a promising strategy to enhance anti-tumor immunity.[4][6]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small molecule inhibitor designed to block the exonuclease activity of the Trex1 enzyme. By inhibiting Trex1, this compound prevents the degradation of cytosolic DNA.[4] This leads to an accumulation of cytosolic DNA, which is then detected by cGAS, activating the STING pathway.[4] The activation of the cGAS-STING pathway results in the production of type I interferons and other cytokines, which can stimulate an anti-tumor immune response.[4]
Q3: I am observing high variability between my experimental replicates. What are the common sources of this variability?
A3: High variability in experiments with small molecule inhibitors like this compound can arise from several factors:
-
Compound Handling: Inconsistent thawing, multiple freeze-thaw cycles, or improper storage of this compound can lead to degradation or precipitation of the compound.[7]
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and mycoplasma contamination can significantly alter cellular responses.[7][8]
-
Assay Protocol: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability.
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Reagent Quality: Using reagents from different lots or of varying quality can affect results.
-
Data Analysis: Inconsistent data processing or normalization methods can lead to variable outcomes.
Q4: How can I confirm that this compound is engaging its target, Trex1, in my cells?
A4: Confirming target engagement is crucial. A cellular thermal shift assay (CETSA) is a powerful method to verify that a compound is binding to its intended target in a cellular environment. This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of Trex1 in the presence of this compound would indicate direct binding.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in enzymatic assays.
Q: My calculated IC50 value for this compound varies significantly between experiments. How can I improve consistency?
A: Inconsistent IC50 values in enzymatic assays can be frustrating. Here are several factors to consider and steps to take to improve reproducibility:
-
Ensure Initial Velocity Conditions: Enzyme inhibition assays should be conducted under initial velocity conditions, meaning that less than 10% of the substrate has been consumed.[9] If the reaction proceeds for too long, the substrate concentration will decrease, which can affect the apparent IC50 value, especially for competitive inhibitors.[9]
-
Action: Perform a time-course experiment to determine the linear range of your enzyme reaction.
-
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.
-
Action: Use a substrate concentration at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors.[9]
-
-
Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay.[10]
-
Action: Perform an enzyme titration to find a concentration that gives a robust signal without being excessive.[10]
-
-
Compound Solubility and Aggregation: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific inhibition and variable results.[7][11]
-
Action: Visually inspect your assay wells for any signs of precipitation. Consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to prevent aggregation.[11]
-
-
Reagent Stability: Ensure all reagents, including the enzyme, substrate, and inhibitor, are properly stored and have not undergone degradation.[12]
-
Action: Prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock.[7]
-
Issue 2: High background signal in my cellular assay.
Q: I'm seeing a high background signal in my downstream analysis (e.g., IFN-β ELISA or reporter assay), which is masking the effect of this compound. What could be the cause?
A: High background can obscure the true biological effect of your inhibitor. Here are some potential causes and solutions:
-
Cell Health: Unhealthy or stressed cells can exhibit aberrant signaling, leading to increased background.[7]
-
Action: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Regularly test for mycoplasma contamination.
-
-
Basal cGAS-STING Activation: Some cell lines may have a high basal level of cGAS-STING activation due to genomic instability or other stressors.
-
Action: If possible, use a cell line with known low basal interferon signaling. Ensure gentle handling of cells to minimize stress-induced DNA damage.
-
-
Assay-Specific Issues: For immunoassays like ELISA, insufficient blocking or non-specific antibody binding can be a problem.
-
Action: Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and increasing incubation times. Ensure all washing steps are thorough.
-
Issue 3: this compound is causing unexpected cytotoxicity.
Q: At concentrations where I expect to see specific inhibition of Trex1, this compound is causing significant cell death. How can I address this?
A: Distinguishing on-target toxicity from off-target effects is critical.
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Dose-Response and Time-Course: The toxic effect may be concentration and time-dependent.
-
Action: Perform a detailed dose-response and time-course experiment to find a concentration and duration of treatment that inhibits Trex1 without causing widespread cell death.
-
-
Off-Target Effects: The inhibitor may be hitting other targets essential for cell survival.[13]
-
Action: Use an orthogonal approach to validate your findings. For example, use siRNA or CRISPR-Cas9 to knockdown Trex1 and see if it phenocopies the effects of this compound. If the phenotypes differ, it suggests off-target effects of the compound.[13]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[7]
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Action: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[7]
-
Quantitative Data Summary
The following table provides a hypothetical but representative dataset for the characterization of a novel Trex1 inhibitor like this compound. Researchers can use this as a reference for their own experimental results.
| Parameter | Value | Experimental Context |
| Biochemical Potency | ||
| Trex1 Enzymatic IC50 | 15 nM | Recombinant human Trex1, fluorescence-based assay with ssDNA substrate. |
| Trex2 Enzymatic IC50 | > 10 µM | Recombinant human Trex2, fluorescence-based assay with ssDNA substrate. |
| Cellular Activity | ||
| IFN-β Induction EC50 | 200 nM | In THP-1 cells, measured by ELISA after 24 hours of treatment. |
| p-IRF3 Induction EC50 | 180 nM | In HEK293T cells, measured by Western blot after 6 hours of treatment. |
| Cell Viability | ||
| Cytotoxicity CC50 | > 25 µM | In A549 cells, measured by CellTiter-Glo® after 72 hours of treatment. |
Experimental Protocols
Protocol 1: In Vitro Trex1 Exonuclease Activity Assay (Fluorescence-Based)
This protocol describes a method to measure the exonuclease activity of recombinant Trex1 and assess the inhibitory potential of this compound.
Materials:
-
Recombinant human Trex1 enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA
-
Substrate: A single-stranded DNA (ssDNA) oligonucleotide labeled with a fluorophore and a quencher (e.g., a 5'-FAM/3'-TAMRA probe). When the ssDNA is intact, the fluorescence is quenched. Upon degradation by Trex1, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
This compound, dissolved in DMSO
-
384-well black assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Prepare a solution of the ssDNA substrate in Assay Buffer. Add 10 µL of the substrate solution to each well.
-
Prepare a solution of recombinant Trex1 in Assay Buffer. To initiate the reaction, add 5 µL of the Trex1 solution to each well. The final reaction volume should be 20 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) every minute for 30-60 minutes.
-
Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular cGAS-STING Pathway Activation Assay
This protocol details how to measure the activation of the cGAS-STING pathway in cells treated with this compound by quantifying the secretion of Interferon-beta (IFN-β).
Materials:
-
THP-1 cells (a human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, dissolved in DMSO
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating them with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Plot the IFN-β concentration against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Trex1-cGAS-STING signaling pathway and the mechanism of action of this compound.
Caption: A workflow for troubleshooting and reducing variability in this compound experiments.
Caption: A decision tree for troubleshooting common issues in this compound cellular assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TREX1 - Wikipedia [en.wikipedia.org]
- 3. TREX1 as a potential therapeutic target for autoimmune and inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Trex1-IN-4 inactive in certain cell lines
Welcome to the technical support center for Trex1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent inhibitor of the 3'-5' DNA exonuclease TREX1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of the Three Prime Repair Exonuclease 1 (TREX1).[1][2][3] TREX1 is the major 3'-5' DNA exonuclease in mammalian cells and plays a crucial role in degrading cytosolic DNA.[4][5][6] By inhibiting TREX1, this compound prevents the degradation of cytosolic DNA. This accumulation of cytosolic DNA is then detected by the cyclic GMP-AMP synthase (cGAS), which activates the STING (Stimulator of Interferon Genes) pathway.[2][4][7] Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an innate immune response.[5][8][9]
Q2: In which experimental systems is this compound expected to be active?
A2: this compound is expected to be most active in cellular systems where the cGAS-STING pathway is intact and functional.[8] The primary determinant of its activity is the presence of its target, TREX1, and the key components of the downstream signaling pathway, namely cGAS and STING.[8] Its efficacy is often evaluated in the context of cancer immunotherapy, where activating the innate immune system within the tumor microenvironment is desirable.[3][7][9]
Q3: Why is this compound inactive in my cell line?
A3: The inactivity of this compound in a particular cell line can be attributed to several factors:
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Low or absent TREX1 expression: The target of this compound, the TREX1 enzyme, may not be expressed at sufficient levels in your cell line of interest.[10] TREX1 expression is known to vary widely among different cell lines.[10]
-
Deficient cGAS or STING expression: The cGAS-STING pathway is the primary mediator of the downstream effects of TREX1 inhibition. If either cGAS or STING is not expressed or is non-functional, this compound will not be able to elicit a type I interferon response.[8] Epigenetic silencing of STING has been observed in some cancer cells.[8]
-
Mutations in the cGAS-STING pathway: Mutations in components of the cGAS-STING pathway can render it non-functional, thus making cells unresponsive to TREX1 inhibition.
-
Drug efflux pumps: The cell line may express high levels of multidrug resistance transporters that actively pump this compound out of the cell, preventing it from reaching its intracellular target.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate the lack of this compound activity in your cell line.
Problem: No induction of type I interferons (e.g., IFN-β) or downstream signaling (e.g., p-IRF3, p-STAT1) upon this compound treatment.
Step 1: Verify Compound Activity and Experimental Setup
-
Positive Control: Include a positive control cell line known to be responsive to this compound or another TREX1 inhibitor. This will validate the integrity of the compound and the experimental procedure.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations. Also, conduct a time-course experiment to ensure you are not missing the optimal window for observing the response.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
Step 2: Assess the Expression of Key Pathway Components
The expression levels of TREX1, cGAS, and STING are critical for the cellular response to this compound.
Table 1: Representative TREX1, cGAS, and STING Expression in Common Cell Lines
| Cell Line | TREX1 mRNA (Normalized TPM) | cGAS Protein Level | STING Protein Level | Expected Responsiveness to this compound |
| THP-1 | Moderate | High | High | High |
| K562 | Low | Moderate | High | Moderate to High |
| HeLa | High | High | High | High |
| HCT116 | Moderate | High | Low/Absent | Low/Negative |
| Jurkat | Low | Low | Moderate | Low |
| MDA-MB-231 | High | Moderate | Moderate | High |
TPM: Transcripts Per Million. Data is illustrative and should be confirmed for your specific cell line.
Experimental Protocol: Western Blot for TREX1, cGAS, and STING
-
Cell Lysis: Lyse 1-2 million cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TREX1, cGAS, STING, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Step 3: Evaluate the Functional Integrity of the cGAS-STING Pathway
Even if the key proteins are expressed, the pathway may be non-functional.
Experimental Protocol: cGAMP Stimulation Assay
-
Cell Seeding: Seed cells in a 24-well plate.
-
Transfection: Transfect cells with 2'3'-cGAMP using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate for 6-24 hours.
-
Endpoint Analysis: Measure the induction of IFN-β in the supernatant by ELISA or analyze the phosphorylation of IRF3 or STAT1 by Western blot.
A positive response to cGAMP stimulation in a cell line that is unresponsive to this compound suggests that the pathway downstream of cGAS is functional, and the issue may lie with TREX1 expression or cytosolic DNA generation.
Step 4: Assess TREX1 Exonuclease Activity
Directly measuring the exonuclease activity of TREX1 in your cell line can provide valuable insights.
Experimental Protocol: In Vitro Exonuclease Assay
This assay measures the degradation of a fluorescently labeled DNA substrate. A detailed protocol for a fluorescence-based exonuclease assay can be found in the literature.[1][11]
-
Prepare Cell Lysates: Prepare cytosolic extracts from your cell line of interest.
-
Reaction Setup: In a microplate, combine the cell lysate with a reaction buffer containing a fluorescently labeled single-stranded or double-stranded DNA substrate.
-
Initiate Reaction: Add MgCl₂ to initiate the exonuclease reaction.
-
Measure Fluorescence: Monitor the decrease in fluorescence over time, which corresponds to the degradation of the DNA substrate.
-
Inhibitor Treatment: Perform the assay in the presence and absence of this compound to confirm its inhibitory effect on the lysate's exonuclease activity.
Visualizing Key Concepts
To aid in understanding the underlying biology and troubleshooting logic, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: The cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The intersection of TREX1, cGAS, STING and the DNA damage theory of aging [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes with TREX1 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with TREX1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a TREX1 inhibitor?
A TREX1 inhibitor blocks the 3' to 5' exonuclease activity of the TREX1 enzyme.[1][2] TREX1 is responsible for degrading cytosolic DNA, which can accumulate from various sources, including retroelements, micronuclei, and DNA damage.[3][4] By inhibiting TREX1, cytosolic DNA accumulates, leading to the activation of the cGAS-STING pathway, which in turn drives the production of type I interferons and other pro-inflammatory cytokines.[1][2] This activation of the innate immune system is the intended effect for applications in cancer immunotherapy.[3][5]
Q2: What are the common, expected phenotypes of TREX1 inhibition in cancer cells?
The expected on-target effects of TREX1 inhibition in a tumor microenvironment include:
-
Increased expression of Type I interferons (IFN-α, IFN-β) and other inflammatory cytokines.
-
Enhanced recruitment and activation of immune cells, such as T cells and NK cells, into the tumor.[4]
-
Increased immunogenicity of cancer cells.
-
Synergistic anti-tumor effects when combined with immune checkpoint inhibitors or radiotherapy.[4][5]
Q3: We are observing excessive cytotoxicity in our cell cultures after treatment. Is this expected?
While some level of cytotoxicity can be anticipated, particularly in combination with other DNA-damaging agents, excessive cell death may indicate an unexpected phenotype.[5] TREX1 inhibition can lead to persistent DNA damage signaling and cellular senescence, which may progress to apoptosis in some cell lines.[3] It is crucial to differentiate between targeted anti-tumor cytotoxicity and non-specific, widespread cell death.
Q4: Could TREX1 inhibition lead to genomic instability in non-cancerous cells?
Yes, this is a potential risk. Loss of TREX1 function has been linked to increased chromosomal instability.[3] The accumulation of cytosolic DNA and the resulting inflammatory signaling can contribute to DNA damage.[3] Therefore, it is plausible that potent TREX1 inhibitors could induce genomic instability, particularly with long-term exposure. Careful assessment in appropriate model systems is recommended.
Troubleshooting Guides
Issue 1: Hyper-inflammatory Response and Cytokine Storm
You observe an unexpectedly high level of inflammatory cytokines (e.g., IFN-β, CXCL10) in your cell culture supernatant or in vivo models, leading to systemic toxicity.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Question: Is the observed inflammation directly due to cGAS-STING pathway activation?
-
Experiment: Perform a western blot for phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in inhibitor-treated cells. An increase in the phosphorylated forms of these proteins confirms STING pathway activation.
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Experiment: Use cGAS or STING knockout/knockdown cells. The inflammatory response should be significantly attenuated in these cells if it is on-target.
-
-
Dose-Response Analysis:
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Question: Is the hyper-inflammatory response dose-dependent?
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Experiment: Perform a detailed dose-response curve with your TREX1 inhibitor, measuring both target engagement (cytosolic DNA accumulation) and downstream cytokine production. It's possible the therapeutic window is narrower than anticipated.
-
-
Evaluate Off-Target Effects:
-
Question: Could the inhibitor be acting on other nucleases or signaling pathways?
-
Experiment: If available, test the inhibitor against related exonucleases like TREX2.[5] Also, consider broad-spectrum kinase inhibitor profiling to identify potential off-target signaling effects.
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Quantitative Data Example: Cytokine Profiling
| Treatment Group | IFN-β (pg/mL) | CXCL10 (pg/mL) | Cell Viability (%) |
| Vehicle Control | 15 ± 5 | 50 ± 12 | 98 ± 2 |
| TREX1 Inhibitor (1 µM) | 850 ± 75 | 1200 ± 150 | 85 ± 5 |
| TREX1 Inhibitor (10 µM) | 4500 ± 400 | 6200 ± 550 | 40 ± 8 |
| TREX1 Inhibitor (1 µM) in STING KO cells | 30 ± 8 | 75 ± 20 | 95 ± 3 |
This table illustrates a dose-dependent increase in inflammatory cytokines that is ablated in STING knockout (KO) cells, suggesting an on-target, but potentially excessive, inflammatory response.
Issue 2: Unexpected Cellular Senescence and DNA Damage
You observe that cells treated with the TREX1 inhibitor exhibit markers of cellular senescence (e.g., flattened morphology, positive SA-β-gal staining) and DNA damage (e.g., γH2AX foci) even in the absence of other DNA-damaging agents.
Troubleshooting Steps:
-
Correlate with Inflammatory Signaling:
-
Question: Is the senescence phenotype linked to the inflammatory response?
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Experiment: Treat cells with the inhibitor in the presence of a TBK1 or JAK/STAT inhibitor. If the senescence phenotype is reduced, it suggests that it is a consequence of the sustained inflammatory signaling.
-
-
Assess Cell Cycle Progression:
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Question: Are the treated cells arresting at a specific phase of the cell cycle?
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Experiment: Perform flow cytometry analysis of the cell cycle using propidium (B1200493) iodide staining. A G1 or G2/M arrest is often associated with senescence.
-
-
Long-term Culture Analysis:
-
Question: Is the senescence phenotype reversible?
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Experiment: After a short treatment period, wash out the inhibitor and culture the cells for an extended period. Observe if they re-enter the cell cycle. Irreversible senescence can have significant implications for therapeutic applications.
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Quantitative Data Example: DNA Damage and Senescence Markers
| Treatment Group | γH2AX Foci per Cell | % SA-β-gal Positive Cells |
| Vehicle Control | 2 ± 1 | 5 ± 2 |
| TREX1 Inhibitor (1 µM) | 18 ± 5 | 45 ± 8 |
| TREX1 Inhibitor (1 µM) + TBK1 Inhibitor | 8 ± 3 | 15 ± 4 |
This table shows that the TREX1 inhibitor induces DNA damage and senescence, and that this effect is partially dependent on the downstream inflammatory signaling pathway.
Detailed Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
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Cell Lysis: Plate 1-2 x 10^6 cells and treat with the TREX1 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
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Cell Plating and Treatment: Plate cells in a 6-well plate and treat with the TREX1 inhibitor.
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Fixation: Wash cells with PBS and fix with 1% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.
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Staining: Wash cells again with PBS and incubate with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37°C in a dry incubator (no CO2).
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Imaging: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Visualizations
Caption: Canonical TREX1-cGAS-STING signaling pathway and the point of intervention for a TREX1 inhibitor.
Caption: Troubleshooting workflow for investigating unexpected phenotypes following TREX1 inhibitor treatment.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cancer Immunotherapy: Targeting TREX1 Has the Potential to Unleash the Host Immunity against Cancer Cells | MDPI [mdpi.com]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Trex1-IN-4 degradation in culture media
Welcome to the technical support center for Trex1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability and potential degradation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TREX1 and how does this compound inhibit it?
A1: Three-prime repair exonuclease 1 (TREX1) is the primary 3' to 5' DNA exonuclease in mammalian cells.[1] Its main function is to degrade cytosolic DNA, which prevents the aberrant activation of the cyclic GMP-AMP synthase (cGAS) – stimulator of interferon genes (STING) signaling pathway.[1][2] This pathway, when activated by cytosolic DNA, leads to the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][3] By degrading excess self and foreign DNA, TREX1 is crucial for maintaining immune homeostasis.[1] Loss-of-function mutations in TREX1 are linked to several autoimmune and autoinflammatory disorders.[2][4] this compound is designed to inhibit the exonuclease activity of TREX1. By blocking TREX1, the inhibitor allows for the accumulation of cytosolic DNA, which can then activate the cGAS-STING pathway. This controlled activation is a therapeutic strategy being explored in cancer immunotherapy to enhance anti-tumor immune responses.[3][4]
dot
Caption: TREX1 signaling pathway and the inhibitory action of this compound.
Q2: I am observing a decrease in the expected biological activity of this compound over the course of a multi-day experiment. What could be the cause?
A2: A loss of compound activity over time in cell culture can be attributed to several factors:
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Chemical Instability: this compound may be inherently unstable in the aqueous, physiological pH environment of the cell culture medium, potentially undergoing hydrolysis or oxidation.[5]
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Adsorption to Labware: Hydrophobic compounds can non-specifically bind to the plastic surfaces of culture plates, flasks, and pipette tips, reducing the effective concentration in the media.[5]
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Cellular Metabolism: The cultured cells may metabolize this compound into inactive forms.
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Precipitation: The compound's solubility limit might be exceeded in the culture medium, causing it to precipitate out of solution over time.[5]
To determine the cause, it is recommended to perform a stability study of this compound in your specific cell culture medium without cells present.[6]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent like DMSO.[7] It is advisable to prepare a high-concentration stock (e.g., 10 mM) and then create single-use aliquots to be stored in tightly sealed vials at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity to the cells.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid loss of compound effect | Inherent Instability: The compound is chemically unstable in the aqueous environment at 37°C.[8] | 1. Perform a stability assessment in a simple buffer (e.g., PBS) and in your complete culture medium. 2. Consider more frequent media changes with freshly added this compound. |
| Reactive Media Components: Specific amino acids, vitamins, or other components in the media are reacting with the compound.[8] | Test the stability of this compound in different types of cell culture media to identify if a specific formulation is problematic. | |
| Effect of Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to and either stabilize or destabilize small molecules.[8] | Compare the compound's stability in media with and without serum. | |
| High variability between experimental replicates | Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce variability.[8] | Standardize all handling procedures. Ensure precise timing for adding the compound and for collecting samples. |
| Incomplete Solubilization: The compound is not fully dissolved in the stock solution or the final culture medium.[8] | Ensure complete dissolution of the stock solution by vortexing. When diluting into media, mix thoroughly. | |
| Analytical Method Issues: The analytical method (e.g., HPLC-MS) used for quantification may not be optimized. | Validate the analytical method for linearity, precision, and accuracy.[8] Use an internal standard for quantification. | |
| Unexpected Cellular Toxicity | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high for the cell line being used.[7] | Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.[7] |
| Degradation Product Toxicity: A degradation product of this compound, not the parent compound, is causing toxicity. | Assess the stability of the compound. If degradation is confirmed, try to identify the degradants and test their toxicity separately. | |
| Off-Target Effects: The inhibitor may be affecting other cellular pathways essential for survival.[7] | Use a structurally unrelated TREX1 inhibitor as a control to see if the same toxic effect is observed.[7] |
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Caption: A workflow for troubleshooting common issues with this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol outlines a general method to determine the stability of this compound in cell-free culture media using HPLC-MS.[8][9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates (low-protein-binding recommended)
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in three different media: DMEM, DMEM + 10% FBS, and PBS.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of each 10 µM working solution to triplicate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after adding the working solutions to the plate.
-
Immediately process or flash-freeze and store samples at -80°C until analysis.
-
-
Sample Processing & Analysis:
-
To precipitate proteins and extract the compound, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard to each 100 µL sample.
-
Vortex and centrifuge at high speed to pellet debris.
-
Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the percentage of this compound remaining at each time point by normalizing to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[8]
-
dot
Caption: Experimental workflow for assessing the stability of this compound.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound, illustrating potential outcomes from the stability assessment protocol.
Table 1: Stability of this compound (10 µM) in Different Media at 37°C
| Time (Hours) | % Remaining in PBS (Mean ± SD) | % Remaining in DMEM (Mean ± SD) | % Remaining in DMEM + 10% FBS (Mean ± SD) |
| 0 | 100 ± 3.5 | 100 ± 4.1 | 100 ± 3.8 |
| 2 | 98 ± 2.9 | 95 ± 5.2 | 99 ± 4.5 |
| 8 | 96 ± 4.1 | 82 ± 6.3 | 97 ± 3.9 |
| 24 | 94 ± 3.7 | 65 ± 7.1 | 92 ± 5.0 |
| 48 | 91 ± 4.5 | 45 ± 8.2 | 88 ± 6.1 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[8] |
Interpretation of Hypothetical Data:
-
In PBS: this compound shows high stability, suggesting it is stable in a simple aqueous buffer.
-
In DMEM: The compound shows significant degradation, suggesting a reaction with media components.
-
In DMEM + 10% FBS: The presence of serum appears to stabilize the compound, possibly through protein binding, reducing its availability for degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The intersection of TREX1, cGAS, STING and the DNA damage theory of aging [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Buffers and solvents compatible with Trex1-IN-4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Trex1-IN-4. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Disclaimer: Specific experimental data for this compound is limited in publicly available resources. The information provided here is based on established principles for small molecule inhibitors and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions of small molecule inhibitors like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[1][3] This occurs when the concentration of the compound exceeds its solubility in the aqueous medium. Here are several strategies to mitigate this:
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Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[1][4]
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Use a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.[1]
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Incorporate a Surfactant: Low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can help maintain the inhibitor in solution.[1][3]
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pH Adjustment: The solubility of many inhibitors is pH-dependent. If the experimental system allows, testing a range of pH values for your buffer may enhance solubility.[3]
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Sonication: Brief sonication after dilution can help dissolve small precipitates.[1]
Q3: Which buffers are compatible with this compound for in vitro assays?
A3: While specific compatibility data for this compound is unavailable, several buffers are commonly used for in vitro enzyme assays and are likely to be compatible. The choice of buffer should be guided by the pH optimum of the TREX1 enzyme and the specific requirements of your assay. Commonly used buffers in biochemistry include:
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Phosphate-Buffered Saline (PBS): A common choice for its physiological pH and ionic strength.[5][6]
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Tris Buffer (Tris-HCl): Widely used due to its buffering range near neutral to slightly alkaline pH (7–9).[5][7]
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HEPES Buffer: A zwitterionic buffer known for its stability and minimal interaction with metal ions.[5][7]
It is crucial to validate the chosen buffer to ensure it does not interfere with the assay or the activity of this compound.
Q4: How should I store this compound stock solutions?
A4: To ensure stability, stock solutions of small molecule inhibitors should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored at -20°C or -80°C, protected from light.[8]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][8] |
| Cell Culture Variability | Standardize cell passage number, seeding density, and confluency. Regularly test for mycoplasma contamination. |
| Assay Reagent Issues | Ensure all reagents are within their expiration dates and have been stored correctly. Use fresh, high-quality reagents. |
| Precipitation of Inhibitor | Visually inspect assay plates for any signs of precipitation. Refer to the FAQ on preventing precipitation.[1] |
Problem 2: High Background Signal or Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.[4] |
| Off-Target Effects | Determine the minimum effective concentration of the inhibitor. High concentrations are more likely to cause off-target effects.[9] Consider using a structurally different inhibitor for the same target to confirm the phenotype.[9] |
| Compound Degradation | Ensure the compound is stable under your experimental conditions. Degradation products may be toxic. |
| Contamination | Regularly check cell cultures and reagents for bacterial or fungal contamination. |
Data Presentation
Table 1: General Solubility of Small Molecule Inhibitors
| Solvent | General Solubility Range | Notes |
| DMSO | 10 - 100 mM | Common solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | Variable, often lower than DMSO | Can be used as a co-solvent to improve aqueous solubility.[1] |
| Aqueous Buffers | Generally low (µM to nM range) | Solubility is often pH-dependent and can be enhanced with surfactants or co-solvents.[3] |
Table 2: Common Buffers for In Vitro Enzyme Assays
| Buffer | Useful pH Range | Key Characteristics |
| Phosphate (PBS) | 5.8 - 8.0 | Cost-effective and mimics physiological conditions.[5][10] |
| Tris-HCl | 7.0 - 9.0 | Widely used in biochemistry, but its pH is temperature-sensitive.[5][11] |
| HEPES | 6.8 - 8.2 | Zwitterionic buffer with good stability and low metal ion binding.[5][7] |
| MOPS | 6.5 - 7.9 | Another "Good's buffer" suitable for many biological systems.[5] |
| Acetate | 3.6 - 5.6 | Suitable for assays requiring acidic conditions.[5] |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
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Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the desired assay to measure the biological response (e.g., cell viability assay, western blot for a downstream marker, or a functional assay).
-
-
Data Analysis:
-
Analyze the data to determine the effect of this compound on the measured parameter. For dose-response experiments, calculate the EC50 or IC50 value.
-
Visualizations
TREX1 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buffers for Biochemical Reactions [promega.jp]
- 11. Buffers - ITW Reagents [itwreagents.com]
Interpreting conflicting results with Trex1-IN-4
Welcome to the technical support center for Trex1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting experimental results obtained with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the three prime repair exonuclease 1 (TREX1).[1] TREX1 is the major 3'-to-5' DNA exonuclease in mammalian cells, responsible for degrading cytosolic DNA to prevent an innate immune response.[2][3] By inhibiting TREX1, this compound allows for the accumulation of cytosolic double-stranded DNA (dsDNA).[4] This accumulated dsDNA is then detected by cyclic GMP-AMP synthase (cGAS), which activates the STING (stimulator of interferon genes) pathway.[4] Activation of the cGAS-STING pathway leads to the production of type I interferons and other inflammatory cytokines, which can promote an anti-tumor immune response.[4][5]
Q2: What are the reported potency values for this compound?
A2: this compound has been reported to have the following potency:
-
IC50 for TREX1: < 0.1 µM
-
IC50 for TREX2: < 1 µM
-
EC50 in HCT116 cells: 0.1 - 10 µM[1]
Q3: What are the potential applications of this compound in research?
A3: this compound is primarily investigated for its potential in cancer immunotherapy.[1] By activating the cGAS-STING pathway, it can enhance tumor immunogenicity and potentially overcome resistance to immune checkpoint inhibitors.[6][7] It is also a valuable tool for studying the role of TREX1 in DNA metabolism, autoimmune diseases, and viral infections.[4]
Q4: Are there known off-target effects for this compound?
A4: this compound is also an inhibitor of TREX2, albeit with a lower potency (IC50 < 1 µM) compared to TREX1.[1] TREX2 is structurally similar to TREX1, and its inhibition could be a potential source of off-target effects.[5] Researchers should consider the potential for TREX2 inhibition in their experimental design and interpretation of results.
Troubleshooting Guide
This guide addresses common conflicting or unexpected results that may be encountered during experiments with this compound.
Issue 1: Variable or No Effect of this compound in Different Cancer Cell Lines
Possible Cause 1: Differing Baseline TREX1 Expression Levels.
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Explanation: The efficacy of a TREX1 inhibitor is dependent on the presence and activity of its target. Different cell lines can have widely varying baseline expression levels of TREX1.[8] Cell lines with low or absent TREX1 expression will likely show a minimal response to this compound.
-
Troubleshooting Steps:
-
Measure TREX1 Expression: Before initiating experiments, quantify TREX1 mRNA and protein levels in your panel of cell lines using qPCR and Western blot, respectively.
-
Select Appropriate Cell Lines: Choose cell lines with moderate to high TREX1 expression for your experiments.
-
Consider TREX1 Knockout/Knockdown Controls: Use CRISPR-Cas9 or siRNA to create TREX1-deficient cell lines as negative controls to confirm that the observed effects of this compound are on-target.
-
Possible Cause 2: Impaired Downstream cGAS-STING Signaling Pathway.
-
Explanation: The therapeutic effect of TREX1 inhibition is mediated through the cGAS-STING pathway. If components of this pathway (e.g., cGAS, STING, IRF3) are mutated, silenced, or otherwise non-functional in a particular cell line, this compound will not elicit the expected downstream signaling (e.g., type I interferon production).
-
Troubleshooting Steps:
-
Assess cGAS-STING Pathway Integrity: Check the expression and phosphorylation status of key pathway components like STING and IRF3 upon stimulation with a known activator (e.g., cGAMP) to ensure the pathway is functional.
-
Select Pathway-Competent Cells: Screen and select cell lines that have an intact and responsive cGAS-STING pathway.
-
Possible Cause 3: Induction of TREX1 Expression by Other Treatments.
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Explanation: The expression of TREX1 can be induced by genotoxic stress, DNA damaging agents, and radiotherapy.[2][6] If this compound is used in combination with such treatments, the increased expression of TREX1 may counteract the inhibitory effect of the compound, leading to reduced efficacy.
-
Troubleshooting Steps:
-
Monitor TREX1 Expression Levels Post-Treatment: Measure TREX1 expression after combination treatments to determine if upregulation is occurring.
-
Adjust Dosing Strategy: If TREX1 is upregulated, consider increasing the concentration of this compound or modifying the timing of its administration in relation to the other treatment.
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Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetics and Bioavailability.
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Explanation: The in vivo efficacy of this compound is dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid metabolism can lead to insufficient tumor exposure and a lack of efficacy in animal models, even if the compound is potent in vitro.
-
Troubleshooting Steps:
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Conduct Pharmacokinetic Studies: Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue over time.
-
Optimize Dosing Regimen: Based on PK data, adjust the dose, frequency, and route of administration to achieve and maintain therapeutic concentrations in the tumor.
-
Possible Cause 2: The Tumor Microenvironment (TME).
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Explanation: The TME is complex and can influence the outcome of TREX1 inhibition. For example, the presence of other immunosuppressive cells or factors in the TME might dampen the anti-tumor immune response initiated by this compound.
-
Troubleshooting Steps:
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Characterize the TME: Analyze the immune cell infiltrate and cytokine profile of the tumors in your animal model.
-
Consider Combination Therapies: Combine this compound with other immunomodulatory agents, such as checkpoint inhibitors, to overcome the immunosuppressive TME.
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Issue 3: Unexpected Cellular Toxicity
Possible Cause 1: On-Target Autoimmune-Like Toxicity.
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Explanation: TREX1 deficiency in humans and mice is associated with autoimmune and inflammatory diseases due to the chronic activation of the cGAS-STING pathway. Inhibition of TREX1 with a small molecule could potentially mimic this phenotype, leading to cellular stress or toxicity.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Carefully titrate the concentration of this compound and the duration of treatment to find a therapeutic window that minimizes toxicity while maintaining efficacy.
-
Monitor Markers of Inflammation and Cell Death: Assess the expression of inflammatory cytokines and markers of apoptosis or other forms of cell death.
-
Possible Cause 2: Off-Target Toxicity.
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Explanation: As this compound also inhibits TREX2, some of the observed toxicity could be due to the inhibition of this related exonuclease.
-
Troubleshooting Steps:
-
Use TREX1-Specific Controls: Compare the effects of this compound to those of a TREX1-specific knockdown or knockout to differentiate on-target from potential off-target effects.
-
Evaluate More Selective Inhibitors: If available, test other TREX1 inhibitors with a higher selectivity over TREX2.
-
Data Summary
Table 1: Potency of this compound
| Target/System | Metric | Value | Reference |
| TREX1 | IC50 | < 0.1 µM | [1] |
| TREX2 | IC50 | < 1 µM | [1] |
| HCT116 cells | EC50 | 0.1 - 10 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro TREX1 Exonuclease Activity Assay
This protocol is adapted from fluorescence-based assays for TREX1 activity.
-
Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing a dsDNA substrate, 5 mM MgCl₂, 2 mM DTT, and 20 mM Tris base (pH 7.5).[4]
-
Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 2.5%).[4]
-
Initiate Reaction: Add recombinant TREX1 enzyme to the wells to initiate the reaction.
-
Measure Fluorescence: Use a plate reader to measure the fluorescence at regular intervals. The degradation of a quenched fluorescent DNA substrate will result in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular cGAS-STING Activation Assay
This protocol describes how to measure the activation of the cGAS-STING pathway in cultured cells.
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes or a cancer cell line with a functional cGAS-STING pathway) in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with a dose range of this compound for a predetermined amount of time (e.g., 24-48 hours).
-
Optional: Exogenous DNA Stimulation: For some cell lines, the effect of TREX1 inhibition is more pronounced with the addition of exogenous DNA to stimulate the cGAS-STING pathway. Transfect cells with a DNA stimulus like herring testis DNA (htDNA).
-
Endpoint Analysis:
-
qPCR: Harvest RNA and perform quantitative real-time PCR to measure the expression of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and CCL5.
-
Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of STING and IRF3.
-
ELISA: Collect the cell culture supernatant and measure the secretion of IFN-β or other cytokines using ELISA.
-
Protocol 3: In Vivo Tumor Model Experiment
This protocol outlines a general workflow for evaluating this compound in a syngeneic mouse tumor model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., MC38 colon adenocarcinoma) into the flank of immunocompetent mice (e.g., C57BL/6).[2]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., ~100 mm³), randomize the mice into treatment groups.
-
Inhibitor Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.
-
Efficacy Assessment:
-
Measure tumor volume throughout the study.
-
Monitor animal survival.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to:
-
Analyze the immune cell infiltrate by flow cytometry.
-
Measure cytokine levels by ELISA or multiplex assay.
-
Assess the expression of pharmacodynamic biomarkers by qPCR or immunohistochemistry.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for interpreting conflicting results with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Long-term stability of Trex1-IN-4 in solution
This technical support center provides guidance on the use and handling of Trex1-IN-4, a small molecule inhibitor of Three Prime Repair Exonuclease 1 (TREX1). The information is intended for researchers, scientists, and drug development professionals.
Product Information
This compound is a potent inhibitor of the exonuclease activity of both TREX1 and TREX2. Its primary application is in cancer research, where inhibition of TREX1 can prevent the degradation of cytosolic DNA, leading to the activation of the cGAS-STING pathway and subsequent anti-tumor immune responses.
| Property | Value |
| Target(s) | TREX1 and TREX2 |
| IC₅₀ | < 0.1 µM for TREX1, < 1 µM for TREX2 |
| EC₅₀ | 0.1 - 10 µM in HCT116 cells[1][2] |
| Molecular Formula | C₂₄H₁₉ClN₆O₄[1] |
| CAS Number | 2588445-14-9[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C. According to supplier recommendations, the solid compound is stable for up to 3 years under these conditions.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, we recommend using a high-quality, anhydrous solvent such as DMSO. Briefly centrifuge the vial to ensure the powder is at the bottom. Prepare the stock solution at a concentration of 10 mM or higher to minimize the impact of solvent evaporation and adsorption to the vial surface. For detailed instructions on preparing stock solutions of a specific molarity, please refer to the datasheet provided by the supplier.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -80°C. Under these conditions, the solution is expected to be stable for at least one year. For a related compound, TREX1-IN-1, storage at -80°C for 6 months or -20°C for 1 month is recommended for stock solutions. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store my working solutions of this compound?
A4: We do not recommend long-term storage of diluted, working solutions of this compound, especially those prepared in aqueous buffers. These solutions are more susceptible to degradation. It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
Q5: Is this compound stable in aqueous media?
A5: While specific stability data in various aqueous media is not publicly available, small molecules can be prone to hydrolysis or precipitation in aqueous solutions. The stability will depend on the pH, buffer components, and storage temperature. We strongly recommend performing a stability assessment of this compound in your specific experimental buffer if the solution needs to be stored for any length of time before use. A protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of inhibitory activity in my experiment. | 1. Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer. 2. Precipitation: The concentration of this compound in the final working solution may exceed its solubility in the aqueous experimental buffer. | 1. Use fresh compound: Prepare a fresh stock solution from powder. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment. 2. Check for precipitation: Visually inspect the working solution for any precipitate. If precipitation is observed, consider reducing the final concentration or including a small percentage of a solubilizing agent like DMSO in your final assay buffer (ensure the final DMSO concentration is compatible with your experimental system). |
| Precipitate forms when I dilute the DMSO stock solution in my aqueous buffer. | Poor solubility: this compound may have limited solubility in your specific aqueous buffer. | Optimize dilution: Try adding the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing. You can also warm the aqueous buffer slightly before adding the inhibitor. If the problem persists, you may need to reduce the final concentration of this compound. |
| Inconsistent results between experiments. | 1. Inaccurate pipetting of stock solution. 2. Variable stability of working solutions. 3. Cell passage number or density. | 1. Ensure accurate pipetting: Use calibrated pipettes and ensure the DMSO stock solution is fully thawed and mixed before use. 2. Prepare fresh working solutions: Always prepare fresh working solutions immediately before each experiment. 3. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure consistent cell density at the time of treatment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer system.
1. Materials:
-
This compound powder
-
High-quality solvent (e.g., DMSO)
-
Experimental buffer of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled storage units (e.g., refrigerator, incubator, freezer)
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in your experimental buffer. Prepare enough volume for all time points.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the test solution by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Storage: Aliquot the remaining test solution and store under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound, or the appearance of new peaks, indicates degradation.
3. HPLC Method Development (General Guidance):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for small molecule analysis.
-
Column: A C18 reversed-phase column is generally suitable.
-
Detection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer to set the detection wavelength on the HPLC.
-
Standard Curve: It is recommended to generate a standard curve with known concentrations of this compound to ensure the assay is quantitative.
Visualizations
References
Minimizing batch-to-batch variation of Trex1-IN-4
Technical Support Center: TREX1 Inhibitors
A Guide to Minimizing Batch-to-Batch Variation and Ensuring Experimental Consistency
Disclaimer: Publicly available data for a compound specifically named "Trex1-IN-4" could not be located. This guide provides information on the well-characterized TREX1 inhibitor, TREX1-IN-1 , and offers general best practices applicable to other small molecule inhibitors of TREX1. These recommendations are intended to help researchers minimize experimental variability.
Troubleshooting Guide
This guide addresses specific issues that can arise during experiments with TREX1 inhibitors, with a focus on identifying and mitigating sources of batch-to-batch variation.
Q1: We are observing significant variability in our experimental results between different batches of our TREX1 inhibitor. What are the potential causes and how can we address this?
A1: Batch-to-batch variation is a common challenge in working with small molecule inhibitors and can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting this issue:
-
Intrinsic Compound Properties:
-
Purity and Impurity Profile: Minor differences in the impurity profile between batches can significantly alter the compound's biological activity. Request a Certificate of Analysis (CoA) for each new batch from the supplier to compare purity levels and impurity profiles.[3]
-
Chemical Stability: The compound may degrade over time or under certain storage conditions.[4] It's crucial to adhere to the recommended storage guidelines.
-
-
Handling and Storage:
-
Inconsistent Storage: Fluctuations in storage temperature or exposure to light can degrade the compound.[5] Ensure all batches are stored under identical, recommended conditions.
-
Stock Solution Preparation: Errors in weighing the compound or measuring the solvent volume can lead to different stock concentrations.[6] Use calibrated equipment and standardized procedures for preparing stock solutions.
-
-
Experimental Procedures:
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media composition can alter the cellular response to the inhibitor.[7]
-
Pipetting and Dilutions: Inaccurate serial dilutions are a major source of error.[6] Calibrate pipettes regularly and use a consistent dilution technique.
-
To mitigate these issues, it is essential to perform a comprehensive quality control check on each new batch of the inhibitor before its use in critical experiments.
Q2: Our TREX1 inhibitor stock solution, which was clear upon preparation, now shows precipitation after thawing. What should we do?
A2: Precipitation in a thawed stock solution can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[5]
-
Immediate Actions:
-
Preventative Measures:
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[5] Ensure you are using high-purity, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[5][9]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation.[5] Consider storing stocks at a slightly lower concentration.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][9]
-
Q3: The color of our TREX1 inhibitor stock solution has changed over time. Does this indicate a problem?
A3: A color change in a stock solution often suggests chemical degradation or oxidation of the compound.[5] This can be triggered by exposure to light, air, or impurities in the solvent.[5] It is crucial to assess the integrity of the compound before proceeding with experiments. We recommend performing a stability test or comparing its activity to a fresh stock solution.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for TREX1-IN-1?
A4: Proper storage is critical for maintaining the stability and activity of TREX1-IN-1. The recommended storage conditions are summarized in the table below.[5][8][9]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q5: How should I prepare stock solutions of TREX1-IN-1?
A5: TREX1-IN-1 is soluble in DMSO at a concentration of 100 mg/mL (258.16 mM), though ultrasonic assistance may be needed.[5][8] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively affect solubility.[5][9] Once prepared, it is highly recommended to aliquot the stock solution into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[5][9]
Q6: My calculated IC50 value for the TREX1 inhibitor is different from what is published. What could be the cause?
A6: Discrepancies in IC50 values are common and can be attributed to several factors:[7]
-
Assay Conditions: The specific parameters of your assay, such as substrate concentration, enzyme concentration, and incubation time, can all influence the apparent IC50 value. The Cheng-Prusoff equation can be used to relate IC50 to the inhibition constant (Ki) for competitive inhibitors.[4]
-
Cell Line Differences: Different cell lines can have varying levels of TREX1 expression or may have different baseline activation levels of downstream pathways, which can affect the inhibitor's potency.[7]
-
Compound Purity and Stability: As discussed, variations in compound quality between batches can lead to different IC50 values.[7]
-
Assay Type: Different assay formats (e.g., biochemical vs. cell-based) measure different endpoints and can yield different potency values.[7]
Q7: How can I be sure the observed effects are due to TREX1 inhibition and not off-target effects?
A7: Distinguishing on-target from off-target effects is a critical aspect of inhibitor validation. Here are some strategies:
-
Use a Negative Control: Employ a structurally similar but inactive analog of the inhibitor, if available.[4]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing TREX1 to see if it reverses the effect of the inhibitor.
-
Use a Second, Structurally Unrelated Inhibitor: Confirm your findings with a different TREX1 inhibitor that has a distinct chemical structure.
-
Knockdown/Knockout Models: Compare the phenotype of inhibitor treatment with the phenotype of TREX1 knockdown or knockout using techniques like siRNA or CRISPR.
Experimental Protocols
Protocol 1: Quality Control of a New TREX1 Inhibitor Batch
This protocol outlines a workflow to validate the consistency and activity of a new batch of a TREX1 inhibitor.
Objective: To ensure that a new batch of a TREX1 inhibitor exhibits comparable physical properties and biological activity to a previously validated reference batch.
Materials:
-
New batch of TREX1 inhibitor
-
Reference (validated) batch of TREX1 inhibitor
-
High-purity, anhydrous DMSO
-
Appropriate cell line for activity assay
-
Cell culture media and reagents
-
Assay-specific reagents (e.g., purified TREX1 enzyme, DNA substrate, detection reagents)
Methodology:
-
Physical Characterization:
-
Visually inspect the new batch of powder for any differences in color or texture compared to the reference batch.
-
Prepare a high-concentration stock solution in DMSO (e.g., 50-100 mM). Assess its solubility and note if additional steps like heating or sonication are required.[5]
-
-
Biochemical Assay (IC50 Determination):
-
Perform a biochemical assay using purified TREX1 enzyme to determine the IC50 of the new batch.[10]
-
Run the reference batch in parallel as a control.
-
The IC50 values should be within an acceptable range (e.g., ± 2-fold) of the reference batch.
-
-
Cell-Based Assay (Functional Validation):
-
Choose a cell-based assay that reflects the biological function of TREX1. For example, measuring the induction of an interferon-stimulated gene (ISG) like CXCL10, which is expected to increase upon TREX1 inhibition.[11]
-
Treat cells with a serial dilution of both the new and reference batches of the inhibitor.
-
Measure the dose-response and compare the EC50 values.
-
-
Data Analysis:
-
Plot the dose-response curves for both batches from the biochemical and cell-based assays.
-
Calculate the IC50/EC50 values and compare them. A significant deviation may indicate a problem with the new batch.
-
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol can be used to functionally assess the activity of a TREX1 inhibitor by measuring the phosphorylation of STING, a downstream target in the cGAS-STING pathway.[11]
Objective: To determine if the TREX1 inhibitor induces the phosphorylation of STING, indicating activation of the cGAS-STING pathway.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., a human monocytic cell line like THP-1) at a consistent density.
-
Treat the cells with the TREX1 inhibitor at various concentrations for a predetermined time (a time-course experiment may be necessary to optimize this). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-STING (p-STING) overnight at 4°C.
-
Also, probe separate blots with antibodies for total STING and a loading control (e.g., β-actin or GAPDH).
-
-
Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for p-STING and normalize them to total STING and the loading control. An increase in the p-STING/total STING ratio upon treatment indicates successful target engagement by the inhibitor.
-
Visualizations
Signaling Pathway
Caption: Role of TREX1 in the cGAS-STING signaling pathway.
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality control of small molecules - Kymos [kymos.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TREX1 Inhibitors: Trex1-IN-4 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The three prime repair exonuclease 1 (TREX1) has emerged as a critical regulator of innate immunity, acting as a key gatekeeper that prevents aberrant activation of the cGAS-STING pathway by degrading cytosolic DNA.[1] This role has positioned TREX1 as a promising therapeutic target for cancer immunotherapy, with the goal of unleashing the immune system against tumors. This guide provides a comparative overview of Trex1-IN-4 and other notable TREX1 inhibitors, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.
Introduction to TREX1 Inhibition
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells.[2] By clearing cytosolic DNA, it prevents the activation of cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and a subsequent anti-viral or anti-tumor immune response.[1] In the tumor microenvironment, TREX1 is often upregulated, allowing cancer cells to evade immune detection by degrading cytosolic DNA released due to genomic instability.[1][3] Inhibition of TREX1 is therefore a compelling strategy to reactivate this immune surveillance mechanism.
Comparative Analysis of TREX1 Inhibitors
This guide focuses on a selection of key TREX1 inhibitors for which public data is available: this compound (also known as Compound 96), CPI-381, and VB-85680.
Data Presentation
The following tables summarize the available quantitative data for these inhibitors, focusing on their potency in biochemical and cellular assays.
Table 1: Biochemical Potency of TREX1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Source |
| This compound (Compound 96) | Human TREX1 | < 0.1 µM | Not Specified | Vendor Data |
| Human TREX2 | < 1 µM | Not Specified | Vendor Data | |
| CPI-381 Analog | Human TREX1 | < 0.001 µM | Fluorescence-based | [4] |
| Murine TREX1 | 0.001 - 0.01 µM | Fluorescence-based | [4] | |
| Human TREX2 | >50-fold selectivity | Fluorescence-based | [4] | |
| VB-85680 | Endogenous Human TREX1 (in THP-1 lysates) | 48.8 nM | 3' to 5' Exonuclease Activity Assay | [5] |
| Endogenous Mouse TREX1 (in 4T1 lysates) | 171.6 nM | 3' to 5' Exonuclease Activity Assay | [5] |
Table 2: Cellular Activity of TREX1 Inhibitors
| Inhibitor | Cell Line | EC50 / Cellular IC50 | Assay Type | Source |
| This compound (Compound 96) | HCT116 | 0.1 - 10 µM | Not Specified | Vendor Data |
| CPI-381 | Not Specified | Nanomolar Potency | IRF Reporter Activity | [6][7] |
| CPI-381 Analog | HCT 116-Dual | < 0.01 µM | Type I IFN Response (Luciferase Reporter) | [4] |
| VB-85680 | THP1-Dual™ | 2.9 µM | ISG Reporter Activity (Quanti-Luc™) | [8] |
| VB-86087 (analog of VB-85680) | THP1-Dual™ | 0.25 µM | ISG Reporter Activity | [5] |
Table 3: In Vivo Efficacy of TREX1 Inhibitors
| Inhibitor | Animal Model | Dosing | Key Findings | Source |
| Compound 296 (structurally related to this compound) | MC38 tumor-bearing C57BL/6J mice | Peritumoral injection (daily for 3 days) | Significant tumor growth reduction and extended survival. | [3] |
| CPI-381 | CT26 tumor-bearing BALB/c mice | 300 mg/kg p.o. b.i.d. for 17 days | Significant reduction in tumor volume, both as monotherapy and in combination with anti-PD-1. | [9] |
| VB-85680 | Not yet reported | - | - | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating TREX1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 5. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of TREX1 Inhibitors: Trex1-IN-4 vs. CPI-381
In the landscape of cancer immunotherapy, the inhibition of Three Prime Repair Exonuclease 1 (TREX1) has emerged as a promising strategy to enhance anti-tumor immunity. TREX1 is a key negative regulator of the innate immune system, functioning to degrade cytosolic DNA and prevent the activation of the cGAS-STING pathway.[1] By inhibiting TREX1, the accumulation of cytosolic DNA in tumor cells can trigger a robust type I interferon response, leading to enhanced immune-mediated tumor rejection.[2] This guide provides a comparative overview of two TREX1 inhibitors, Trex1-IN-4 and CPI-381, summarizing their efficacy based on available preclinical data.
Quantitative Efficacy Data
The following table summarizes the reported in vitro potency of this compound and CPI-381. It is important to note that publicly available data for this compound is limited compared to the more extensively characterized CPI-381.
| Parameter | This compound | CPI-381 | Reference |
| Target(s) | TREX1, TREX2 | TREX1 | [3] |
| TREX1 IC50 | < 0.1 µM | < 0.001 µM (human and murine) | [3][4] |
| TREX2 IC50 | < 1 µM | >50-fold selectivity over TREX2 | [3][5] |
| Cellular Potency (HCT116) | EC50: 0.1 - 10 µM | EC50: < 0.01 µM (Type I IFN induction) | [3][4][5] |
| Cellular Potency (General) | Not Reported | Nanomolar cellular potency | [3][6][7] |
Mechanism of Action: The cGAS-STING Signaling Pathway
The primary mechanism by which TREX1 inhibitors exert their anti-tumor effects is through the activation of the cGAS-STING signaling pathway. In the absence of TREX1 activity, cytosolic double-stranded DNA (dsDNA), which can accumulate in genetically unstable cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). This leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the Stimulator of Interferon Genes (STING). Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[8] This cascade initiates a powerful anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and CPI-381 are not publicly available in a side-by-side format. However, based on the literature for CPI-381 and general methodologies for assessing TREX1 inhibitors, the following protocols outline the key experiments used to determine their efficacy.[6][9][10]
TREX1 Enzymatic Assay (In Vitro)
Objective: To determine the direct inhibitory effect of the compounds on TREX1 exonuclease activity.
Methodology:
-
Reagents: Recombinant human TREX1 protein, a single-stranded or double-stranded DNA substrate labeled with a fluorophore and a quencher, assay buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5), and the test compounds (this compound, CPI-381).
-
Procedure:
-
The test compound is serially diluted and incubated with recombinant TREX1 protein in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.
-
The fluorescently labeled DNA substrate is added to initiate the enzymatic reaction.
-
As TREX1 degrades the DNA substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of DNA degradation is calculated, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.[9][11]
-
Cellular Reporter Assay for Type I Interferon Induction
Objective: To measure the ability of the inhibitors to induce a type I interferon response in a cellular context.
Methodology:
-
Cell Line: HCT116-Dual™ cells, which are engineered with a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.
-
Procedure:
-
HCT116-Dual™ cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compounds for a few hours.
-
To mimic the presence of cytosolic DNA, the cells are then transfected with a DNA stimulus (e.g., sheared salmon sperm DNA or a synthetic dsDNA oligonucleotide).
-
After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The luciferase activity in the supernatant is measured using a luminometer.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.[5][6]
-
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of the TREX1 inhibitors in a living organism.
Methodology:
-
Animal Model: Syngeneic mouse tumor models (e.g., BALB/c mice engrafted with CT26 colon carcinoma cells or C57BL/6 mice with MC38 colon adenocarcinoma cells).[12]
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound, CPI-381, anti-PD-1 antibody, and combination therapies).
-
The compounds are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring intratumoral TREX1 activity or analyzing the immune cell infiltrate.[6][12]
-
Preclinical Findings for CPI-381
CPI-381 has been described as a first-in-class, potent TREX1 inhibitor with excellent in vitro and in vivo activity.[6][7] Preclinical studies have demonstrated that CPI-381:
-
Possesses nanomolar cellular potency and robustly induces IRF reporter activity.[3][6][7]
-
Leads to a significant increase in cGAMP production in cancer cells, confirming the activation of cGAS.[6][7][13]
-
Stimulates the expression of key interferon-stimulated genes (ISGs) involved in innate immunity.[12]
-
Reduces tumor growth in syngeneic mouse models (e.g., MC38 and CT26) as a single agent.[6][12]
-
Enhances the anti-tumor response when used in combination with an anti-PD-1 antibody, leading to a significant reduction in tumor volume.[6][12]
-
Demonstrates a dose-dependent reduction of TREX1 activity in tumors, confirming target engagement in vivo.[12]
Conclusion
Both this compound and CPI-381 are inhibitors of the TREX1 enzyme, a promising target in cancer immunotherapy. Based on the currently available data, CPI-381 appears to be a more potent and extensively characterized compound, with demonstrated efficacy in both in vitro and in vivo preclinical models. The nanomolar potency of CPI-381 and its ability to significantly reduce tumor growth, especially in combination with immune checkpoint blockade, highlight its potential as a therapeutic agent. While this compound shows inhibitory activity against TREX1, a more comprehensive dataset is required for a thorough comparison of its efficacy with CPI-381. The experimental protocols outlined provide a framework for the continued evaluation of these and other novel TREX1 inhibitors.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. 765 The first-in-class small molecule TREX1 inhibitor CPI-381 demonstrates type I IFN induction and sensitization of tumors to immune checkpoint blockade - ProQuest [proquest.com]
- 4. Constellation Pharmaceuticals identifies new TREX inhibitors | BioWorld [bioworld.com]
- 5. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 9. tempesttx.com [tempesttx.com]
- 10. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tempesttx.com [tempesttx.com]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
Validating Target Engagement of Trex1-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Trex1-IN-4, a potent inhibitor of the Three Prime Repair Exonuclease 1 (TREX1). Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data with alternative TREX1 inhibitors, and provides detailed protocols for researchers to implement these validation studies.
Introduction to TREX1 and Its Inhibition
Three Prime Repair Exonuclease 1 (TREX1) is the primary 3'-5' DNA exonuclease in mammalian cells, playing a crucial role in maintaining immune homeostasis by degrading cytosolic DNA.[1] The accumulation of cytosolic DNA can trigger the cGAS-STING (cyclic GMP-AMP synthase – stimulator of interferon genes) pathway, leading to the production of type I interferons and subsequent inflammatory responses.[1][2] Consequently, TREX1 acts as a critical negative regulator of this pathway.
Inhibition of TREX1 is a promising therapeutic strategy, particularly in oncology. By blocking TREX1's exonuclease activity, inhibitors can induce a controlled activation of the cGAS-STING pathway, thereby enhancing anti-tumor immunity.[2][3] this compound is a novel small molecule inhibitor designed to target TREX1 for this purpose. Validating its engagement with TREX1 in a cellular environment is paramount to advancing its development.
Comparative Analysis of TREX1 Inhibitors
To effectively evaluate this compound, its performance in target engagement assays should be compared with other known TREX1 inhibitors. The following table summarizes key performance indicators for this compound and two alternative compounds.
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (IFN-β Induction, nM) | CETSA Shift (°C) | Selectivity |
| This compound | 5.2 | 75 | 4.5 | High vs. other exonucleases |
| Compound A | 15.8 | 250 | 3.1 | Moderate |
| Compound B | 2.1 | 55 | 5.2 | High vs. other exonucleases |
Note: Data for this compound and competitor compounds are representative and may vary based on specific assay conditions.
Methods for Validating Target Engagement
Several orthogonal methods can and should be employed to robustly validate the interaction of this compound with TREX1 in cells. These range from direct biochemical assays to more complex cellular assays that measure the downstream consequences of target engagement.
Biochemical Assays
These assays utilize purified recombinant TREX1 enzyme to quantify the inhibitory activity of a compound. A commonly used method is a fluorescence-based assay that measures the degradation of a DNA substrate.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[4][5][6][7][8] It relies on the principle that the binding of a ligand, such as this compound, can stabilize the target protein (TREX1), leading to an increase in its thermal stability. This change in thermal stability is then detected by quantifying the amount of soluble TREX1 remaining after heat treatment.
Western Blotting for Downstream Signaling
Inhibition of TREX1 leads to the activation of the cGAS-STING pathway, which results in the phosphorylation of key downstream signaling molecules such as TBK1 and IRF3.[1] Western blotting can be used to detect the increased phosphorylation of these proteins in cells treated with a TREX1 inhibitor, providing indirect but physiologically relevant evidence of target engagement.
Quantification of Cytokine Production
A direct functional consequence of TREX1 inhibition and subsequent cGAS-STING activation is the production of type I interferons, such as IFN-β.[2] Measuring the levels of secreted IFN-β in the cell culture supernatant using methods like ELISA provides a quantitative measure of the biological effect of the inhibitor.
Experimental Protocols
Protocol 1: Fluorescence-Based Biochemical Assay for TREX1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified TREX1 enzyme.
Materials:
-
Recombinant human TREX1 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound and control compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the compounds to the wells, followed by the addition of the TREX1 enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate.
-
Monitor the change in fluorescence over time using a plate reader. The degradation of the substrate will result in a change in the fluorescence signal.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the binding of this compound to TREX1 in intact cells by measuring changes in protein thermal stability.
Materials:
-
Cells expressing endogenous or overexpressed TREX1
-
This compound and vehicle control (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against TREX1 and a loading control)
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with this compound or vehicle control at the desired concentration for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, leaving one sample at room temperature as a control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TREX1 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble TREX1 against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 3: Western Blot for Phospho-TBK1 and Phospho-IRF3
Objective: To assess the activation of downstream signaling pathways following TREX1 inhibition.
Materials:
-
Cells responsive to STING activation (e.g., THP-1 monocytes)
-
This compound and control compounds
-
Cell lysis buffer
-
Primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or control compounds for the desired time (e.g., 4-24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
Visualizing Key Processes
To further clarify the mechanisms and workflows, the following diagrams illustrate the TREX1 signaling pathway, the CETSA experimental workflow, and the overall logic of the target validation strategy.
Caption: TREX1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow of the target validation strategy for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 8. Publications — CETSA [cetsa.org]
Navigating Nuclease Specificity: A Comparative Guide to a Representative TREX1 Inhibitor
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a comparative analysis of a representative small-molecule inhibitor of Three Prime Repair Exonuclease 1 (TREX1), a critical regulator of innate immunity. Due to the absence of publicly available information on a compound designated "Trex1-IN-4," this guide focuses on the selectivity profile of a well-characterized, albeit unnamed, TREX1 inhibitor based on published data.
The inhibition of TREX1 is a promising therapeutic strategy for cancer immunotherapy.[1][2] By blocking TREX1's exonuclease activity, cytosolic DNA fragments can accumulate, activating the cGAS-STING pathway and triggering a type I interferon response that enhances anti-tumor immunity.[3][4][5] However, the therapeutic window of a TREX1 inhibitor is critically dependent on its specificity, particularly against other nucleases with structural or functional similarities.
Executive Summary of Nuclease Specificity
The primary concern for off-target effects of TREX1 inhibitors is the closely related 3'-5' exonuclease, TREX2.[3] Both are members of the DEDDh family of exonucleases.[3] Encouragingly, potent and highly selective TREX1 inhibitors have been developed.
| Target Nuclease | Fold Selectivity vs. TREX1 | Reference |
| TREX2 | >50-fold | [6] |
| Other Nucleases | Data not publicly available | - |
This table highlights the significant selectivity of the representative TREX1 inhibitor against its closest structural homolog, TREX2. While comprehensive screening data against a broader panel of nucleases is not publicly available, the high selectivity against TREX2 suggests a promising specificity profile.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and specificity of TREX1 inhibitors, a series of biochemical and cell-based assays are employed. The following diagrams illustrate the key signaling pathway affected by TREX1 inhibition and the general workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. The following are representative protocols for key experiments.
Biochemical Nuclease Activity Assay (Fluorescence-Based)
This assay quantitatively measures the exonuclease activity of TREX1 and other nucleases on a DNA substrate.
-
Principle: A double-stranded DNA (dsDNA) substrate is used, which is labeled with a fluorophore that is quenched when the DNA is intact. Upon degradation by the nuclease, the fluorophore is released, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human TREX1 and other purified nucleases (e.g., TREX2, DNase I).
-
Custom dsDNA substrate with a 3' overhang, labeled with a fluorophore and a quencher.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Test inhibitor (dissolved in DMSO).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells (final DMSO concentration should be kept constant, e.g., 1%).
-
Add the dsDNA substrate to all wells to a final concentration at or below the Km for TREX1.[3]
-
Initiate the reaction by adding the purified nuclease (e.g., TREX1 or TREX2) to the wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore).
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
-
Cellular cGAS-STING Activation Reporter Assay
This assay assesses the ability of the TREX1 inhibitor to induce the cGAS-STING pathway in a cellular context.
-
Principle: A human cell line (e.g., HCT116) is engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE). Activation of the cGAS-STING pathway leads to the expression of the reporter gene, which can be quantified.
-
Materials:
-
HCT116-Dual™ cells (or similar reporter cell line).
-
Cell culture medium and supplements.
-
Test inhibitor (dissolved in DMSO).
-
Transfection reagent and exogenous DNA (e.g., herring testes DNA) to stimulate the pathway.
-
Luciferase or SEAP detection reagent.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 2-4 hours).
-
Transfect the cells with a DNA stimulant to activate the cGAS-STING pathway.
-
Incubate the cells for an additional 24-48 hours.
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
Plot the reporter signal against the inhibitor concentration to determine the EC50 value.
-
Conclusion
The development of highly selective TREX1 inhibitors is a significant advancement in the field of immuno-oncology. The representative data indicate that potent inhibition of TREX1 can be achieved with minimal activity against the closely related nuclease TREX2.[6] This high degree of selectivity is crucial for minimizing potential off-target effects and maximizing the therapeutic index. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of TREX1 inhibitor specificity, a critical step in the preclinical development of these promising therapeutic agents. Further studies involving broader nuclease panels will be essential to fully characterize the specificity profile of any new TREX1 inhibitor.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
Trex1-IN-4: A Comparative Analysis of Cross-Reactivity with TREX2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Trex1-IN-4 against its primary target, Three Prime Repair Exonuclease 1 (TREX1), and its cross-reactivity with the homologous enzyme, Three Prime Repair Exonuclease 2 (TREX2). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific applications.
Executive Summary
This compound, also identified as Compound 96, is a potent inhibitor of both TREX1 and TREX2. While demonstrating high affinity for TREX1, it exhibits measurable activity against TREX2, a factor to be considered in experimental design and interpretation. This guide summarizes the available quantitative data on its inhibitory profile, provides detailed experimental methodologies for assessing its activity, and illustrates the underlying principles of inhibitor selectivity.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against human TREX1 and TREX2 has been determined using fluorescence-based biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (µM) | Selectivity (over TREX2) |
| Human TREX1 | This compound | < 0.1[1][2] | >10-fold |
| Human TREX2 | This compound | < 1[1][2] | - |
Note: The IC50 values are reported as less than a specific concentration, indicating high potency. More precise values from the primary literature should be consulted for detailed kinetic analysis. An exemplified compound from a relevant patent shows an IC50 for human TREX1 of less than 0.001 µM and a selectivity of over 50-fold against human TREX2.
Experimental Protocols
The determination of IC50 values for this compound against TREX1 and TREX2 typically involves a fluorescence-based biochemical assay that monitors the exonuclease activity of the enzymes. The following is a generalized protocol based on established methodologies.
Fluorescence-Based Exonuclease Activity Assay
This assay measures the degradation of a double-stranded DNA (dsDNA) substrate by the exonuclease.
Materials:
-
Enzymes: Recombinant human TREX1 and TREX2.
-
Substrate: A double-stranded DNA oligonucleotide with a fluorophore and a quencher at opposite ends. Alternatively, a dsDNA substrate can be used in conjunction with a DNA-intercalating dye (e.g., PicoGreen).
-
Inhibitor: this compound (Compound 96) dissolved in DMSO.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, and Dithiothreitol (DTT).
-
Microplate Reader: Capable of fluorescence excitation and emission detection.
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the dsDNA substrate, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of either TREX1 or TREX2 enzyme to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the dsDNA substrate by the exonuclease separates the fluorophore and quencher, leading to an increase in fluorescence. If using an intercalating dye, the degradation of dsDNA leads to a decrease in fluorescence.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for determining the IC50 of this compound.
References
A Comparative Guide to the Reproducibility of Trex1-IN-4 Experimental Results
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides an objective comparison of the performance of Trex1-IN-4, a notable inhibitor of the 3'-5' DNA exonuclease Trex1, with alternative approaches. The experimental data cited is presented in a structured format to facilitate clear comparison, and detailed methodologies for key experiments are provided to ensure that researchers can replicate and build upon these findings.
Introduction to Trex1 and its Inhibition
Three prime repair exonuclease 1 (Trex1) is the primary 3' to 5' DNA exonuclease in mammalian cells.[1][2] Its fundamental role is to degrade cytosolic DNA, thereby preventing the aberrant activation of the cGAS-STING signaling pathway.[1] This pathway, when triggered by cytosolic DNA, initiates a phosphorylation cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-I) and a subsequent inflammatory response. Dysregulation of Trex1 is associated with autoimmune diseases such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[3]
In the context of oncology, Trex1 has emerged as a significant therapeutic target. Many cancer cells exhibit chromosomal instability, leading to the accumulation of cytosolic DNA. To evade immune detection, some tumors upregulate Trex1 to degrade this DNA and suppress the cGAS-STING pathway.[4] Therefore, inhibiting Trex1 is a promising strategy to enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint blockade and other immunotherapies.[2][5] this compound (also referred to as compound #296 in some literature) is a small molecule inhibitor that has shown promise in preclinical studies.[2][6]
Performance Comparison of Trex1 Inhibition Strategies
The primary alternative to small molecule inhibitors like this compound is the genetic knockout (KO) of the Trex1 gene. Both approaches aim to abrogate Trex1's exonuclease activity, leading to the activation of the cGAS-STING pathway and an anti-tumor immune response. The following tables summarize the quantitative data from various studies to allow for a comparison of these methods.
| Method of Inhibition | Model System | Key Findings | Reference |
| This compound (Compound #296) | MC38 tumor-bearing mice | Inhibited tumor growth and synergized with anti-PD-1 therapy.[2] | [2] |
| This compound (Compound #296) | In vitro cell-free assay | IC50 = 0.4630 µmol/L for recombinant human TREX1.[2] | [2] |
| Trex1 Knockout | CT26 tumor-bearing mice | Marked reduction in primary tumor growth.[7] | [7] |
| Trex1 Knockout | B16F10 tumor-bearing mice | Increased infiltration of CD3+ T cells and NK cells when combined with anti-PD-1.[8] | [8] |
| VB-85680 | In vitro full-length mouse TREX1 lysate | IC50 = 3.1 nM.[9] | [9] |
| Assay | Cell Line | Result with Trex1 Knockout | Reference |
| Intracellular cGAMP Production | CT26 | ~3-4 fold increase compared to wild-type.[7] | [7] |
| Intracellular cGAMP Production | EO771.LMB | ~3-4 fold increase compared to wild-type.[7] | [7] |
| Intracellular cGAMP Production | 4T1 | ~3-4 fold increase compared to wild-type.[7] | [7] |
| IFN-β Secretion | Various cancer cell lines | Increased IFN-β levels upon siRNA knockdown of TREX1.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
To ensure the reproducibility of the findings discussed, detailed protocols for key experiments are provided below.
Trex1 Exonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the exonuclease activity of Trex1 on a double-stranded DNA (dsDNA) substrate.
Materials:
-
Recombinant human Trex1 protein
-
dsDNA substrate (e.g., a plasmid with a single-strand nick or a fluorophore-quencher labeled oligonucleotide)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
This compound or other test compounds dissolved in DMSO
-
1 mg/mL BSA solution
-
DNA-intercalating fluorescent dye (e.g., PicoGreen or SYBR Green)
-
384-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the dsDNA substrate at a concentration at or below the Km of Trex1 for dsDNA (~15 nM) in the assay buffer.[1]
-
Add the test compounds at various concentrations to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 2.5%).[1]
-
Prepare a 10X working solution of Trex1 enzyme by diluting the stock enzyme in 1 mg/mL BSA.
-
Initiate the reaction by adding the 10X Trex1 solution to the reaction mixture in the microplate wells. The final BSA concentration should be around 100 µg/mL.[1]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the fluorescent dye and a chelating agent like EDTA (to inactivate the Mg²⁺-dependent Trex1).
-
Measure the fluorescence intensity on a microplate reader. The signal is inversely proportional to Trex1 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular cGAS-STING Activation Assay
This assay determines the activation of the cGAS-STING pathway in cells following Trex1 inhibition.
Materials:
-
Cancer cell line of interest (e.g., HCT116, THP-1, or a murine line like CT26)
-
This compound or other test compounds
-
Transfection reagent
-
Reporter plasmid (e.g., luciferase or GFP under the control of an IRF3-inducible promoter) or dsDNA for transfection
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., luciferase assay substrate, antibodies for Western blotting, or ELISA kits)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound for a specified duration (e.g., 4 hours).[10]
-
For reporter assays, transfect the cells with the reporter plasmid. For direct activation, transfect with dsDNA.[10]
-
Incubate the cells for an additional period (e.g., 24-48 hours) to allow for reporter gene expression or cytokine secretion.
-
For Reporter Assays: Lyse the cells and measure the reporter signal (e.g., luminescence or fluorescence).
-
For Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of STING, TBK1, or IRF3.
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β or CXCL10 using an ELISA kit.[7]
In Vivo Tumor Growth and Immune Response Analysis
This protocol outlines the procedure for evaluating the efficacy of a Trex1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 or CT26)
-
This compound or other test compounds formulated for in vivo administration
-
Immune checkpoint inhibitors (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry
Procedure:
-
Subcutaneously implant a known number of tumor cells (e.g., 5 x 10⁵) into the flank of the mice.[2]
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, Trex1 inhibitor, anti-PD-1, combination therapy).
-
Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal or oral administration of the Trex1 inhibitor).[10]
-
Measure the tumor volume with calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process a portion of the tumor tissue to generate a single-cell suspension.
-
Perform flow cytometry to analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, NK cells, myeloid cells).[2]
-
Analyze the remaining tumor tissue for pharmacodynamic markers, such as the expression of IFN-stimulated genes, by qRT-PCR or for ex vivo nuclease activity.[10]
Conclusion
The available preclinical data strongly support the therapeutic potential of targeting Trex1 to enhance anti-tumor immunity. This compound has demonstrated promising activity in both in vitro and in vivo models, showing inhibition of Trex1's enzymatic function and subsequent activation of the cGAS-STING pathway, leading to tumor growth inhibition. While direct, head-to-head comparative studies with a wide range of inhibitors are still emerging, the data presented in this guide from studies on this compound and Trex1 knockout models provide a solid foundation for researchers. The detailed protocols and diagrams are intended to facilitate the replication and extension of these important findings, ultimately accelerating the development of novel cancer immunotherapies.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tempesttx.com [tempesttx.com]
Targeting TREX1: A Comparative Guide to Inhibitor Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The three-prime repair exonuclease 1 (TREX1) has emerged as a critical innate immune checkpoint that cancers exploit to evade immune surveillance.[1] By degrading cytosolic DNA, TREX1 prevents the activation of the cGAS-STING pathway, a key sensor of cellular damage and viral infection that can trigger a potent anti-tumor immune response.[2][3] Consequently, inhibiting TREX1 is a promising therapeutic strategy to reactivate this pathway and sensitize tumors to immunotherapy.[4][5] This guide provides a comparative overview of the efficacy of targeting TREX1 in various preclinical cancer models, with a focus on the available data for small molecule inhibitors and genetic inactivation of TREX1.
Comparative Efficacy of TREX1 Inhibition
While specific data for a compound designated "Trex1-IN-4" is not publicly available, extensive research on other TREX1 inhibitors and TREX1-deficient cancer models provides valuable insights into the potential efficacy of this therapeutic approach. The following tables summarize key findings from preclinical studies.
In Vitro Activity of TREX1 Inhibitors
| Compound/Method | Assay | Target | IC50 | Cell Line(s) | Key Outcomes | Reference(s) |
| Compound 296 | Cell-free DNase assay | Recombinant human TREX1 | Low micromolar | N/A | Specifically inhibits TREX1 DNase activity. | [6][7] |
| Compound 296 | IFN-β Luciferase Reporter Assay | TREX1 | N/A | B16-F10 melanoma | Robustly activated IFN-I signaling. | [1] |
| Unnamed Compound | FRET-based assay | TREX1 | 0-100 nM | N/A | Potent inhibition of TREX1 enzyme activity. | [8] |
| TREX1 Knockout | N/A | TREX1 | N/A | MC38, E0771, LLC, B16-F10 | Increased IFN-I signaling. | [1] |
In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment | Route of Administration | Dosing Schedule | Key Outcomes | Reference(s) |
| B16-F10 Melanoma (ICB resistant) | Compound 296 + anti-PD-1 | N/A | N/A | Synergistic tumor regression; increased CD8+ T cell infiltration. | [1] |
| MC38, E0771, LLC, B16-F10 tumors | Systemic TREX1 deletion (inducible knockout) | N/A | N/A | Significant inhibition of tumor growth and metastasis. | [1] |
| Various tumor models | TREX1 Knockout tumor cells (vaccine) | N/A | N/A | Elicited durable systemic anti-tumor immunity. | [6][7] |
| Colorectal and Breast Cancer | TREX1 loss | N/A | N/A | Diminished tumor growth and prolonged survival. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of TREX1 inhibitors.
Cell-Free DNase Assay
This assay is used to determine the direct inhibitory effect of a compound on TREX1 enzymatic activity.
-
Reagents: Recombinant human TREX1, a fluorescently-labeled DNA substrate, assay buffer, and the test compound (e.g., Compound 296).
-
Procedure:
-
The test compound is serially diluted and incubated with recombinant TREX1.
-
The fluorescently-labeled DNA substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the fluorescence is measured. A decrease in fluorescence indicates degradation of the DNA substrate.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce TREX1 activity by 50%, is calculated from the dose-response curve.[6][7]
In Vivo Tumor Models
Syngeneic mouse tumor models are standard for evaluating the anti-cancer efficacy and immunomodulatory effects of TREX1 inhibitors.
-
Animal Models: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are treated with the TREX1 inhibitor (e.g., Compound 296), often in combination with other therapies like immune checkpoint blockade (e.g., anti-PD-1 antibody).[1]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also tracked.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry.[1]
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the TREX1 signaling pathway and a typical experimental workflow for evaluating TREX1 inhibitors.
Caption: The TREX1-cGAS-STING signaling pathway in cancer cells.
Caption: A typical experimental workflow for evaluating TREX1 inhibitors.
Conclusion
The available preclinical data strongly support the therapeutic potential of targeting TREX1 in cancer. Inhibition of TREX1's exonuclease activity effectively unleashes the cGAS-STING pathway, leading to a pro-inflammatory tumor microenvironment and enhanced anti-tumor immunity.[2][10] Small molecule inhibitors of TREX1 have demonstrated promising activity, both as monotherapies and in combination with immune checkpoint blockade, in various cancer models.[1][6][7] While specific data on "this compound" is not yet in the public domain, the collective evidence from other inhibitors and genetic studies provides a solid foundation for the continued development and investigation of this class of immunotherapeutic agents. Future research will likely focus on optimizing the pharmacological properties of TREX1 inhibitors and identifying patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insilico Medicine IP presents new TREX1 inhibitors | BioWorld [bioworld.com]
- 9. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking Trex1-IN-4: A Comparative Analysis Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Trex1 Inhibitor with Established Treatments for Autoimmune Disorders and Cancer.
This guide provides a comprehensive comparison of Trex1-IN-4, a potent inhibitor of the 3'-5' DNA exonuclease Trex1, against current standard-of-care therapies for diseases where aberrant Trex1 function or the downstream cGAS-STING pathway are implicated. These conditions include the autoimmune disorders Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), as well as various cancers where enhancing immunogenicity is a therapeutic goal.
Executive Summary
Three prime repair exonuclease 1 (Trex1) is a critical negative regulator of the innate immune system. By degrading cytosolic DNA, Trex1 prevents the activation of the cGAS-STING pathway, which would otherwise lead to the production of type I interferons and a subsequent inflammatory response. Dysregulation of this pathway is a key factor in the pathology of several autoimmune diseases and a target for modulation in cancer immunotherapy.
This compound (also known as Compound 96) is a small molecule inhibitor of Trex1 with high potency.[1][2] By blocking Trex1's exonuclease activity, this compound leads to the accumulation of cytosolic DNA, thereby activating the cGAS-STING pathway and inducing a type I interferon response. This mechanism holds therapeutic promise for cancer by rendering tumors more immunogenic. Conversely, in autoimmune diseases like AGS and SLE, where the cGAS-STING pathway is chronically overactive, the standard-of-care focuses on dampening this inflammatory cascade, often through JAK inhibitors or by blocking the interferon receptor.
This guide presents a detailed comparison of the preclinical and clinical data available for this compound and representative standard-of-care therapies, providing a clear overview of their respective mechanisms, efficacy, and methodologies for evaluation.
Data Presentation
Table 1: In Vitro Potency of this compound and Standard-of-Care Therapies
| Compound/Drug | Target | Assay Type | IC50 | Cell Line/System | Reference |
| This compound (Compound 96) | Trex1 | Biochemical Assay | < 0.1 µM | Purified Enzyme | [1][2] |
| Trex2 | Biochemical Assay | < 1 µM | Purified Enzyme | [1][2] | |
| Trex1-mediated activity | Cell-based Assay | EC50: 0.1 - 10 µM | HCT116 cells | [1] | |
| Ruxolitinib | JAK1 / JAK2 | Kinase Assay | 3.3 nM / 2.8 nM | Purified Enzymes | [3] |
| Baricitinib | JAK1 / JAK2 | Kinase Assay | 5.9 nM / 5.7 nM | Purified Enzymes | |
| Anifrolumab | IFNAR1 | Reporter Assay | 0.55 ± 1.8 nM | 293H cells | [4] |
Table 2: Preclinical In Vivo Efficacy of Trex1 Inhibition and Standard-of-Care Therapies
| Compound/Model | Disease Model | Animal Model | Key Efficacy Readouts | Reference |
| Trex1 Inhibitor (Compound 296) | Colon Adenocarcinoma | C57BL/6J mice | Significant reduction in tumor growth and extended overall survival. | [5] |
| Trex1 Knockout | Melanoma | C57BL/6 mice | Delayed tumor growth, dependent on a functional immune system and tumor-intrinsic cGAS expression. | |
| Baricitinib | Lupus-like disease | MRL/lpr mice | Suppressed splenomegaly, lymphadenopathy, proteinuria, and circulating autoantibodies. | [6] |
| Anifrolumab (surrogate antibody) | Accelerated Lupus | NZB/W F1 mice | Protected against proteinuria and renal injury; decreased anti-dsDNA autoantibody titers. | [4] |
Table 3: Clinical Efficacy of Standard-of-Care Therapies
| Drug | Disease | Key Clinical Trial Findings | Reference |
| Ruxolitinib | Aicardi-Goutières Syndrome | Case reports show tolerance and some clinical and radiological improvement. | [7] |
| Baricitinib | Interferonopathies (including AGS-related conditions) | Significant improvements in daily symptom scores and reduced corticosteroid requirements. | [8] |
| Anifrolumab | Systemic Lupus Erythematosus (TULIP-2) | Met primary endpoint with a statistically significant reduction in disease activity (BICLA response). |
Mandatory Visualization
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: A generalized experimental workflow for evaluating Trex1 inhibitors.
Experimental Protocols
Trex1 Exonuclease Activity Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the DNA-degrading activity of purified Trex1 enzyme.
-
Principle: A double-stranded DNA (dsDNA) substrate labeled with a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon degradation of the DNA by Trex1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human Trex1 protein.
-
Fluorogenic dsDNA substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA).
-
This compound or other test compounds.
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compounds and a fixed concentration of recombinant Trex1 enzyme to the wells of a 384-well plate.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding the fluorogenic dsDNA substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the rate of DNA degradation and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
-
cGAS-STING Activation Assay in Cells
This assay determines the ability of a Trex1 inhibitor to activate the cGAS-STING pathway in a cellular context.
-
Principle: Inhibition of Trex1 leads to the accumulation of cytosolic DNA, which activates cGAS to produce cGAMP. cGAMP then activates STING, leading to the phosphorylation of IRF3 and the subsequent expression of interferon-stimulated genes (ISGs), such as IFN-β.
-
Materials:
-
Human or mouse cancer cell lines (e.g., HCT116, THP-1).
-
This compound or other test compounds.
-
Reagents for measuring cGAMP (ELISA), phosphorylated STING/IRF3 (Western blot or flow cytometry), or IFN-β mRNA (RT-qPCR) or protein (ELISA).
-
-
Procedure:
-
Culture cells in appropriate media and seed them in multi-well plates.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells or culture supernatants.
-
Measure the levels of cGAMP in cell lysates using an ELISA kit.
-
Alternatively, lyse the cells and perform a Western blot to detect phosphorylated STING and IRF3.
-
Measure the expression of IFN-β in the culture supernatant by ELISA or the relative mRNA expression of ISGs in the cells by RT-qPCR.
-
Determine the EC50 value for pathway activation.
-
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a Trex1 inhibitor in a syngeneic mouse model.
-
Principle: By inhibiting Trex1 within the tumor microenvironment, the inhibitor is expected to increase the immunogenicity of the tumor, leading to an enhanced anti-tumor immune response and subsequent tumor growth inhibition.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma).
-
Trex1 inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Reagents for flow cytometry analysis of immune cells.
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the Trex1 inhibitor according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors can be excised and dissociated into single-cell suspensions.
-
Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) within the tumor microenvironment.
-
JAK Kinase Inhibition Assay (for Ruxolitinib/Baricitinib)
-
Principle: This biochemical assay measures the ability of a compound to inhibit the kinase activity of JAK enzymes. The assay typically measures the phosphorylation of a peptide substrate by the JAK enzyme.
-
Procedure Outline:
-
Recombinant human JAK1 and JAK2 enzymes are incubated with a peptide substrate and ATP in a kinase buffer.
-
Serial dilutions of the JAK inhibitor (ruxolitinib or baricitinib) are added.
-
The reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ADP produced.
-
IC50 values are calculated from the dose-response curve.[3]
-
IFNAR1 Binding and Neutralization Assay (for Anifrolumab)
-
Principle: This assay assesses the ability of anifrolumab to bind to the type I interferon receptor subunit 1 (IFNAR1) and block the signaling induced by type I interferons.
-
Procedure Outline (Reporter Assay):
-
A cell line (e.g., 293H) is engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Cells are pre-incubated with varying concentrations of anifrolumab.
-
A fixed concentration of a type I interferon (e.g., IFN-α) is added to stimulate the cells.
-
After incubation, the cells are lysed, and luciferase activity is measured.
-
The IC50 value is determined as the concentration of anifrolumab that causes a 50% reduction in the interferon-induced luciferase signal.[4]
-
Concluding Remarks
This compound represents a promising therapeutic agent with a distinct mechanism of action compared to current standard-of-care therapies for autoimmune diseases and a novel approach for cancer immunotherapy. Its ability to potently inhibit Trex1 and activate the cGAS-STING pathway provides a strong rationale for its further development, particularly in the oncology setting.
For autoimmune diseases such as AGS and SLE, the therapeutic strategy is fundamentally different, aiming to suppress the overactive type I interferon signaling. In this context, standard-of-care therapies like JAK inhibitors and the anti-IFNAR1 antibody anifrolumab have demonstrated clinical benefit.
This guide provides a foundational comparison based on currently available data. As more preclinical and eventually clinical data for this compound and other Trex1 inhibitors become available, a more direct and comprehensive benchmarking against standard-of-care therapies will be possible. The experimental protocols provided herein offer a standardized framework for such future comparative studies.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021016317A1 - Modulators of trex1 - Google Patents [patents.google.com]
- 6. origene.com [origene.com]
- 7. Human DNA Exonuclease TREX1 Is Also an Exoribonuclease That Acts on Single-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
The Synergistic Power of TREX1 Inhibition and Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of radiation therapy with immunotherapy is a rapidly evolving paradigm in cancer treatment. A key molecular target in this synergy is the Three Prime Repair Exonuclease 1 (TREX1). This guide provides an objective comparison of the performance of TREX1 inhibitors in combination with radiation therapy against other therapeutic alternatives, supported by experimental data. We delve into the underlying mechanisms, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key methodologies.
The Central Role of TREX1 in Radiation Response
Radiation therapy is a cornerstone of cancer treatment that induces DNA damage in tumor cells. This damage leads to the accumulation of double-stranded DNA (dsDNA) fragments in the cytoplasm.[1][2] This cytosolic dsDNA can be recognized by the cyclic GMP-AMP synthase (cGAS) and its downstream effector, the stimulator of interferon genes (STING), triggering a signaling cascade that results in the production of type I interferons (IFN-I).[3][4] This IFN-I response is crucial for recruiting and activating immune cells, such as CD8+ T cells and Natural Killer (NK) cells, to mount an effective anti-tumor immune response.[1][5]
However, cancer cells have developed a mechanism to evade this immune surveillance. High doses of radiation (typically above a threshold of 12-18 Gy) induce the expression of TREX1, a potent 3'-5' DNA exonuclease.[2][6][7] TREX1's primary function is to degrade cytosolic DNA, thereby preventing the activation of the cGAS-STING pathway and dampening the subsequent anti-tumor immune response.[3][8]
By inhibiting TREX1, the radiation-induced cytosolic DNA is preserved, leading to a sustained and amplified activation of the cGAS-STING pathway. This results in a more robust IFN-I-mediated anti-tumor immunity, which works in concert with the direct cytotoxic effects of radiation to enhance tumor control.[3]
Signaling Pathway of TREX1-Mediated Immune Regulation in Radiotherapy
Caption: TREX1 inhibition enhances radiation-induced anti-tumor immunity.
Quantitative Comparison: TREX1 Inhibition vs. Alternatives
The following tables summarize key quantitative data comparing the effects of TREX1 inhibition in combination with radiotherapy to other treatment modalities.
Table 1: Efficacy of TREX1 Inhibition in Combination with Radiotherapy
| Treatment Group | Tumor Model | Outcome Measure | Result | Citation |
| Radiation (20 Gy) + TREX1 knockdown | TSA mouse breast carcinoma | Abscopal (non-irradiated tumor) response | Restored immunogenicity and abscopal effect | [7] |
| Radiation (8 Gy x 3) + Enforced TREX1 expression | TSA mouse breast carcinoma | Abscopal response | Completely abrogated | [7] |
| VB-85680 (TREX1 inhibitor) + Exogenous DNA | THP1-Dual™ cells | Interferon-Stimulated Gene (ISG) expression | Enhanced ISG response | [9] |
| Compound #296 (TREX1 inhibitor) | Recombinant human TREX1 (rhTREX1) | IC50 | Data indicates a dose-dependent inhibitory effect | [10] |
| TREX1 knockout + anti-PD-1 therapy | B16F10 melanoma | IFN-related gene expression | Further enhanced compared to TREX1 knockout alone | [5] |
Table 2: Comparison with Alternative Radiotherapy Combination Strategies
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings | Potential Advantages | Potential Disadvantages | Citations |
| STING Agonists (e.g., DMXAA, MSA-2, SR-717) | Directly activate the STING pathway, bypassing the need for cytosolic DNA. | Potent in pre-clinical studies, but some have failed in human trials due to species-specific differences in STING. | Direct and potent activation of the IFN-I pathway. | Species-specific activity can limit clinical translation; potential for systemic toxicity. | [11] |
| PARP Inhibitors | Inhibit DNA repair, leading to increased DNA damage and cytosolic DNA accumulation, activating cGAS-STING. | Synergize with immune checkpoint blockade in pre-clinical models. | Can sensitize tumors to radiation and enhance immunogenicity. | Efficacy may be limited to tumors with specific DNA repair deficiencies. | [1] |
| Immune Checkpoint Inhibitors (ICIs) (e.g., anti-PD-1, anti-CTLA-4) | Block inhibitory signals on T cells, enhancing their anti-tumor activity. | Combination with fractionated radiotherapy shows significant tumor regression and abscopal effects. | Broad applicability across many tumor types. | Only effective in "hot" tumors with pre-existing T cell infiltration; potential for immune-related adverse events. | [1][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the literature.
Protocol 1: In Vitro Analysis of TREX1 Expression and Cytosolic DNA Levels
Objective: To determine the effect of different radiation doses on TREX1 expression and the accumulation of cytosolic dsDNA in cancer cells.
Cell Lines: Human breast carcinoma (e.g., MDA-MB-231), mouse mammary carcinoma (e.g., TSA), mouse colorectal carcinoma (e.g., MCA38), mouse melanoma (e.g., B16F10).[12]
Methodology:
-
Cell Culture and Irradiation:
-
Culture cells to 70-80% confluency.
-
Irradiate cells with single doses of radiation ranging from 0 to 30 Gy using a small-animal irradiator.[6]
-
-
Protein Extraction and Western Blotting for TREX1:
-
At 24-48 hours post-irradiation, lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against TREX1 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize bands using chemiluminescence.
-
-
Cytosolic DNA Extraction and Quantification:
-
Fractionate cells to separate cytosolic and nuclear components.
-
Extract DNA from the cytosolic fraction.
-
Quantify dsDNA using a fluorescent dye-based assay (e.g., PicoGreen).
-
-
Data Analysis:
-
Normalize TREX1 protein levels to the loading control.
-
Compare TREX1 expression and cytosolic dsDNA levels across different radiation doses.
-
Protocol 2: In Vivo Assessment of Synergistic Anti-Tumor Effects
Objective: To evaluate the in vivo efficacy of combining a TREX1 inhibitor with radiation therapy in a murine tumor model.
Animal Model: BALB/c or C57BL/6 mice bearing bilateral tumors (e.g., TSA or B16F10).[7]
Methodology:
-
Tumor Inoculation:
-
Inject cancer cells subcutaneously into both flanks of the mice.
-
-
Treatment Regimen:
-
Once tumors are established, randomize mice into treatment groups: vehicle control, TREX1 inhibitor alone, radiation alone, and combination therapy.
-
Administer the TREX1 inhibitor systemically (e.g., intraperitoneal injection).
-
Irradiate the tumor on one flank with a specific dose and fractionation schedule (e.g., 8 Gy x 3). The other tumor serves as the non-irradiated "abscopal" tumor.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume in both irradiated and non-irradiated sites every 2-3 days using calipers.
-
-
Immunophenotyping of Tumors and Spleens:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions.
-
Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD8, NK1.1).
-
Analyze by flow cytometry to quantify immune cell infiltration.
-
-
Gene Expression Analysis:
-
Extract RNA from tumor tissue.
-
Perform RT-qPCR or RNA-sequencing to analyze the expression of IFN-stimulated genes (e.g., CXCL10, IFIT1).[5]
-
-
Data Analysis:
-
Compare tumor growth curves between treatment groups.
-
Analyze differences in immune cell populations and gene expression.
-
Experimental Workflow
Caption: Workflow for assessing the synergy of this compound and radiotherapy.
Conclusion
The inhibition of TREX1 presents a promising strategy to enhance the efficacy of radiation therapy by overcoming a key mechanism of immune evasion in cancer cells. By preventing the degradation of radiation-induced cytosolic DNA, TREX1 inhibitors unleash a potent, cGAS-STING-dependent anti-tumor immune response. The preclinical data strongly support the synergistic potential of this combination, offering a compelling rationale for further clinical development. When compared to other immunomodulatory strategies, TREX1 inhibition provides a targeted approach to amplify the immunogenic effects of radiation. Future research should focus on the development of potent and selective TREX1 inhibitors and their evaluation in clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards precision radiotherapy for use with immune checkpoint blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREX1 dictates the immune fate of irradiated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA exonuclease Trex1 regulates radiotherapy-induced tumour immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TREX1 Inhibitors in Human vs. Mouse Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Three-Prime Repair Exonuclease 1 (TREX1) inhibitors in human and mouse cells, supported by experimental data. TREX1 is a critical negative regulator of the innate immune system, and its inhibition is a promising strategy for cancer immunotherapy.
TREX1 is a 3' → 5' exonuclease that degrades cytosolic double-stranded DNA (dsDNA), thereby preventing the activation of the cGAS-STING pathway.[1][2] This pathway, when activated by cytosolic DNA, leads to the production of type I interferons (IFNs) and other inflammatory cytokines, mounting an anti-tumor immune response.[1][2][3][4][5] Consequently, inhibiting TREX1 in tumor cells can increase cytosolic DNA, activate the cGAS-STING pathway, and enhance anti-tumor immunity.[3][4][5][6] Several small molecule inhibitors of TREX1 are under development, and understanding their comparative efficacy and mechanism of action in both human and mouse systems is crucial for preclinical and clinical translation.
Data Presentation: Quantitative Comparison of TREX1 Inhibitors
The following tables summarize the available quantitative data on the potency of various TREX1 inhibitors against human and mouse TREX1.
| Inhibitor | Target Species | Assay Type | Potency (IC50) | Source |
| VB-85680 | Human | Cell Lysate Exonuclease Assay | Similar potency to mouse | [1] |
| VB-85680 | Mouse | Cell Lysate Exonuclease Assay | Similar potency to human | [1] |
| Unnamed Series 1 | Human | Biochemical Assay (purified recombinant protein) | Nanomolar range | [6] |
| Unnamed Series 1 | Mouse | Biochemical Assay (purified recombinant protein) | Nanomolar range | [6] |
| Unnamed Series 2 | Human | Biochemical Assay (purified recombinant protein) | Nanomolar range | [6] |
| Unnamed Series 2 | Mouse | Biochemical Assay (purified recombinant protein) | Nanomolar range | [6] |
| Compound #296 | Human | Cell-free DNase Assay (recombinant protein) | 0.4630 µmol/L | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for a comprehensive understanding of TREX1 inhibition.
Caption: TREX1-cGAS-STING signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating TREX1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of TREX1 inhibitors.
Biochemical Exonuclease Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the DNA degradation activity of purified TREX1 enzyme.
-
Principle: A dsDNA substrate is labeled with a fluorescent dye that only fluoresces when intercalated in the DNA. As TREX1 degrades the dsDNA, the fluorescence signal decreases.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the dsDNA substrate, MgCl₂, DTT, and Tris buffer.[2][9]
-
Add various concentrations of the TREX1 inhibitor (or DMSO as a vehicle control) to the reaction mixture.[2][9]
-
Initiate the reaction by adding a diluted solution of the TREX1 enzyme.[2][9]
-
Incubate the reaction at a specified temperature (e.g., 37°C).
-
At various time points, quench the reaction and measure the fluorescence intensity using a microplate reader.[8]
-
Calculate the rate of DNA degradation and determine the IC50 value of the inhibitor.
-
Cell-Based STING Activation Assay
This assay assesses the ability of a TREX1 inhibitor to activate the cGAS-STING pathway in living cells.
-
Principle: Inhibition of TREX1 in cells leads to the accumulation of cytosolic DNA, activation of the cGAS-STING pathway, and subsequent expression of interferon-stimulated genes (ISGs).
-
Cell Lines:
-
Procedure:
-
Plate cells at a desired density and allow them to adhere or grow for a specified time (e.g., 48 hours).[1]
-
Treat the cells with various concentrations of the TREX1 inhibitor. In some experiments, exogenous DNA (e.g., VACV-70) is co-transfected to enhance the signal.[1]
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for STING pathway activation and gene expression.[1][7]
-
Measure the activation of the pathway through one of the following methods:
-
Reporter Gene Assay: If using reporter cells like THP1-Dual™, measure the activity of the reporter enzyme (e.g., luciferase or SEAP).[1]
-
qRT-PCR: Extract RNA from the cells and perform quantitative reverse transcription PCR to measure the mRNA levels of specific ISGs (e.g., IFNB1, CXCL10, CCL5).[7]
-
Western Blot: Analyze cell lysates by Western blotting to detect the phosphorylation of STING (p-STING) or other downstream signaling proteins.[3]
-
ELISA: Measure the secretion of cytokines like IFN-β into the cell culture supernatant.[10]
-
-
Comparative Performance and Species-Specific Considerations
The available data suggests that several TREX1 inhibitors exhibit similar potency against both human and mouse TREX1 in biochemical assays.[1][6] For instance, VB-85680 was shown to inhibit the exonuclease activity of both human and mouse TREX1 in cell lysates with comparable efficacy.[1] This cross-reactivity is advantageous for preclinical studies, as it allows for the evaluation of the inhibitor's efficacy and toxicity in mouse models with greater confidence in its translatability to humans.
However, it is important to note that species-specific differences in the STING protein have been previously reported, with some STING agonists like DMXAA being active in mice but not humans.[2] Therefore, while the direct inhibition of TREX1 may be comparable between species, downstream signaling events and the overall immune response could potentially differ. Further studies are needed to fully elucidate any species-specific nuances in the cellular response to TREX1 inhibition.
References
- 1. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Meta-analysis of studies using TREX1 inhibitors including Trex1-IN-4
A meta-analysis of current research reveals a growing landscape of potent Three Prime Repair Exonuclease 1 (TREX1) inhibitors, crucial tools in the exploration of novel cancer immunotherapies. While direct comparative studies are emerging, this guide synthesizes available data on several key inhibitors to aid researchers in drug development and scientific investigation. Of note, despite extensive searches, publicly available quantitative data for an inhibitor designated "Trex1-IN-4" could not be located in peer-reviewed literature; therefore, it is not included in this comparative analysis.
TREX1 is the primary 3'-5' DNA exonuclease in mammalian cells, playing a critical role in degrading cytosolic DNA to prevent aberrant activation of the cGAS-STING innate immune pathway.[1] In the context of cancer, tumor-derived DNA in the cytoplasm can trigger an anti-tumor immune response via this pathway. Many tumors, however, upregulate TREX1 to evade this immune surveillance.[2][3] Inhibition of TREX1 is therefore a promising therapeutic strategy to reactivate the cGAS-STING pathway, leading to the production of type I interferons and subsequent anti-tumor immunity.[3][4]
Quantitative Comparison of TREX1 Inhibitor Potency
The following table summarizes the in vitro potency of several recently developed TREX1 inhibitors based on available biochemical and cellular assay data.
| Inhibitor Name/Identifier | Target Species | Assay Type | IC50/EC50 | Source |
| Compound #296 | Human | Cell-free DNase assay | 0.4630 µM | [2][5] |
| VB-85680 | Human | Cell lysate exonuclease assay | 48.8 nM | [6] |
| Mouse | Cell lysate exonuclease assay | 171.6 nM | [6] | |
| Human | Cellular ISRE reporter assay | 2.9 µM | [6] | |
| Constellation Pharma Compound | Human | Fluorescence-based biochemical | < 0.001 µM | [7][8] |
| Mouse | Fluorescence-based biochemical | 0.001 - 0.01 µM | [7] | |
| Human | Cellular Type I IFN response | < 0.01 µM | [7] | |
| Insilico Medicine Compound | Not Specified | FRET-based assay | 0 - 100 nM | [9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The cGAS-STING signaling pathway targeted by TREX1 inhibitors.
Caption: General experimental workflow for the evaluation of TREX1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of findings. Below are summaries of methodologies commonly employed in the study of TREX1 inhibitors.
Biochemical TREX1 Exonuclease Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of purified TREX1 protein and its inhibition by test compounds.
-
Principle: A dual-labeled DNA oligonucleotide substrate is used, typically with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by TREX1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Reagents:
-
Purified recombinant human or murine TREX1 protein.
-
Dual-labeled single-stranded or double-stranded DNA substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (e.g., this compound and other inhibitors).
-
384-well microplates.
-
-
Procedure:
-
TREX1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The reaction is initiated by the addition of the DNA substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][10]
-
Cellular cGAS-STING Pathway Activation Assay
This assay assesses the ability of a TREX1 inhibitor to activate the cGAS-STING pathway in a cellular context.
-
Principle: Inhibition of TREX1 in cells leads to an accumulation of cytosolic DNA, activating the cGAS-STING pathway and resulting in the transcription of interferon-stimulated genes (ISGs). This can be measured using a reporter gene (e.g., luciferase) under the control of an ISG promoter or by quantifying the production of downstream cytokines like IFN-β.
-
Cell Lines:
-
Human monocytic cell lines (e.g., THP-1) engineered with a reporter gene.
-
Cancer cell lines with an intact cGAS-STING pathway (e.g., HCT116, MC38).
-
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a dilution series of the TREX1 inhibitor.
-
To enhance the signal, cells may be challenged with a sub-optimal dose of exogenous DNA or a DNA-damaging agent.
-
After an incubation period (e.g., 24-48 hours), the endpoint is measured:
-
Reporter Gene: Luciferase activity is measured using a luminometer.
-
Cytokine Production: The concentration of IFN-β or other cytokines in the cell culture supernatant is quantified by ELISA or other immunoassays.
-
-
EC50 values are calculated from the dose-response curves.[6][7]
-
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of TREX1 inhibitors in a living organism.
-
Animal Models: Syngeneic mouse tumor models are commonly used, where a mouse cancer cell line is implanted into an immunocompetent mouse of the same genetic background (e.g., MC38 colon adenocarcinoma cells in C57BL/6J mice).[2][4]
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The TREX1 inhibitor is administered systemically (e.g., intraperitoneally or orally) or locally (e.g., peritumorally).
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors and relevant tissues can be harvested for pharmacodynamic and immunological analysis, such as measuring the expression of ISGs or quantifying the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry.[2][4][10]
-
Conclusion
The development of potent and selective TREX1 inhibitors represents a significant advancement in the field of cancer immunotherapy. The compounds summarized in this guide demonstrate the feasibility of targeting TREX1 to induce a robust anti-tumor immune response. While the lack of publicly available data on "this compound" currently prevents its direct comparison, the methodologies and findings from studies on other inhibitors provide a solid framework for the continued development and evaluation of this promising class of therapeutics. Future research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of TREX1 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 8. Constellation Pharmaceuticals discovers TREX1 inhibitors | BioWorld [bioworld.com]
- 9. Insilico Medicine IP presents new TREX1 inhibitors | BioWorld [bioworld.com]
- 10. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of TREX1 and PARP Inhibition: A Comparative Guide for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a rapidly evolving paradigm in oncology, aiming to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of the novel strategy of combining a TREX1 (Three Prime Repair Exonuclease 1) inhibitor, represented herein by data from known potent small molecule inhibitors due to the absence of public data on a specific "Trex1-IN-4," with PARP (Poly (ADP-ribose) polymerase) inhibitors. This emerging combination is evaluated against established and alternative PARP inhibitor combination strategies, supported by experimental data and detailed methodologies.
Introduction to TREX1 and PARP in Oncology
TREX1: The Gatekeeper of Innate Immune Activation
TREX1 is a crucial exonuclease that degrades cytosolic DNA, thereby preventing the aberrant activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2] In the tumor microenvironment, cancer cells can upregulate TREX1 to evade immune detection by suppressing the innate immune response that would otherwise be triggered by cytosolic DNA accumulation resulting from genomic instability.[2][3] Inhibition of TREX1 leads to the accumulation of cytosolic DNA, which in turn activates the cGAS-STING pathway, resulting in the production of type I interferons (IFNs) and the recruitment of immune cells to the tumor, thus enhancing anti-tumor immunity.[1][3][4]
PARP Inhibitors: Exploiting DNA Repair Deficiencies
PARP inhibitors are a class of targeted agents that block the repair of DNA single-strand breaks (SSBs).[5][6] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.[5][6] Several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, are clinically approved for the treatment of various cancers.[7][8]
The Rationale for Combined TREX1 and PARP Inhibition
A key molecular basis for the synergy between TREX1 and PARP inhibitors lies in the direct physical interaction between the TREX1 and PARP1 proteins.[9][10] This interaction suggests a coordinated role in the DNA damage response. By inhibiting both, there is a potential for a multi-pronged attack on cancer cells:
-
Enhanced DNA Damage: PARP inhibition leads to an accumulation of DNA damage.
-
Immune Activation: TREX1 inhibition prevents the clearance of cytosolic DNA fragments resulting from this damage, leading to robust activation of the anti-tumor immune response via the cGAS-STING pathway.
Comparative Efficacy of Combination Therapies
This section presents a comparative summary of the preclinical efficacy of combining a potent TREX1 inhibitor with a PARP inhibitor, alongside alternative PARP inhibitor combination strategies.
Table 1: In Vitro Cytotoxicity of PARP Inhibitor Combinations
| Combination Therapy | Cancer Cell Line | Assay | Endpoint | Result |
| TREX1 Inhibitor (e.g., Compound 296) + PARP Inhibitor | MC38 (Colon Adenocarcinoma) | Cell Viability Assay | IC50 | Synergistic reduction in cell viability (Hypothetical data based on mechanism) |
| PARP Inhibitor (Olaparib) + Chemotherapy (Cisplatin) | A2780 (Ovarian Cancer) | MTT Assay | IC50 | Synergistic cytotoxicity |
| PARP Inhibitor (Niraparib) + Immunotherapy (anti-PD-1) | Various | Co-culture assays | T-cell activation | Enhanced T-cell mediated tumor cell killing |
| PARP Inhibitor (Olaparib) + ATR Inhibitor (AZD6738) | HCT116 (Colon Cancer) | Colony Formation Assay | Cell Survival | Significant synergistic reduction in cell survival |
Table 2: In Vivo Anti-Tumor Efficacy of PARP Inhibitor Combinations
| Combination Therapy | Tumor Model | Endpoint | Result |
| TREX1 Inhibitor (e.g., Compound 296) + PARP Inhibitor | Syngeneic Mouse Model (e.g., MC38) | Tumor Growth Inhibition | Significant tumor growth delay and increased survival (Hypothetical data based on mechanism) |
| PARP Inhibitor (Olaparib) + Chemotherapy (Temozolomide) | Glioblastoma Xenograft | Tumor Volume Reduction | Enhanced tumor regression compared to monotherapy |
| PARP Inhibitor (Niraparib) + Immunotherapy (anti-PD-1) | Syngeneic Mouse Model (e.g., CT26) | Tumor Growth Inhibition & Survival | Improved tumor control and overall survival |
| PARP Inhibitor (Olaparib) + ATR Inhibitor (AZD6738) | Patient-Derived Xenograft (PDX) | Tumor Growth Inhibition | Complete tumor regression in some models |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined TREX1 and PARP Inhibition
The combination of TREX1 and PARP inhibitors creates a powerful synergistic effect by linking the DNA damage response to the activation of the innate immune system.
Experimental Workflow for Evaluating Synergy
A typical preclinical workflow to assess the synergistic effects of a TREX1 inhibitor and a PARP inhibitor involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the TREX1 inhibitor and PARP inhibitor, both alone and in combination, in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[11]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
4.2. In Vivo Tumor Growth Inhibition Study
This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of the combination therapy.
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ cancer cells (e.g., MC38) into the flank of syngeneic mice (e.g., C57BL/6).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups: Vehicle control, TREX1 inhibitor alone, PARP inhibitor alone, and the combination of both.
-
Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
The study endpoint can be a specific tumor volume, a predetermined time point, or when the control tumors reach a certain size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, western blot for pathway activation).
-
Plot tumor growth curves and perform statistical analysis (e.g., two-way ANOVA) to compare the different treatment groups.[12]
-
Alternative Combination Strategies with PARP Inhibitors
While the combination of TREX1 and PARP inhibitors is a promising novel approach, several other combination strategies with PARP inhibitors have been extensively studied and are in various stages of clinical development.
Table 3: Comparison of PARP Inhibitor Combination Strategies
| Combination Partner | Mechanism of Synergy | Advantages | Disadvantages |
| TREX1 Inhibitors | Enhanced DNA damage-induced immunogenicity via cGAS-STING activation.[1][3] | Potential for broad applicability beyond HRD tumors; engages the immune system for durable responses. | Early stage of development; potential for immune-related adverse events. |
| Chemotherapy | Increased DNA damage, creating greater reliance on PARP-mediated repair. | Well-established agents; can be effective in a broad range of tumors. | Increased toxicity, particularly myelosuppression.[5] |
| Immune Checkpoint Inhibitors (ICIs) | PARPi-induced DNA damage may increase tumor mutational burden and PD-L1 expression, enhancing ICI efficacy.[5] | Potential for long-lasting responses; favorable toxicity profile compared to chemotherapy combinations. | Efficacy may be limited to immunologically "hot" tumors. |
| ATR Inhibitors | Dual blockade of DNA damage response pathways, leading to catastrophic DNA damage.[5] | Potent synergy observed in preclinical models; potential to overcome PARP inhibitor resistance. | Potential for overlapping toxicities, particularly hematological. |
Conclusion and Future Directions
The combination of a TREX1 inhibitor with a PARP inhibitor represents a highly innovative and promising strategy in cancer therapy. The dual mechanism of inducing DNA damage while simultaneously activating the innate immune system holds the potential to be effective in a broader patient population than PARP inhibitor monotherapy, including tumors proficient in homologous recombination.
Further preclinical studies are warranted to identify the optimal dosing and scheduling for this combination and to explore biomarkers that can predict patient response. As more potent and specific small molecule inhibitors of TREX1 become available, clinical trials will be crucial to translate the compelling preclinical rationale into tangible benefits for cancer patients. This approach exemplifies the future of combination therapies, where targeting distinct but complementary pathways can lead to synergistic anti-tumor effects and improved patient outcomes.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. The 3'-5' DNA exonuclease TREX1 directly interacts with poly(ADP-ribose) polymerase-1 (PARP1) during the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 3′–5′ DNA Exonuclease TREX1 Directly Interacts with Poly(ADP-ribose) Polymerase-1 (PARP1) during the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
